molecular formula C23H18N2O2 B071897 1-Trityl-1H-imidazole-4-carboxylic acid CAS No. 191103-80-7

1-Trityl-1H-imidazole-4-carboxylic acid

Cat. No.: B071897
CAS No.: 191103-80-7
M. Wt: 354.4 g/mol
InChI Key: UQQHMXJCLHSYRV-UHFFFAOYSA-N
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Description

1-Trityl-1H-imidazole-4-carboxylic acid (CAS 191103-80-7) is a high-value synthetic building block specifically designed for advanced research in organic and medicinal chemistry. This compound features a trityl (triphenylmethyl) group protecting the imidazole nitrogen, a critical modification that allows for selective functionalization and prevents unwanted side reactions during multi-step synthetic sequences. The presence of the carboxylic acid moiety on the imidazole ring enables facile derivatization through standard coupling reactions, making this reagent an indispensable intermediate for the construction of complex molecules. Researchers primarily utilize this compound as a key precursor in the development of imidazole-containing drug candidates, such as enzyme inhibitors and receptor modulators. The trityl group enhances the solubility of the intermediate in organic solvents and can be readily removed under mild acidic conditions after the desired transformations are complete, enabling precise control over the synthetic pathway. Supplied as a white to off-white crystalline solid with comprehensive analytical data (including 1H NMR, 13C NMR, and HPLC), this product guarantees reliability and consistency in your experiments. Store in a cool, dry place, sealed under inert conditions at room temperature to ensure maximum stability. Disclaimer: This product is for laboratory research purposes only. It is strictly not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-tritylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c26-22(27)21-16-25(17-24-21)23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQHMXJCLHSYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441910
Record name 1-Trityl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191103-80-7
Record name 1-Trityl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 1-Trityl-1H-imidazole-4-carboxylic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 1-Trityl-1H-imidazole-4-carboxylic acid, a key intermediate in the development of various biologically active molecules.[1][2] The strategic use of the trityl protecting group is central to the successful synthesis, offering steric hindrance and selective, acid-labile removal.[3] This document details a robust synthetic protocol, from the selection of starting materials to the final purification of the target compound. Furthermore, a comprehensive analysis of the characterization techniques required to confirm the structure, purity, and identity of this compound is presented, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and organic synthesis, providing both theoretical understanding and practical, field-proven methodologies.

Introduction

Imidazole, a five-membered aromatic heterocycle, is a ubiquitous scaffold in a vast array of biologically active compounds and pharmaceuticals.[4] Its unique electronic properties and ability to participate in hydrogen bonding make it a critical component in many drug candidates. The synthesis of substituted imidazoles, therefore, is of significant interest to the drug development community. This compound serves as a versatile building block, with the carboxylic acid moiety providing a handle for further chemical modifications, while the trityl group protects the imidazole nitrogen, directing reactions to other positions on the ring.

The choice of the trityl (triphenylmethyl) group as a protecting agent is a strategic one. Its considerable steric bulk shields the N-1 position of the imidazole ring from unwanted reactions.[3] Crucially, the trityl group is readily cleaved under mild acidic conditions, a property that allows for its selective removal without disturbing other sensitive functionalities within a complex molecule. This orthogonality is a cornerstone of modern multi-step organic synthesis.

This guide will first elucidate the synthetic pathway to this compound, followed by a detailed examination of the analytical methods used to verify its successful synthesis and purity.

Synthesis Methodology

The synthesis of this compound is typically achieved through the direct N-tritylation of imidazole-4-carboxylic acid. This straightforward approach offers high yields and operational simplicity.

Reaction Scheme

Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions Imidazole_acid Imidazole-4-carboxylic acid reaction_step Stirring, Overnight Imidazole_acid->reaction_step + Trityl_chloride Trityl chloride Trityl_chloride->reaction_step + Pyridine Pyridine Pyridine->reaction_step DMF DMF DMF->reaction_step Product This compound reaction_step->Product Experimental_Workflow Start Start: Weigh Reactants (Imidazole-4-carboxylic acid, Trityl chloride) Reaction Reaction Setup (DMF, Pyridine) Stir Overnight Start->Reaction Workup Aqueous Work-up (Water, Ethyl Acetate) Reaction->Workup Extraction Extraction & Washing (Separate Layers, Wash with Water & Brine) Workup->Extraction Drying Drying & Concentration (Anhydrous Na₂SO₄, Rotary Evaporation) Extraction->Drying Purification Purification (Trituration with Ethyl Acetate) Drying->Purification Characterization Characterization (NMR, IR, MS, Elemental Analysis) Purification->Characterization End End: Pure this compound Characterization->End

Caption: Step-by-step experimental workflow for the synthesis and characterization.

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis and characterization of this compound. The described synthetic protocol is robust and high-yielding, and the comprehensive characterization data provides a clear roadmap for researchers to verify the successful synthesis of this important building block. The strategic use of the trityl protecting group is highlighted as a key element in the synthetic design, enabling the selective functionalization of the imidazole scaffold. This guide serves as a valuable resource for scientists engaged in the synthesis of complex heterocyclic molecules for applications in drug discovery and materials science.

References

  • Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 110.
  • ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Retrieved from [Link]

  • Prajapati, N., & Sharma, S. (2014). Trisubstituted Imidazole Synthesis: A Review. Current Organic Synthesis, 11(3), 368-384.
  • Semantic Scholar. (n.d.). Synthesis and characterization of imidazole substituted trityl radicals and its optical properties. Retrieved from [Link]

  • LookChem. (n.d.). Cas 191103-80-7,this compound. Retrieved from [Link]

  • Lu, Y., & Liu, Y. (2018). dM-Dim for Carboxylic Acid Protection. Molecules, 23(4), 785.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • Bhat, G. A., & Shalla, A. H. (2017). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Advanced Research in Chemical Science, 4(7), 1-11.
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of imidazoles. Retrieved from [Link]

  • YouTube. (2020, July 5). Protecting Groups for Carboxylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b).... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Imidazole. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-CARBOXYLIC-ACID-IMIDAZOLE - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

Physicochemical properties of 1-Trityl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Trityl-1H-imidazole-4-carboxylic Acid

Introduction

This compound is a heterocyclic organic compound that serves as a valuable intermediate in medicinal chemistry and organic synthesis.[1] Its structure, featuring a bulky, lipophilic trityl (triphenylmethyl) protecting group on an imidazole-4-carboxylic acid core, imparts a unique combination of physicochemical properties that are critical for its application in the synthesis of complex, biologically active molecules.[2] This guide provides a comprehensive analysis of these properties, offering both established data and field-proven experimental protocols for their determination. Understanding these characteristics is paramount for researchers in drug discovery, enabling the optimization of solubility, permeability, and ultimately, the bioavailability of derivative compounds.

This document is structured to provide a logical progression from the molecule's fundamental identity to in-depth experimental considerations for its key physicochemical parameters, including acidity (pKa), lipophilicity (LogP), solubility, and solid-state characteristics.

Molecular Identity and Structural Properties

The foundational attributes of a compound dictate its behavior in both chemical and biological systems. The key identifiers and computed properties for this compound are summarized below.

Chemical Structure:

Chemical Structure of this compound

Table 1: Core Molecular Properties

Property Value Source
CAS Number 191103-80-7 [3][4]
Molecular Formula C₂₃H₁₈N₂O₂ [3][4][5]
Molecular Weight 354.4 g/mol [3][4][5]
Topological Polar Surface Area (TPSA) 55.12 Ų [3]
Computed LogP 4.4215 [3]
Hydrogen Bond Acceptors 3 [3]
Hydrogen Bond Donors 1 [3]

| Rotatable Bonds | 5 |[3] |

Synthesis Overview

The compound is typically prepared via the protection of 1H-Imidazole-4-carboxylic acid with trityl chloride. This reaction leverages the nucleophilicity of the imidazole nitrogen to displace the chloride from the trityl group.

Experimental Protocol: Synthesis

A common laboratory-scale synthesis is adapted from procedures reported in medicinal chemistry literature.[5]

  • Reagent Preparation: To a solution of dimethylformamide (DMF, 30 mL) and pyridine (15 mL), add 1H-Imidazole-4-carboxylic acid (0.50 g, 4.5 mmol).

  • Reaction Initiation: Add trityl chloride (1.35 g, 4.9 mmol) to the solution.

  • Reaction Execution: Stir the mixture at room temperature overnight to ensure complete reaction.

  • Work-up: Add water and ethyl acetate (EtOAc). Separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter the solution and evaporate the solvent under reduced pressure. The resulting oil is triturated with ethyl acetate to yield this compound as a white solid (1.5 g, 95% yield).[5]

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1H-Imidazole-4-carboxylic acid + Trityl Chloride stir Stir Overnight at Room Temp reagents->stir Combine solvent DMF + Pyridine solvent->stir quench Add H₂O + EtOAc stir->quench Reaction Mixture extract Separate Layers Extract Aqueous (2x) quench->extract wash Combine Organics Wash & Dry (Na₂SO₄) extract->wash isolate Filter & Evaporate wash->isolate product Final Product (White Solid) isolate->product Triturate w/ EtOAc

Caption: Workflow for the synthesis of this compound.

Physicochemical Parameter Analysis

A thorough understanding of a compound's physicochemical properties is a cornerstone of rational drug design and development. These parameters influence everything from reaction kinetics to pharmacokinetics.

Acidity (pKa)

Scientific Insight: The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. For drug candidates, pKa influences solubility, absorption, distribution, and target binding.[6] Molecules with pKa values near physiological pH (approx. 7.4) can exhibit significant changes in charge state within the body, affecting their ability to cross biological membranes.

Potentiometric titration is a highly reliable method for determining pKa values.[6][7] The process involves monitoring pH changes as a titrant of known concentration is added to a solution of the compound.

  • System Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[7]

  • Sample Preparation: Prepare a 1 mM solution of the compound. Due to its low aqueous solubility, a co-solvent system (e.g., water-methanol or water-DMSO) may be necessary.[8]

  • Titration Setup: Place 20 mL of the sample solution in a reaction vessel equipped with a magnetic stirrer. Immerse the calibrated pH electrode into the solution. Maintain a constant ionic strength using 0.15 M potassium chloride (KCl).[6][7]

  • Acidic Titration: Make the solution acidic (pH 1.8-2.0) with 0.1 M hydrochloric acid (HCl).[6][7]

  • Titration Execution: Titrate the solution by adding small, precise increments of 0.1 M sodium hydroxide (NaOH) until the pH reaches approximately 12.5 and stabilizes.[6][7] Continuously record the pH after each addition, ensuring the signal drift is less than 0.01 pH units per minute.[6]

  • Data Analysis: Plot the pH versus the volume of NaOH added. The inflection points on the resulting titration curve correspond to the pKa values of the ionizable functional groups.[6]

  • Validation: Perform the titration a minimum of three times to ensure reproducibility and calculate the average pKa values and standard deviations.[6]

G start Start prep Prepare 1 mM Sample Solution (w/ co-solvent if needed) start->prep setup Place in Vessel Add KCl, Immerse Electrode prep->setup acidify Acidify to pH ~2 with 0.1 M HCl setup->acidify titrate Titrate with 0.1 M NaOH acidify->titrate record Record pH vs. Volume (Drift < 0.01 pH/min) titrate->record analyze Plot Titration Curve Identify Inflection Points record->analyze end Determine pKa analyze->end

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP)

Scientific Insight: Lipophilicity, the affinity of a molecule for a non-polar environment, is a key determinant of its pharmacokinetic (ADME) profile.[9] The partition coefficient (P), expressed as its logarithm (LogP), measures the equilibrium distribution of a neutral compound between an immiscible lipid (n-octanol) and aqueous phase.[10][11] For orally administered drugs, a LogP value of less than 5 is generally desirable, as per Lipinski's Rule of 5.[11]

Data: The calculated LogP for this compound is 4.4215, indicating significant lipophilicity, largely due to the trityl group.[3] This high value suggests the compound will favor lipid environments, potentially leading to good membrane permeability but also posing challenges with aqueous solubility.

The shake-flask method is the "gold standard" for experimental LogP determination due to its direct measurement of the partition coefficient.[10]

  • Phase Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol. Separately, saturate n-octanol with the buffer. Allow the phases to separate for at least 24 hours.[12]

  • Sample Preparation: Accurately weigh and dissolve the compound in the pre-saturated n-octanol or a 50/50 mixture of the two phases.[12]

  • Partitioning: Place a known volume of the two phases in a flask. Add the compound stock solution. Shake the flask vigorously to facilitate partitioning until equilibrium is reached (typically for several hours).[9]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique, such as HPLC-UV or LC-MS.[12]

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in aqueous phase]).[11]

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis sat_oct Saturate n-octanol with buffer (pH 7.4) dissolve Dissolve Compound sat_oct->dissolve sat_aq Saturate buffer with n-octanol sat_aq->dissolve mix Mix Phases & Shake to Equilibrium dissolve->mix separate Centrifuge to Separate Phases mix->separate quantify Quantify Concentration in each Phase (HPLC/LC-MS) separate->quantify calculate Calculate LogP quantify->calculate

Caption: Workflow for LogP determination by the shake-flask method.

Aqueous Solubility

Scientific Insight: Aqueous solubility is a fundamental property that profoundly impacts drug absorption and bioavailability.[13] Poor solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in low and variable bioavailability, which is a major cause of failure in drug development.[14]

Data: The compound is predicted to have low solubility in water due to its large, non-polar trityl group.[15] Conversely, it is expected to be soluble in common organic solvents like dichloromethane and chloroform.[15]

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the benchmark measurement.[16] The shake-flask method is commonly employed.[17][18]

  • System Preparation: Add an excess amount of the solid compound to a vial containing a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[17]

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[17]

  • Separation: Separate the undissolved solid from the saturated solution by filtration (using a low-binding filter plate) or high-speed centrifugation.[14][17]

  • Sample Analysis: Transfer the clear filtrate (the saturated solution) to a new plate or vial.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV or LC-MS/MS, comparing against a standard calibration curve.[16]

G start Start add_solid Add Excess Solid to Aqueous Buffer start->add_solid agitate Agitate for 24-48h at Constant Temp add_solid->agitate separate Filter or Centrifuge to Remove Undissolved Solid agitate->separate transfer Collect Clear Filtrate (Saturated Solution) separate->transfer quantify Quantify Concentration (HPLC-UV / LC-MS) transfer->quantify end Determine Solubility quantify->end

Caption: Workflow for thermodynamic aqueous solubility determination.

Crystal Structure

Scientific Insight: Single-crystal X-ray diffraction (SC-XRD) provides the unambiguous, three-dimensional atomic structure of a molecule.[19][20] This information is invaluable for confirming chemical identity, understanding intermolecular interactions (crystal packing), identifying potential polymorphs, and providing a basis for structure-based drug design.

Data: A specific crystal structure for this compound has not been deposited in public databases like the Cambridge Structural Database (CSD). Experimental determination is required.

Obtaining a high-quality crystal is often the most challenging step in this process.[21]

  • Crystallization: Grow single crystals of the compound. This is typically achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. A variety of solvents and solvent mixtures should be screened. The ideal crystal should be at least 20-100 µm in all dimensions, with no visible cracks or imperfections.[19][21][22]

  • Crystal Mounting: Carefully select and mount a suitable crystal on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer. A stream of monochromatic X-rays is directed at the crystal, which diffracts the beam into a unique pattern of reflections.[22] The angles and intensities of these diffracted spots are recorded by a detector as the crystal is rotated.[21] Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The phase problem is solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.[22] An atomic model is built into this map and refined against the experimental data to yield the final, high-resolution crystal structure.[22]

G start Purified Compound crystallize Grow Single Crystals (Slow Evaporation, etc.) start->crystallize mount Select & Mount High-Quality Crystal crystallize->mount diffract Collect Diffraction Data (X-ray Diffractometer) mount->diffract process Process Data (Unit Cell, Symmetry) diffract->process solve Solve Phase Problem (Generate Electron Density Map) process->solve refine Build & Refine Atomic Model solve->refine end Final 3D Structure refine->end

Caption: Workflow for single-crystal X-ray diffraction analysis.

Chemical Stability

While stable under normal storage conditions (room temperature, protected from light and moisture), the structure of this compound suggests potential liabilities under extreme pH conditions.

  • Acidic Conditions: The trityl group is known to be labile in strong acidic environments. Protonation can lead to cleavage of the carbon-nitrogen bond, deprotecting the imidazole ring.

  • Basic Conditions: In a strong alkali environment, the imidazole ring itself may be susceptible to degradation or ring-opening reactions.[15]

Therefore, storage and handling of this compound should avoid strongly acidic or basic conditions to maintain its structural integrity.

Conclusion

This compound is a molecule defined by its high lipophilicity and anticipated low aqueous solubility, properties dominated by the bulky trityl group. Its acidic carboxylic acid and basic imidazole functionalities suggest a complex, pH-dependent behavior in aqueous media. This guide has outlined the key physicochemical properties critical to its use in research and development and has provided authoritative, field-tested protocols for their empirical determination. By applying these methodologies, researchers can gain a comprehensive understanding of this compound, enabling its effective use in the synthesis of novel chemical entities and facilitating the journey of drug discovery.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • Quinoline. 1-Trityl-1H-imidazole-4-carboxaldehyde | Chemical Properties, Synthesis, Uses & Safety Data. Available at: [Link]

  • Creative BioMart. X-ray Crystallography. Available at: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

  • Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Available at: [Link]

  • Bio-protocol. pKa Determination. Available at: [Link]

  • The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. Available at: [Link]

  • Trajkovska, F., et al. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Maced. pharm. bull., 63 (2) 21 – 27 (2017). Available at: [Link]

  • Cambridge MedChem Consulting. LogP/D. Available at: [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022-08-25). Available at: [Link]

  • Agilent Technologies, Inc. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available at: [Link]

  • Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry; Vol. 25, No. 3 (2013), 1275-1278. Available at: [Link]

  • Excillum. Small molecule crystallography. Available at: [Link]

  • Wikipedia. X-ray crystallography. Available at: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available at: [Link]

  • Creative Bioarray. Aqueous Solubility Assays. Available at: [Link]

  • ResearchGate. Determination of pK(a) values of basic new drug substances by CE. (2025-08-05). Available at: [Link]

  • lookchem. Cas 191103-80-7,this compound. Available at: [Link]

Sources

A Senior Application Scientist's Guide to 1-Trityl-1H-imidazole-4-carboxylic acid: A Cornerstone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions. However, its synthetic manipulation requires a nuanced approach, particularly concerning the protection of its reactive nitrogen atoms. This technical guide provides an in-depth exploration of 1-Trityl-1H-imidazole-4-carboxylic acid, a versatile building block that masterfully addresses these challenges. We will dissect its synthesis, reactivity, and strategic applications, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. This document serves as a practical manual for leveraging this key intermediate to accelerate the discovery of novel, complex, and biologically active molecules.

The Strategic Advantage: Why this compound?

In the intricate chess game of multi-step organic synthesis, every move—and every building block—counts. The selection of starting materials can dictate the efficiency, yield, and ultimate success of a drug discovery campaign. This compound presents a trifecta of strategic advantages that make it an indispensable tool for the medicinal chemist.

  • The Imidazole Core: The imidazole ring is a five-membered heterocycle of immense biological significance, acting as a proton donor/acceptor and a coordination ligand in enzymatic processes[1]. Its presence in a molecule can significantly influence pharmacodynamic and pharmacokinetic properties.

  • The Trityl Protecting Group: The triphenylmethyl (Trityl) group is more than just a placeholder. Its significant steric bulk provides robust protection for the N-1 position of the imidazole ring, preventing unwanted side reactions. Crucially, it is an acid-labile protecting group, meaning it can be selectively removed under mild acidic conditions without disturbing other sensitive functional groups—a principle known as orthogonal protection[2]. This allows for precise, sequential molecular construction.

  • The Carboxylic Acid Handle: The carboxylic acid at the C-4 position is a highly versatile functional group. It is a key pharmacophoric element in over 450 approved drugs, often engaging in vital interactions with biological targets[3]. Synthetically, it serves as a reliable anchor point for a vast array of chemical transformations, most notably the formation of stable amide bonds, which are present in over 25% of all known drugs[1].

This unique combination of a biologically relevant core, a sterically demanding and selectively removable protecting group, and a versatile synthetic handle makes this compound a powerful starting point for building complex, drug-like molecules[4].

Synthesis and Physicochemical Properties

The reliable and high-yielding synthesis of this building block is paramount for its practical application. The established protocol involves the direct N-alkylation of 1H-Imidazole-4-carboxylic acid with trityl chloride.

Experimental Protocol: Synthesis of this compound

Rationale: This procedure utilizes a polar aprotic solvent (DMF) to dissolve the starting materials and a base (pyridine) to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The aqueous workup is designed to remove the solvents and any remaining water-soluble impurities, while trituration with ethyl acetate purifies the final product.

Step-by-Step Methodology:

  • To a solution of dimethylformamide (DMF, 30 mL) and pyridine (15 mL), add 1H-Imidazole-4-carboxylic acid (0.50 g, 4.5 mmol).

  • Add trityl chloride (1.35 g, 4.9 mmol) to the stirring solution.

  • Allow the reaction mixture to stir at room temperature overnight to ensure complete reaction.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate (EtOAc).

  • Separate the organic layer. Extract the aqueous layer twice more with fresh portions of EtOAc (2 x 50 mL).

  • Combine all organic extracts and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure.

  • Triturate the resulting oil with EtOAc to induce precipitation, affording the title compound as a white solid (1.5 g, 95% yield)[5].

Synthesis Workflow Diagram

Synthesis_Workflow Start 1H-Imidazole-4-carboxylic acid + Trityl Chloride Reaction Stir overnight in DMF / Pyridine Start->Reaction Step 1-3 Workup Aqueous Workup: EtOAc Extraction, Water/Brine Wash Reaction->Workup Step 4-6 Purification Dry (Na2SO4), Evaporate, Triturate with EtOAc Workup->Purification Step 7-8 Product 1-Trityl-1H-imidazole- 4-carboxylic acid Purification->Product Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents A 1-Trityl-1H-imidazole- 4-carboxylic acid Product Resulting Amide Derivative A->Product Amide Bond Formation B Primary/Secondary Amine (R-NH₂) B->Product Amide Bond Formation C Coupling Agent (e.g., HATU) C->Product Amide Bond Formation D Base (DIPEA) D->Product Amide Bond Formation Deprotection Start N-Trityl Protected Imidazole Derivative Reagent Trifluoroacetic Acid (TFA) in DCM Start->Reagent Product Deprotected Imidazole + Trityl Cation Reagent->Product Acidic Cleavage

Sources

A Comprehensive Spectroscopic and Synthetic Guide to 1-Trityl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the spectroscopic properties and synthesis of 1-Trityl-1H-imidazole-4-carboxylic acid, a key intermediate in the development of various biologically active molecules.[1][2] With full editorial control, this document is structured to offer not just data, but a deeper understanding of the experimental choices and the interpretation of results, ensuring scientific integrity and trustworthiness for professionals in the field.

Compound Overview and Significance

This compound (CAS No. 191103-80-7) is a heterocyclic compound with a molecular weight of 354.4 g/mol and the chemical formula C₂₃H₁₈N₂O₂.[3][4] Its structure features a bulky trityl (triphenylmethyl) protecting group attached to an imidazole ring, which is further functionalized with a carboxylic acid group. The trityl group is a common protecting group for nitrogen atoms in heterocycles, as it can be introduced and removed under specific conditions, making this compound a valuable building block in multi-step organic synthesis. It has been utilized as a reactant in the synthesis of inhibitors, such as those for spiro[indole-3,2''-pyrrolidin]-2(1H)-one based compounds.[1]

Synthesis Protocol

The synthesis of this compound is a straightforward procedure involving the protection of 1H-Imidazole-4-carboxylic acid with trityl chloride. The following protocol is adapted from established literature.[5]

Experimental Workflow: Synthesis

G cluster_reactants Reactants & Solvents cluster_process Reaction & Workup cluster_product Purification & Final Product A 1H-Imidazole-4-carboxylic acid E Stir overnight in DMF/Pyridine A->E B Trityl chloride B->E C DMF C->E D Pyridine D->E F Add Water & EtOAc E->F G Separate Layers F->G H Extract Aqueous Layer with EtOAc (2x) G->H I Combine Organic Extracts H->I J Wash with Water & Brine I->J K Dry over Na2SO4 J->K L Filter & Evaporate K->L M Triturate oil with EtOAc L->M N White Solid Product (this compound) M->N

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology
  • Reaction Setup: In a suitable reaction vessel, combine 1H-Imidazole-4-carboxylic acid (0.50 g, 4.5 mmol) and trityl chloride (1.35 g, 4.9 mmol).

  • Solvent Addition: Add a solution of dimethylformamide (DMF, 30 mL) and pyridine (15 mL) to the reactants.

  • Reaction: Stir the mixture overnight at room temperature.

  • Workup - Quenching and Extraction: Add water and ethyl acetate (EtOAc) to the reaction mixture. Separate the organic and aqueous layers. Extract the aqueous layer twice with 50 mL portions of EtOAc.

  • Workup - Washing and Drying: Combine all organic extracts and wash them sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to obtain an oil.

  • Purification: Triturate the resulting oil with EtOAc to precipitate the product.

  • Final Product: Collect the white solid by filtration to afford this compound (1.5 g, 95% yield).[5]

Spectroscopic Data and Interpretation

The following sections provide a detailed analysis of the spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆) [5]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.40br. s.1HCarboxylic acid OH
7.42t9Hmeta & para-H of Trityl
7.17-7.35m2HImidazole H-2 & H-5
7.10d6Hortho-H of Trityl

Interpretation:

  • 12.40 ppm (br. s., 1H): The broad singlet far downfield is characteristic of a carboxylic acid proton due to significant deshielding and hydrogen bonding effects.

  • 7.42 ppm (t, 9H): This triplet corresponds to the nine protons on the meta and para positions of the three phenyl rings of the trityl group. Their similar electronic environments cause their signals to overlap.

  • 7.17-7.35 ppm (m, 2H): This multiplet represents the two protons on the imidazole ring. The exact assignment of H-2 and H-5 can be complex without further 2D NMR studies, but they reside in this aromatic region.[6]

  • 7.10 ppm (d, 6H): This doublet corresponds to the six ortho protons of the trityl group's phenyl rings.

G a This compound Structure

Caption: Molecular Structure for NMR Assignment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Data: MS: m/z 111 (M-243)[5]

Interpretation:

The reported mass spectrum shows a significant fragment at a mass-to-charge ratio (m/z) of 111. This corresponds to the loss of a fragment with a mass of 243 Da from the molecular ion. The molecular weight of the compound is 354.4 g/mol .[3] The fragment lost (354 - 111 = 243) corresponds precisely to the mass of the trityl cation (C₁₉H₁₅⁺), which is a very stable carbocation. This is the most characteristic fragmentation pathway for this molecule. The base peak is often the trityl cation itself at m/z 243, while the fragment at m/z 111 represents the remaining imidazole-4-carboxylic acid radical cation.

Proposed Fragmentation Pathway:

G A [M]⁺ This compound m/z = 354 B Trityl Cation [C(C₆H₅)₃]⁺ m/z = 243 A->B Loss of Imidazole fragment C Imidazole-4-carboxylic acid radical [C₄H₃N₂O₂]• m/z = 111 A->C Loss of Trityl radical

Caption: Primary fragmentation pathway in Mass Spectrometry.

Infrared (IR) Spectroscopy (Predicted)

While specific experimental IR data was not found, the characteristic absorption bands can be reliably predicted based on the functional groups present in the molecule.[7][8][9]

Table 2: Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
3100-3000C-H stretch (aromatic)Phenyl & Imidazole Rings
1760-1710C=O stretchCarboxylic Acid
1600-1450C=C stretch (in-ring)Phenyl & Imidazole Rings
1440-1395O-H bendCarboxylic Acid
1320-1210C-O stretchCarboxylic Acid
900-675C-H out-of-plane bend (aromatic)Phenyl Rings

Interpretation:

  • O-H Stretch (3300-2500 cm⁻¹): A very broad and strong absorption is expected in this region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[9]

  • C=O Stretch (1760-1710 cm⁻¹): A strong, sharp peak is anticipated here, corresponding to the carbonyl group of the carboxylic acid. Its exact position can indicate the extent of hydrogen bonding.[9]

  • Aromatic Stretches: Multiple sharp bands are expected for the C-H stretches of the aromatic rings (around 3050 cm⁻¹) and the C=C in-ring vibrations (1600-1450 cm⁻¹).[7]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Predicted chemical shifts for the carbon atoms are based on typical values for similar functional groups.[9][10][11]

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ) ppm
Carboxylic Acid (C=O)165-185
Trityl Quaternary Carbon (C-(Ph)₃)75-85
Imidazole C2135-145
Imidazole C4130-140
Imidazole C5115-125
Trityl ipso-C140-150
Trityl ortho, meta, para-C125-130

Interpretation:

  • Carbonyl Carbon (165-185 ppm): The carboxylic acid carbon is expected to be the most downfield signal.[9]

  • Trityl and Imidazole Carbons: The various sp² hybridized carbons of the trityl and imidazole rings would appear in the aromatic region (115-150 ppm).

  • Trityl Quaternary Carbon (75-85 ppm): The sp³ hybridized central carbon of the trityl group would appear significantly upfield compared to the aromatic carbons.

Conclusion

The spectroscopic data for this compound are consistent with its molecular structure. The ¹H NMR and Mass Spectrometry data provide clear evidence for the presence of both the trityl protecting group and the imidazole-4-carboxylic acid core. This guide serves as a foundational resource for researchers utilizing this compound, offering validated synthetic protocols and a detailed framework for spectroscopic analysis and interpretation.

References

  • University of Colorado Boulder. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 1H-Imidazole-4-carboxylic acid. Retrieved from [Link]

  • LookChem. (n.d.). Cas 191103-80-7, this compound. Retrieved from [Link]

  • BIOGEN Científica. (n.d.). This compound. Retrieved from [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). ¹³C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole. Retrieved from [Link]

  • SpringerLink. (n.d.). Combination of ¹H and ¹³C NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]

  • ScienceDirect. (2018). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

A Technical Guide to 1-Trityl-1H-imidazole-4-carboxylic Acid (CAS 191103-80-7): A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Protected Imidazole Scaffold

In the landscape of modern medicinal chemistry, the imidazole ring is a privileged scaffold, appearing in numerous natural products and pharmaceuticals due to its versatile chemical properties and ability to engage in various biological interactions.[1][2] However, the reactivity of the imidazole nitrogen atoms can complicate synthetic routes to complex, multi-substituted derivatives. This guide focuses on 1-Trityl-1H-imidazole-4-carboxylic acid (CAS 191103-80-7), a strategically designed intermediate where the bulky trityl group serves as a protective shield for one of the imidazole nitrogens. This protection allows for selective functionalization at other positions of the imidazole ring, making it a valuable building block in the synthesis of intricate, biologically active molecules.[3] Its primary utility lies in providing a stable and reactive platform for constructing advanced pharmaceutical candidates, most notably in the realm of oncology.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective use in synthesis and for ensuring its quality. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 191103-80-7[4][5]
Molecular Formula C₂₃H₁₈N₂O₂[5]
Molecular Weight 354.40 g/mol [6]
Appearance White to off-white solidN/A
Purity Typically ≥98%[7]
Storage Store in a dry, room-temperature environment[7]
SMILES O=C(O)c1cn(cn1)C(c2ccccc2)(c3ccccc3)c4ccccc4[8]
InChI Key UQQHMXJCLHSYRV-UHFFFAOYSA-N[6]

Core Application: A Linchpin in the Synthesis of MDM2-p53 Inhibitors

The most significant application of this compound and its close derivatives, such as the corresponding aldehyde, is in the synthesis of potent and selective inhibitors of the MDM2-p53 protein-protein interaction.[4] The p53 protein is a crucial tumor suppressor, and its inactivation by the oncoprotein MDM2 is a common event in many cancers. Small molecules that can block this interaction are of high interest as potential cancer therapeutics.[9]

The trityl-protected imidazole moiety serves as a key structural element in a class of highly effective spiro[indole-pyrrolidine] based MDM2 inhibitors.[3] The imidazole ring in the final compound often forms critical interactions within the p53-binding pocket of the MDM2 protein. The synthetic strategy leverages the stability of the trityl-protected imidazole core, allowing for the construction of the complex spirocyclic system. The trityl group is typically removed in a later stage of the synthesis under acidic conditions.

synthetic_pathway A 1-Trityl-1H-imidazole- 4-carboxylic acid B 1-Trityl-1H-imidazole- 4-carboxaldehyde A->B Reduction C Spiro[indole-pyrrolidine] Intermediate B->C Multi-step [3+2] cycloaddition D Final MDM2-p53 Inhibitor C->D Deprotection & Further Modification

Caption: Synthetic utility in MDM2-p53 inhibitor synthesis.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a procedure described in the Journal of Medicinal Chemistry.[6]

Materials:

  • 1H-Imidazole-4-carboxylic acid

  • Trityl chloride

  • N,N-Dimethylformamide (DMF)

  • Pyridine

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of DMF (30 mL) and pyridine (15 mL), add 1H-imidazole-4-carboxylic acid (0.50 g, 4.5 mmol) and trityl chloride (1.35 g, 4.9 mmol).

  • Stir the reaction mixture overnight at room temperature.

  • Add water and EtOAc to the reaction mixture.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer twice with EtOAc (2 x 50 mL).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Triturate the resulting oil with EtOAc to afford this compound as a white solid (yield: 1.5 g, 95%).

Exemplary Use in the Synthesis of a Spiro[indole-pyrrolidine] MDM2 Inhibitor Precursor

The following is a representative protocol for a key step in the synthesis of spiro[indole-pyrrolidine] MDM2 inhibitors, demonstrating the utility of the aldehyde derivative of the title compound. This protocol is based on synthetic strategies outlined in the literature for similar compounds.

Materials:

  • 1-Trityl-1H-imidazole-4-carboxaldehyde

  • Isatin derivative

  • Amino acid (e.g., sarcosine)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • A mixture of an isatin derivative (1.0 eq), an amino acid such as sarcosine (1.2 eq), and 1-Trityl-1H-imidazole-4-carboxaldehyde (1.1 eq) in toluene is heated to reflux with azeotropic removal of water using a Dean-Stark apparatus.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product, a spiro[indole-pyrrolidine] derivative, is purified by column chromatography on silica gel.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is critical for its successful application in multi-step syntheses. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.[1]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for determining the purity of this compound.[1][7]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 220 nm
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the synthesized compound. The expected chemical shifts in DMSO-d₆ are:[6]

  • δ 12.40 (br. s., 1H): Carboxylic acid proton (-COOH)

  • δ 7.42 (t, 9H): Protons of the trityl group

  • δ 7.17-7.35 (m, 2H): Imidazole protons

  • δ 7.10 (d, 6H): Protons of the trityl group

Safety and Handling

While comprehensive toxicity data is not available, standard laboratory safety precautions should be observed when handling this compound. It is intended for research use only.[6]

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP264: Wash skin thoroughly after handling.
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritationP301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
H335: May cause respiratory irritationP302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a testament to the power of strategic molecular design in synthetic chemistry. By masking a reactive site, it unlocks the potential to build complex, high-value molecules that would be challenging to synthesize otherwise. Its role as a key intermediate in the development of MDM2-p53 inhibitors highlights its importance to the field of drug discovery and underscores the ongoing need for well-characterized, reliable building blocks for the synthesis of next-generation therapeutics.

References

  • Targeted Synthesis of Complex Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-ones by Intramolecular Cyclization of Azomethine Ylides: Highly Potent MDM2-p53 Inhibitors. PubMed. (2019-01-08). Available from: [Link]

  • United States Patent (19). Googleapis.com. Available from: [Link]

  • 1H-Imidazole-4-carboxylic acid. SIELC Technologies. (2018-02-16). Available from: [Link]

  • WO 2009/071584 A1. Googleapis.com. (2009-06-11). Available from: [Link]

  • US3767668A - Process for the production of n-trityl-imidazoles. Google Patents.
  • A review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

  • Targeted Synthesis of Complex Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-ones by Intramolecular Cyclization of Azomethine Ylides: Highly Potent MDM2-p53 Inhibitors. ResearchGate. (2025-10-17). Available from: [Link]

  • Regioselective Synthesis of Biologically Important Scaffold Spiro [Indole- Perimidines]: An Antitumor Agents. Bentham Science Publisher. Available from: [Link]

  • US4550176A - Preparation of imidazole-4,5-dicarboxylic acid. Google Patents.
  • Development and optimization of spiro[3H-indole-3-2′-pyrrolidin]-2(1H)-ones MDM2 inhibitors. ResearchGate. Available from: [Link]

  • Review of pharmacological effects of imidazole derivatives. (2022-04-28). Available from: [Link]

  • Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. PubMed. Available from: [Link]

  • IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. IJRAR.org. (2022-10). Available from: [Link]

  • This compound. BIOGEN Científica. Available from: [Link]

  • Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Available from: [Link]

  • IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. IJRAR.org. (2022-10). Available from: [Link]

Sources

The Strategic Utility of 1-Trityl-1H-imidazole-4-carboxylic Acid in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active molecules, including the essential amino acid histidine.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a highly sought-after motif in drug design.[1] This guide provides an in-depth exploration of 1-Trityl-1H-imidazole-4-carboxylic acid, a versatile and strategically designed building block for the synthesis of novel heterocyclic compounds. We will delve into the rationale behind its design, its synthesis, and its application in constructing diverse molecular architectures, with a focus on field-proven protocols and the causality behind experimental choices.

The Core Building Block: Understanding this compound

The utility of this reagent stems from the clever combination of a reactive carboxylic acid handle and a sterically bulky, acid-labile protecting group on the imidazole ring. This design allows for selective reactions at the C4 position while preventing unwanted side reactions at the imidazole nitrogens.

Physicochemical Properties

A clear understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource
CAS Number 191103-80-7[3][4]
Molecular Formula C₂₃H₁₈N₂O₂[3][4]
Molecular Weight 354.4 g/mol [3][5]
Appearance White solid[6]
Purity Typically ≥98%[4]
The Strategic Role of the Trityl (Triphenylmethyl) Group

The choice of the trityl group is not arbitrary; it is a strategic decision that imparts significant advantages in multi-step synthesis.[7]

  • Acid Lability: The N-trityl bond is highly sensitive to acidic conditions and can be readily cleaved with reagents like trifluoroacetic acid (TFA).[7][8] This is driven by the formation of the stable trityl cation.

  • Orthogonal Stability: The group is robust under basic and neutral conditions, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without premature deprotection.[7]

  • Steric Hindrance: The three bulky phenyl rings provide significant steric shielding around the protected nitrogen, which can direct the regioselectivity of certain reactions and influence the conformation of the molecule.[7]

This combination of properties makes the trityl group an excellent choice for protecting the imidazole nitrogen, especially when compared to other groups like Boc, which may require harsher cleavage conditions.[9]

Synthesis of the Core Reagent

The preparation of this compound is a straightforward and high-yielding process. The protocol described below is based on established literature procedures.

Experimental Protocol: Synthesis of this compound[5]
  • Objective: To protect the nitrogen of 1H-Imidazole-4-carboxylic acid with a trityl group.

  • Reagents & Materials:

    • 1H-Imidazole-4-carboxylic acid (1.0 eq)

    • Trityl chloride (1.1 eq)

    • Dimethylformamide (DMF)

    • Pyridine

    • Ethyl acetate (EtOAc)

    • Water (H₂O)

    • Brine

    • Sodium sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • To a solution of DMF and pyridine (2:1 ratio), add 1H-Imidazole-4-carboxylic acid (1.0 eq) and trityl chloride (1.1 eq).

    • Stir the reaction mixture at room temperature overnight.

    • Upon completion (monitored by TLC), quench the reaction by adding water and ethyl acetate.

    • Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

    • The resulting oil is triturated with ethyl acetate to precipitate the product.

    • Filter the solid and dry under vacuum to afford the title compound as a white solid.

  • Self-Validation:

    • Expected Yield: ~95%[5]

    • Characterization (¹H NMR, 400 MHz, DMSO-d6): δ ~12.40 (br. s., 1H, COOH), 7.42 (t, 9H, Ar-H), 7.17-7.35 (m, 2H, Imidazole-H), 7.10 (d, 6H, Ar-H).[5]

    • Characterization (MS): m/z 111 (M-243, corresponding to the loss of the trityl cation).[5]

Application in Novel Heterocyclic Compound Synthesis

The primary utility of this compound is as a scaffold for building more complex molecules, most commonly through amide bond formation. This approach is a cornerstone of medicinal chemistry, as the resulting carboxamide group is a bioisostere for other functional groups and a key structural element in over 25% of known drugs.[10]

Core Application: Amide Coupling Reactions

The carboxylic acid moiety serves as a versatile handle for coupling with a vast library of primary and secondary amines, leading to diverse amide derivatives. This reaction is fundamental in constructing inhibitors and other biologically active compounds.[11][12]

// Nodes Start [label="1-Trityl-1H-imidazole-\n4-carboxylic acid", fillcolor="#F1F3F4"]; Amine [label="Primary or Secondary\nAmine (R-NH₂)", fillcolor="#F1F3F4"]; Coupling [label="Amide Coupling\n(e.g., EDC, HOBt)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Protected Heterocyclic\nAmide Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotection [label="Acidic Deprotection\n(e.g., TFA)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final [label="Final Heterocyclic\nCompound", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Coupling; Amine -> Coupling; Coupling -> Intermediate [label="Forms amide bond"]; Intermediate -> Deprotection [label="Removes Trityl group"]; Deprotection -> Final; }

Caption: General workflow for synthesizing heterocyclic amides.

Causality Behind Experimental Choices: Selecting the Right Coupling Reagent

The direct condensation of a carboxylic acid and an amine is generally unfavorable.[13] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization if chiral amines are used.

Coupling Reagent SystemMechanism of Action & RationaleCommon Solvents
EDC / HOBt EDC (a carbodiimide) activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this highly reactive species to form an HOBt-ester, which is less prone to racemization and reacts efficiently with the amine.[13][14]DCM, DMF, MeCN
HATU / DIPEA HATU is a uronium/aminium-based reagent that forms a highly reactive OAt-ester. DIPEA (a non-nucleophilic base) is required to neutralize the acid formed during the reaction. This system is known for its high efficiency, even with sterically hindered or electron-deficient amines.[14]DMF, NMP
Acyl Chloride Method The carboxylic acid is first converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This is then reacted with the amine in the presence of a base (e.g., pyridine, Et₃N). This is a robust method but can be harsh for sensitive substrates.[13]DCM, THF
Experimental Protocol: General Amide Coupling using EDC/HOBt
  • Objective: To couple this compound with a generic amine.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Amine (primary or secondary, 1.1 eq)

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq)

    • HOBt (1-Hydroxybenzotriazole, 1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine, 2.0 eq, optional but recommended)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Step-by-Step Procedure:

    • Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM or DMF.

    • Add DIPEA (2.0 eq) to the mixture and stir for 5 minutes at room temperature.

    • Add EDC (1.2 eq) portion-wise to the reaction mixture.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with an appropriate organic solvent (e.g., EtOAc or DCM) and wash with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to obtain the desired amide.

  • Self-Validation:

    • Monitoring: The disappearance of the starting carboxylic acid and the appearance of a new, less polar spot (the amide product) on TLC.

    • Characterization: Successful coupling can be confirmed by ¹H NMR (appearance of new signals corresponding to the amine fragment and an amide NH proton, if applicable) and Mass Spectrometry (observation of the correct molecular ion peak for the coupled product).

G HOBt_ester HOBt_ester Amide Amide HOBt_ester->Amide + R'-NH₂

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Final Step: Trityl Group Deprotection

The final step in many synthetic sequences is the removal of the trityl group to unmask the imidazole nitrogen. This is typically achieved under mild acidic conditions, which preserves most other functional groups.

Experimental Protocol: N-Trityl Deprotection[8][12]
  • Objective: To cleave the N-trityl bond and liberate the imidazole.

  • Reagents & Materials:

    • N-Trityl protected compound (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Triisopropylsilane (TIS, optional scavenger)

  • Step-by-Step Procedure:

    • Dissolve the N-Trityl protected compound in DCM.

    • Add TIS (1-2 eq) as a scavenger to capture the released trityl cation, preventing potential side reactions.

    • Add TFA (typically 10-50% v/v in DCM) to the solution. The optimal concentration depends on the substrate's sensitivity.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • The crude product can be purified by precipitation, crystallization, or preparative HPLC.

  • Self-Validation:

    • Monitoring: A significant shift to a more polar spot on TLC indicates the removal of the large, nonpolar trityl group.

    • Characterization: The disappearance of the characteristic trityl proton signals (~7.1-7.4 ppm) in the ¹H NMR spectrum is a definitive indicator of successful deprotection. Mass spectrometry will show a mass loss corresponding to the trityl group (243 Da).

Field-Proven Insights & Troubleshooting

  • Incomplete Amide Coupling: If a coupling reaction stalls, especially with electron-deficient or sterically hindered amines, switching to a more powerful coupling reagent like HATU is advisable.[14] Ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated intermediate.

  • Side Reactions during Deprotection: The highly reactive trityl cation generated during deprotection can sometimes re-attach to electron-rich aromatic systems in the molecule. The inclusion of a scavenger like triisopropylsilane (TIS) or ethanedithiol (EDT) is crucial to intercept the cation and prevent these side reactions.

  • Solubility Issues: this compound and its derivatives can have limited solubility in some common organic solvents. DMF is often a good choice for coupling reactions involving poorly soluble substrates.

Conclusion

This compound is a masterfully designed building block that provides a reliable and efficient entry point into a vast chemical space of novel imidazole-containing heterocycles. Its strategic use of a robust yet easily removable protecting group, combined with a versatile carboxylic acid handle, allows researchers to focus on creative molecular design. By understanding the principles of its synthesis, the rationale behind amide coupling methodologies, and the nuances of its deprotection, scientists in drug discovery and materials science can leverage this powerful tool to accelerate their research and development programs.

References

  • This compound. BIOGEN Científica. [Link]

  • Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. National Institutes of Health (NIH). [Link]

  • Trityl Protection - Common Organic Chemistry. Common Organic Chemistry. [Link]

  • Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. AAPPTec. [Link]

  • Cas 191103-80-7,this compound. LookChem. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. ResearchGate. [Link]

  • Synthesis and Identification of some heterocyclic derivatives from carboxylic acid. ResearchGate. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). [Link]

  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. National Institutes of Health (NIH). [Link]

  • A review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

Sources

A Comprehensive Technical Guide to 1-Trityl-1H-imidazole-4-carboxylic acid: Sourcing, Purity Assessment, and Quality Control for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Trityl-1H-imidazole-4-carboxylic acid (CAS No. 191103-80-7) is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery.[1] Its unique structure, featuring a bulky trityl (triphenylmethyl) protecting group on one of the imidazole nitrogens, offers significant advantages in multi-step organic synthesis. The trityl group provides steric hindrance and modulates the electronic properties of the imidazole ring, enabling regioselective reactions at other positions. This compound serves as a crucial reactant in the synthesis of complex molecules, including potent spiro[indole-3,2''-pyrrolidin]-2(1H)-one based inhibitors, which are valuable in the development of novel therapeutics.[2][3]

Given its role as a foundational precursor, the purity and integrity of this compound are paramount. The presence of impurities can lead to unpredictable reaction outcomes, the formation of unwanted side products, and ultimately, the misinterpretation of biological data. This guide provides researchers, scientists, and drug development professionals with an in-depth framework for sourcing high-quality material, defining appropriate purity standards, and implementing a robust analytical workflow for quality control.

Section 1: Sourcing and Supplier Evaluation

The reproducibility of synthetic and biological experiments begins with consistently high-quality starting materials. The selection of a reliable supplier is therefore a critical first step. The market for specialty chemicals like this compound includes a range of vendors, from large-scale manufacturers to smaller boutique suppliers.

Causality in Supplier Choice: A supplier's reputation is built on the consistency of their product quality, the transparency of their documentation, and the reliability of their supply chain. For drug discovery applications, where lot-to-lot variability can derail a research program, opting for a supplier that provides a comprehensive Certificate of Analysis (CoA) with detailed analytical data is not merely a preference—it is a necessity for ensuring experimental validity.

Table 1: Representative Suppliers of this compound

SupplierStated PurityCAS NumberMolecular FormulaMolecular WeightNotes
ChemScene≥98%191103-80-7C₂₃H₁₈N₂O₂354.40For research use.[4]
Santa Cruz BiotechnologyNot specified191103-80-7C₂₃H₁₈N₂O₂354.4For research use only.[5]
BenchchemNot specified191103-80-7C₂₃H₁₈N₂O₂354.4For research use only.[6]

Note: This table is not exhaustive and is intended for illustrative purposes. Researchers should conduct their own due diligence.

The Certificate of Analysis (CoA): A Non-Negotiable Requirement The CoA is the primary document attesting to a product's quality. It should not be a simple statement of purity but a summary of empirical data. When reviewing a CoA, look for:

  • Lot-Specific Data: Ensure the data corresponds to the specific batch you are purchasing.

  • Purity Determination Method: The method used (e.g., HPLC, qNMR) should be clearly stated.

  • Identity Confirmation: Data from techniques like ¹H NMR and Mass Spectrometry should be present to confirm the chemical structure.

  • Residual Solvents: Information on residual solvents from synthesis and purification is crucial, as they can interfere with subsequent reactions.

Section 2: Defining Purity Standards and Potential Impurities

The required purity of this compound depends on its intended application. For high-throughput screening, a purity of >95% may be acceptable. However, for lead optimization and preclinical studies, a purity of ≥98% is strongly recommended to ensure that the observed biological activity is attributable to the target compound.

Common Impurities and Their Origin: Understanding the synthesis of the compound provides insight into potential impurities. The common synthesis involves the reaction of 1H-Imidazole-4-carboxylic acid with trityl chloride in the presence of a base like pyridine and a solvent such as DMF.[6]

  • Unreacted Starting Materials: 1H-Imidazole-4-carboxylic acid and trityl chloride.

  • Byproducts of the Trityl Group: Triphenylmethanol, formed by the hydrolysis of trityl chloride or the cleavage of the product.

  • Residual Solvents: Dimethylformamide (DMF), pyridine, and ethyl acetate (EtOAc) from the workup and purification steps.[6]

Section 3: Analytical Methodologies for In-House Quality Control

Verifying a supplier's CoA with in-house analysis is a cornerstone of good laboratory practice. This section provides self-validating protocols for the three most critical analytical techniques for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound is significantly more hydrophobic than its precursor (1H-Imidazole-4-carboxylic acid) due to the trityl group, allowing for excellent separation. The peak area percentage of the main peak in the chromatogram provides a quantitative measure of purity.

Experimental Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile (MeCN).

    • Rationale: Formic acid is a volatile modifier compatible with mass spectrometry, which can be coupled with HPLC (LC-MS) for peak identification.[7][8]

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Sample Preparation: Prepare a stock solution of the compound in MeCN or DMSO at 1 mg/mL. Dilute with the initial mobile phase composition to 50 µg/mL.

  • Analysis: Inject 10 µL. The purity is calculated as the area of the main peak divided by the total area of all peaks.

¹H NMR Spectroscopy for Structural Confirmation

Principle: ¹H NMR provides a detailed map of the hydrogen atoms in a molecule, confirming its identity and revealing the presence of impurities with distinct proton signals. The integration of signals can also provide semi-quantitative information about purity.

Experimental Protocol:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is an excellent solvent for carboxylic acids and allows for the observation of the acidic proton.

  • Spectrometer: 400 MHz or higher.

  • Sample Preparation: Dissolve ~5 mg of the compound in ~0.7 mL of DMSO-d₆.

  • Data Acquisition: Acquire a standard proton spectrum.

Expected ¹H NMR Spectrum Interpretation (based on DMSO-d₆): [6]

  • ~12.40 ppm (broad singlet, 1H): This is the characteristic signal of the carboxylic acid proton (-COOH). Its broadness is due to hydrogen bonding and exchange.

  • ~7.42 ppm (multiplet, 9H) and ~7.10 ppm (multiplet, 6H): These signals correspond to the 15 protons of the three phenyl rings of the trityl group.

  • ~7.17-7.35 ppm (multiplet, 2H): These signals correspond to the two protons on the imidazole ring. Their exact shifts can vary but are distinct from the trityl group signals.

  • Impurities: Look for sharp singlets corresponding to residual solvents (e.g., DMF at ~8.0, 2.9, 2.7 ppm; EtOAc at ~4.0, 1.9, 1.1 ppm) or signals from unreacted 1H-imidazole-4-carboxylic acid.

Mass Spectrometry (MS) for Molecular Weight Verification

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (MW: 354.4 g/mol ), this confirms the molecular weight. The fragmentation pattern is also highly characteristic.[5]

Experimental Protocol:

  • Ionization Method: Electrospray Ionization (ESI), which is a soft ionization technique suitable for this type of molecule.

  • Mode: Can be run in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

  • Sample Infusion: Introduce the sample via direct infusion or through an LC-MS system (using the HPLC method above).

  • Data Analysis:

    • Expected Molecular Ions: Look for a peak at m/z ≈ 355.1 in positive mode or m/z ≈ 353.1 in negative mode.

    • Characteristic Fragmentation: A hallmark of trityl-containing compounds is the facile loss of the trityl group. Expect to see a very prominent base peak corresponding to the triphenylmethyl cation at m/z ≈ 243 .[9] The presence of this fragment is strong evidence for the trityl moiety.

Section 4: Integrated Quality Control Workflow

A systematic workflow ensures that every batch of material is rigorously and consistently evaluated before use. This process minimizes the risk of experimental failure due to poor-quality reagents.

QC_Workflow cluster_0 Material Reception & Initial Checks cluster_1 Analytical Verification cluster_2 Final Disposition Receive Receive Material & Log Lot Number CoA Review Supplier CoA Receive->CoA Visual Visual Inspection (Color, Form) CoA->Visual HPLC HPLC Analysis (Purity ≥ 98%?) Visual->HPLC NMR ¹H NMR Analysis (Structure Correct?) HPLC->NMR MS Mass Spec Analysis (MW & Trityl Fragment Correct?) NMR->MS Decision All Specs Met? MS->Decision Accept Accept Material Release to Research Decision->Accept Yes Reject Reject Material Contact Supplier Decision->Reject No

Caption: Integrated workflow for quality control of incoming this compound.

Conclusion

For scientists engaged in drug discovery, this compound is more than just a chemical; it is a critical component in the synthesis of potentially life-changing molecules. Ensuring its quality is not a perfunctory task but a fundamental aspect of scientific rigor. By implementing a systematic approach to supplier selection, understanding potential impurities, and performing robust in-house analytical validation using HPLC, NMR, and MS, researchers can proceed with confidence. This diligence ensures that experimental outcomes are reliable, reproducible, and ultimately, accelerate the path to new therapeutic discoveries.

References

  • This document was synthesized based on general scientific principles and data aggregated from the following authorit
  • This compound . BIOGEN Científica. [Link]

  • Separation of 1H-Imidazole-4-carboxylic acid on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • 1H-Imidazole-4-carboxylic acid . SIELC Technologies. [Link]

  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information . Royal Society of Chemistry. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) . Human Metabolome Database. [Link]

  • Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 . PubChem, National Institutes of Health. [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis . MDPI. [Link]

  • 1H-Imidazole . NIST WebBook, National Institute of Standards and Technology. [Link]

  • Cas 191103-80-7,this compound . LookChem. [Link]

  • This compound . Hangzhou XinYaoCheng Biotechnology Co., Ltd. [Link]

  • Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c) . ResearchGate. [Link]

  • 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde | C23H18N2O | CID 618233 . PubChem, National Institutes of Health. [Link]

  • A review article on synthesis of imidazole derivatives . WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

Sources

Methodological & Application

Application Note & Protocols: Strategic Incorporation of 1-Trityl-1H-imidazole-4-carboxylic acid for High-Purity Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of histidine-containing peptides is fundamental to numerous areas of therapeutic and research science. However, the unique reactivity of the histidine imidazole side chain presents significant challenges in standard Fmoc-based solid-phase peptide synthesis (SPPS), primarily the high propensity for racemization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 1-Trityl-1H-imidazole-4-carboxylic acid, commonly known as Fmoc-His(Trt)-OH in its Nα-protected form, to mitigate these challenges. We will delve into the mechanistic rationale behind the use of the trityl protecting group, provide detailed, field-proven protocols for its efficient incorporation and subsequent deprotection, and offer expert insights into overcoming common hurdles to ensure the synthesis of high-purity, stereochemically-defined peptides.

Introduction: The Histidine Challenge in SPPS

Histidine is a critical amino acid residue in many biologically active peptides, contributing to catalytic activity, receptor binding, and protein structure through its imidazole side chain.[1] This same nucleophilic and basic nature, however, makes it a problematic residue during the iterative process of solid-phase peptide synthesis (SPPS).[2] In the standard Fmoc/tBu strategy, the unprotected imidazole ring can catalyze undesirable side reactions. The most significant of these is the racemization of the α-carbon during the activation step of the carboxyl group for coupling.[1][2][3] The π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton and leading to a loss of stereochemical integrity.[1]

To circumvent these issues, protection of the imidazole side chain is essential.[4][5] The trityl (Trt) group is a bulky and acid-labile protecting group widely employed for this purpose. When attached to the imidazole nitrogen, it provides steric hindrance that minimizes side reactions.[2] This guide focuses on the practical application of Nα-Fmoc-Nτ-trityl-L-histidine (Fmoc-His(Trt)-OH), derived from this compound, a cornerstone reagent for modern peptide synthesis.

Properties and Advantages of the Trityl Protecting Group

The selection of a protecting group is a critical decision in SPPS design. The trityl group offers a compelling balance of stability and lability that makes it highly suitable for Fmoc-based workflows.

Causality Behind Experimental Choices:

  • Stability to Base: The Trt group is completely stable to the basic conditions used for Nα-Fmoc group removal (typically 20% piperidine in DMF), which is a prerequisite for any side-chain protecting group in this strategy.[4] This ensures the imidazole ring remains shielded throughout the entire chain elongation process.

  • Acid Lability: The Trt group is cleaved under moderately acidic conditions, typically using a high concentration of trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin.[5] This allows for simultaneous side-chain deprotection and resin cleavage in a single, efficient step.

  • Steric Hindrance: The bulky triphenylmethyl (trityl) moiety sterically shields the imidazole nitrogen, preventing it from participating in undesired acylation or other side reactions.[6][7]

  • Improved Solubility: The trityl group can enhance the solubility of the protected amino acid derivative, such as Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH, in common SPPS solvents like DMF.[5] While Fmoc-His(Trt)-OH itself can have solubility challenges, the group's properties are generally favorable.[8]

Table 1: Physicochemical Properties of Fmoc-His(Trt)-OH
PropertyValue
CAS Number 109425-51-6[9]
Molecular Formula C₄₀H₃₄N₄O₄
Molecular Weight 634.7 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP; poorly soluble in DCM.[8]
Cleavage Condition TFA / Scavengers (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[1]

Experimental Protocols

The successful incorporation of Fmoc-His(Trt)-OH requires careful attention to the coupling step to minimize racemization. The following protocols are designed to be self-validating systems, providing a robust starting point for synthesis optimization.

Protocol 1: Standard Coupling of Fmoc-His(Trt)-OH

This protocol utilizes a standard carbodiimide activation method with an additive to suppress racemization.

Materials:

  • Peptide-resin with free N-terminal amine

  • Fmoc-His(Trt)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl cyanohydroxyiminoacetate) or Hydroxybenzotriazole (HOBt)[9]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh piperidine solution for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) followed by DCM (3 times) and again with DMF (3 times) to remove all traces of piperidine.

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add this solution to the deprotected resin.

    • Immediately add DIC (3 equivalents) to the resin slurry. Crucially, avoid pre-activating the Fmoc-His(Trt)-OH with DIC for extended periods, as this is a primary driver of racemization. [3]

  • Coupling Reaction: Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test).

  • Washing: Once the coupling is complete (Kaiser test is negative), drain the reaction vessel and wash the resin extensively with DMF (5-7 times) and DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.

Workflow for Incorporating a His(Trt) Residue in SPPS

SPPS_His_Workflow cluster_cycle SPPS Cycle for His(Trt) Incorporation Resin Peptide-Resin (Free Amine) Coupling Couple Fmoc-His(Trt)-OH + DIC/Oxyma Resin->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash (DMF, DCM) Deprotection->Wash2 NextAA Couple Next Fmoc-AA-OH Wash2->NextAA Ready for next cycle

Caption: Workflow for a single SPPS cycle incorporating Fmoc-His(Trt)-OH.

Protocol 2: Final Cleavage and Deprotection

This protocol removes the peptide from the resin and simultaneously cleaves the acid-labile side-chain protecting groups, including the Trt group from histidine.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). TIS acts as a carbocation scavenger to prevent re-attachment of the trityl group to other nucleophilic residues like Tryptophan.[10]

  • Cold diethyl ether

Step-by-Step Methodology:

  • Resin Preparation: Wash the final peptide-resin thoroughly with DCM (5 times) and dry it under a high vacuum for at least 2 hours.

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours. For peptides with multiple sterically hindered groups, this time may be extended.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.

  • Washing and Drying: Wash the peptide pellet with cold diethyl ether 2-3 more times to remove residual scavengers and organic impurities. Dry the final peptide pellet under vacuum.

Key Challenge: Managing Histidine Racemization

The primary drawback of using Fmoc-His(Trt)-OH is its susceptibility to racemization.[1][11] While the Trt group protects the τ-nitrogen, the π-nitrogen remains unprotected and can facilitate the α-proton abstraction that leads to epimerization.[12]

Factors Influencing Racemization:

  • Coupling Reagents: Carbodiimide reagents like DIC can promote racemization, especially with extended pre-activation times.[3]

  • Additives: The use of additives like HOBt or OxymaPure® is crucial for suppressing this side reaction.[9]

  • Temperature: Elevated temperatures can increase the rate of racemization. Couplings should be performed at room temperature unless otherwise optimized.

  • Base: The presence of a tertiary amine base in the coupling step can exacerbate racemization and should generally be avoided for histidine coupling.

Table 2: Strategies to Minimize Racemization of Fmoc-His(Trt)-OH
StrategyRationaleRecommended Practice
Choice of Activator Minimize the formation of highly reactive intermediates that promote racemization.Use aminium/uronium salts (HBTU, HATU) or phosphonium salts (PyBOP) with caution. DIC/Oxyma is a cost-effective and efficient choice.[1]
Avoid Pre-activation The activated ester of Fmoc-His(Trt)-OH is prone to racemization over time.[3]Add the coupling reagent (e.g., DIC) directly to the mixture of resin, amino acid, and additive (in situ activation).
Use of Additives Additives like OxymaPure® form active esters that are less prone to racemization than other intermediates.Always include 1 equivalent of OxymaPure® or HOBt for every equivalent of coupling agent.
Control Temperature Higher temperatures accelerate the rate of proton abstraction and racemization.Maintain the coupling reaction at ambient room temperature.

Troubleshooting and Advanced Considerations

ProblemPotential CauseRecommended Solution
High D-His Isomer Content Racemization during coupling.Implement strategies from Table 2. Verify that no pre-activation is occurring. Consider using an alternative protecting group like Boc or Bum for highly sensitive sequences.[12][13]
Incomplete Coupling Poor solubility of Fmoc-His(Trt)-OH; steric hindrance.Ensure complete dissolution of the amino acid in DMF before adding to the resin. If needed, a small amount of DCM can be used as a co-solvent.[8] Extend coupling time or perform a double coupling.
Nα-Endcapping Side reaction with DIC, particularly with in situ activation.A careful balance is needed. While pre-activation increases racemization, in situ activation can sometimes lead to Nα-capping by DIC.[3] Optimizing reagent stoichiometry is key.
Incomplete Trt Deprotection Insufficient cleavage time or scavenger concentration.Extend the TFA cleavage time to 4 hours. Ensure adequate scavengers (TIS) are present, especially if the peptide contains Trp, Met, or Cys residues.[10]

Conclusion

The use of this compound, in the form of Fmoc-His(Trt)-OH, is an indispensable tool for the solid-phase synthesis of histidine-containing peptides. While it provides robust protection against many side reactions, its application demands a scientifically-grounded approach to control for racemization.[4][11] By employing in situ activation strategies with appropriate additives like OxymaPure®, maintaining ambient reaction temperatures, and using effective scavenging during final cleavage, researchers can successfully synthesize high-purity peptides. The protocols and insights provided in this guide offer a validated framework for professionals in peptide research and drug development to optimize their synthetic outcomes and advance their scientific objectives.

References

  • Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine. (n.d.). Google Cloud.
  • Protection of histidine in peptide synthesis: A Reassessment of the trityl group. (n.d.). Semantic Scholar.
  • Standard Protocol for Using H-His(Trt)-OH in Fmoc-SPPS. (n.d.). BenchChem.
  • A Deep Dive into Protected Histidines: A Technical Guide for Peptide Synthesis. (n.d.). BenchChem.
  • A Comparative Guide to Protected Histidine Derivatives in Peptide Synthesis. (n.d.). BenchChem.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Various Sources.
  • Fmoc-His(Trt)-OH | Building Block in Solid-phase Peptide Synthesis. (n.d.). MedChemExpress.
  • Solvent Selection for Dissolving Fmoc-His(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols. (n.d.). BenchChem.
  • The Art of Protection: How Boc-N'-trityl-L-histidine Enhances Peptide Synthesis Yields. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Fmoc-His(Trt)-OH – Building block in solid-phase peptide synthesis. (n.d.). Advanced ChemTech.
  • Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
  • Yi, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development.
  • Amino protecting group—triphenylmethyl series. (2025). Suzhou Highfine Biotech.
  • What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM? (2018). ResearchGate.
  • A Researcher's Guide to Histidine Protection Strategies in Peptide Synthesis: A Cost-Benefit Analysis. (n.d.). BenchChem.
  • A Comparative Guide to Histidine Side-Chain Protection: Evaluating Alternatives to the Trityl Group. (n.d.). BenchChem.

Sources

Application Note: A Comprehensive Guide to Amide Coupling with 1-Trityl-1H-imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical framework for researchers, scientists, and drug development professionals engaged in the amide coupling of 1-Trityl-1H-imidazole-4-carboxylic acid. The inherent steric hindrance posed by the bulky trityl protecting group presents a significant synthetic challenge, often leading to sluggish reactions and suboptimal yields with standard protocols. This document dissects the substrate's unique chemical properties and offers two robust, field-proven protocols utilizing HATU and EDC/HOBt as coupling agents. We delve into the causality behind experimental choices, from reagent selection to reaction conditions, and provide comprehensive, step-by-step instructions, troubleshooting advice, and a discussion on post-coupling deprotection strategies to ensure reliable and reproducible outcomes.

Introduction: The Substrate and the Synthetic Challenge

This compound is a valuable heterocyclic building block in medicinal chemistry and organic synthesis.[1][2] Its structure features a central imidazole-4-carboxylic acid core, with the N1 position of the imidazole ring protected by a triphenylmethyl (trityl) group.[3]

Key Structural Features:

  • Imidazole Core: A key pharmacophore in many biologically active molecules, including histamine antagonists and enzyme inhibitors.

  • Carboxylic Acid: The functional handle for amide bond formation, enabling the construction of diverse molecular architectures.

  • Trityl (Tr) Group: A large, sterically demanding protecting group. While it effectively prevents N-alkylation during synthesis, its sheer bulk significantly encumbers the C4-carboxylic acid, slowing the approach of nucleophiles like amines.[4][5] Furthermore, the trityl group is highly acid-labile, a property that must be considered during both the coupling reaction and subsequent workup steps.[6][7]

The primary challenge in forming an amide bond with this substrate is overcoming the steric hindrance to achieve efficient acylation of the amine coupling partner. This necessitates the use of highly effective coupling reagents that can generate a sufficiently reactive acylating intermediate.[8][9]

Selecting the Optimal Coupling Strategy

The direct condensation of a carboxylic acid and an amine is thermodynamically favorable but kinetically slow and is preempted by a rapid acid-base reaction.[10] Therefore, the carboxylic acid must be converted into a more electrophilic, "activated" intermediate.[11] For a sterically hindered substrate like this compound, the choice of activating agent is critical.

FeatureStrategy 1: HATU (Aminium Salt) Strategy 2: EDC/HOBt (Carbodiimide)
Reactivity Very high; often the reagent of choice for hindered or electron-poor substrates.[12]High, but generally less potent than HATU. Effective for a wide range of substrates.
Mechanism Forms a highly reactive OAt-active ester.[13][14]Forms an O-acylisourea intermediate, which is converted by HOBt to a more stable active ester.[15]
Byproducts Tetramethylurea (water-soluble) and HOAt (water-soluble).[16]1-Ethyl-3-(3-dimethylaminopropyl)urea (water-soluble) and regenerated HOBt.[17]
Workup Relatively straightforward aqueous workup.Straightforward aqueous workup due to water-soluble byproducts.
Cost HigherMore economical
Racemization Risk Low, due to the HOAt-based structure.[12]Low, when HOBt is used as an additive to suppress racemization of the O-acylisourea.[18]

Based on this analysis, we present two primary protocols: a high-efficiency method using HATU for challenging couplings and a robust, economical alternative using EDC/HOBt .

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for sterically hindered amines or when reaction speed and yield are paramount.

Principle & Mechanism

HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is an aminium-based coupling reagent that rapidly converts carboxylic acids into highly reactive OAt-active esters.[13] The reaction is typically performed in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid to form a carboxylate. This carboxylate then attacks HATU to form the active ester, which is subsequently acylated by the amine.[14][19] The pyridine nitrogen atom in the HOAt leaving group is thought to stabilize the transition state, accelerating the reaction.[13][20]

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH Tr-Im-COOH RCOO Tr-Im-COO⁻ RCOOH->RCOO + DIPEA ActiveEster OAt-Active Ester RCOO->ActiveEster + HATU HATU_reagent HATU DIPEA_reagent DIPEA Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + R'R''NH TMU Tetramethylurea ActiveEster->TMU - byproduct Amine R'R''NH Amide Product Amide Tetrahedral->Amide HOAt HOAt Tetrahedral->HOAt - byproduct

Caption: HATU activation and coupling mechanism.

Materials and Reagents
ReagentM.W.Equiv.Purpose
This compound354.401.0Carboxylic Acid
Amine-1.1 - 1.2Nucleophile
HATU380.231.2Coupling Reagent
DIPEA (Hünig's Base)129.242.5 - 3.0Non-nucleophilic Base
Anhydrous DMF--Solvent
Step-by-Step Protocol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Dissolution: Add anhydrous DMF (approx. 0.1 M concentration relative to the acid). Stir until fully dissolved.

  • Amine Addition: Add the desired amine (1.1-1.2 equiv) to the solution.

  • Base Addition: Add DIPEA (2.5-3.0 equiv) dropwise while stirring.

  • Coupling Reagent Addition: Add HATU (1.2 equiv) portion-wise. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 10% MeOH in DCM) or LC-MS until the starting carboxylic acid is consumed.

  • Quenching & Workup:

    • Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate or DCM and wash with saturated aqueous NaHCO₃ solution (2x) to remove unreacted acid and HOAt.

    • Wash with water (1x) and then with saturated aqueous brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel (gradient elution, e.g., ethyl acetate in hexanes or methanol in DCM) to yield the pure amide.

Protocol 2: Robust & Economical Coupling using EDC/HOBt

This protocol is a reliable and cost-effective method suitable for a wide range of primary and secondary amines.

Principle & Mechanism

This classic method relies on a carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[10] EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate.[15] This intermediate is prone to racemization and can undergo intramolecular rearrangement. To mitigate this, an additive, 1-Hydroxybenzotriazole (HOBt), is used. HOBt acts as a nucleophilic trap, rapidly converting the O-acylisourea into a more stable HOBt-active ester, which then reacts cleanly with the amine to form the amide bond.[15][18][21] The urea byproduct of EDC is water-soluble, simplifying purification.[17]

EDC_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH Tr-Im-COOH Acylisourea O-Acylisourea (unstable) RCOOH->Acylisourea + EDC EDC_reagent EDC ActiveEster HOBt-Active Ester Acylisourea->ActiveEster + HOBt EDU EDU (urea) Acylisourea->EDU - byproduct HOBt_reagent HOBt Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + R'R''NH Amine R'R''NH Amide Product Amide Tetrahedral->Amide

Caption: EDC/HOBt activation and coupling mechanism.

Materials and Reagents
ReagentM.W.Equiv.Purpose
This compound354.401.0Carboxylic Acid
Amine-1.1Nucleophile
EDC·HCl191.701.2Coupling Reagent
HOBt·H₂O153.141.2Additive/Catalyst
DIPEA or Triethylamine (TEA)129.24 / 101.192.5Non-nucleophilic Base
Anhydrous DMF or DCM--Solvent
Step-by-Step Protocol
  • Preparation: To a round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the amine (1.1 equiv), and HOBt·H₂O (1.2 equiv).

  • Dissolution: Add anhydrous DMF or DCM (approx. 0.1-0.2 M). Stir until all solids are dissolved.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: If the amine is provided as a salt (e.g., HCl salt), add a base like DIPEA or TEA (2.5 equiv) dropwise. If using the free amine, a base is still recommended to ensure the carboxylate is formed.

  • Coupling Reagent Addition: Add EDC·HCl (1.2 equiv) portion-wise over 5-10 minutes, keeping the temperature at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 8-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • If using DCM, dilute the mixture and wash sequentially with 5% aqueous citric acid or 1M HCl (to remove base and unreacted amine), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and brine.

    • If using DMF, perform an extractive workup as described in Protocol 1.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Experimental Workflow and Troubleshooting

A successful coupling reaction requires careful execution and monitoring.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification node_setup Flask Setup (Dry, Inert Atm.) node_reagents Weigh & Dissolve Reagents node_setup->node_reagents node_addition Sequential Addition (Base, Coupling Agent) node_reagents->node_addition node_stir Stir & Monitor (TLC / LC-MS) node_addition->node_stir node_workup Aqueous Workup & Extraction node_stir->node_workup node_dry Dry & Concentrate node_workup->node_dry node_purify Column Chromatography node_dry->node_purify node_char Characterization (NMR, MS) node_purify->node_char

Caption: General experimental workflow for amide coupling.

Problem Observed (by TLC/LC-MS)Potential CauseSuggested Solution
Significant starting acid remains 1. Insufficient activation due to steric hindrance.2. Poor quality coupling reagent or wet solvent.3. Insufficient base.1. Switch from EDC/HOBt to HATU. Increase reaction time or gently warm (e.g., to 40 °C).2. Use freshly opened, high-purity reagents and anhydrous solvents.3. Ensure adequate equivalents of base are used, especially if the amine is an HCl salt.
Low yield of desired amide 1. Incomplete reaction.2. Product loss during aqueous workup (if product has some water solubility).3. Degradation of product (e.g., trityl cleavage).1. See above.2. Reduce the number of aqueous washes or back-extract the aqueous layers with fresh organic solvent.3. Avoid strongly acidic washes during workup. Use mild acids like citric acid or saturated NH₄Cl.
Formation of urea-acylated byproduct O-acylisourea intermediate reacting with another acid molecule (carbodiimide couplings).This is less common with HOBt addition. Ensure HOBt is added before or with EDC.

Post-Coupling Strategy: Trityl Group Deprotection

If the final application requires a free imidazole N-H, the trityl group can be readily removed under acidic conditions.[6]

  • Principle: The stability of the triphenylmethyl cation drives the facile cleavage of the C-N bond in the presence of acid.[7]

  • Typical Procedure: Dissolve the trityl-protected amide in dichloromethane (DCM). Add 1-2 equivalents of a scavenger, such as triisopropylsilane (TIS), to trap the liberated trityl cation and prevent side reactions. Add 20-50% trifluoroacetic acid (TFA) in DCM and stir at room temperature for 30-60 minutes.[22] Monitor by TLC/LC-MS. Once complete, concentrate the mixture in vacuo and purify, often by reverse-phase HPLC or recrystallization.

Conclusion

Amide coupling of this compound, while challenging due to steric hindrance, can be achieved with high efficiency through the rational selection of coupling reagents and careful optimization of reaction conditions. The HATU-mediated protocol offers a powerful solution for difficult couplings, while the EDC/HOBt method provides a reliable and economical alternative. By understanding the underlying mechanisms and potential pitfalls outlined in this guide, researchers can confidently incorporate this valuable building block into their synthetic programs.

References

  • Wikipedia. (2023). HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Kandagatla, B., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 25(21), 4846-4850. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(6), 333-338. Available at: [Link]

  • Chemist In A Bottle. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Iannelli, M. A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. Available at: [Link]

  • Kim Reactor. (2024, April 13). HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation. YouTube. Retrieved from [Link]

  • ResearchGate. (2015). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • ResearchGate. (2015). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • National Institutes of Health. (2014). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. Retrieved from [Link]

  • Quinoline. (n.d.). 1-Trityl-1H-imidazole-4-carboxaldehyde | Chemical Properties, Synthesis, Uses & Safety Data. Retrieved from [Link]

  • Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]

  • Google Patents. (1999). WO1999052897A1 - Novel reagents for use as coupling activators and coupling reagents in organic synthesis.
  • ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. Organic Communications, 15(3), 1-10. Retrieved from [Link]

  • ChemRxiv. (2023). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • LookChem. (n.d.). Cas 191103-80-7, this compound. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3-N,N-(dimethylamino)-2-isocyanoacrylate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Spiro-Oxindole-Based MDM2-p53 Interaction Inhibitors Utilizing 1-Trityl-1H-imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold in Modern Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal pharmacophore for designing potent enzyme and protein-protein interaction inhibitors.[3] Imidazole derivatives have demonstrated a broad spectrum of therapeutic applications, including antifungal, anti-inflammatory, and anticancer agents.[1][3] One of the most critical protein-protein interactions implicated in cancer is that between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2.[4][5] Inhibition of this interaction can stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells. This has made the development of small-molecule MDM2-p53 inhibitors a highly sought-after therapeutic strategy.[6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of potent spiro-oxindole-based MDM2-p53 interaction inhibitors, leveraging the unique properties of 1-Trityl-1H-imidazole-4-carboxylic acid as a key building block.

The Strategic Role of this compound in Synthesis

This compound is a valuable starting material for several strategic reasons:

  • Protected Imidazole Core: The bulky trityl (triphenylmethyl) group on the N1 position of the imidazole ring serves as a robust protecting group. It is stable under various reaction conditions, including amide coupling, yet can be selectively removed under acidic conditions.[8] This orthogonality is crucial for complex multi-step syntheses.

  • Versatile Carboxylic Acid Handle: The carboxylic acid functionality at the C4 position provides a versatile handle for derivatization. It can be readily activated and coupled with a wide array of amines to introduce diverse functionalities and modulate the pharmacological properties of the final compound.

  • Structural Rigidity and Vectorial Orientation: The imidazole ring provides a rigid core that, when incorporated into a larger molecule, can help to correctly orient key pharmacophoric groups for optimal interaction with the target protein.

Chemical Properties of this compound
CAS Number 191103-80-7[9][10]
Molecular Formula C₂₃H₁₈N₂O₂[10]
Molecular Weight 354.41 g/mol [11]
Appearance White solid[11]
Solubility Soluble in organic solvents like DMF and EtOAc[11]

Proposed Synthetic Pathway: A Representative Protocol

The following is a detailed, multi-step protocol for the synthesis of a spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivative, a known scaffold for potent MDM2-p53 inhibitors.[12] This pathway illustrates the strategic use of this compound.

Diagram of the Synthetic Workflow

Synthetic_Workflow A This compound C Amide Coupling (EDC, HOBt, DIPEA) A->C B Amine Derivative B->C D Trityl-protected Imidazole Amide C->D E Acidic Deprotection (TFA or Formic Acid) D->E F Deprotected Imidazole Amide E->F H Azomethine Ylide Formation F->H G Isatin Derivative G->H I 1,3-Dipolar Cycloaddition H->I J Spiro[indole-3,2'-pyrrolidin]-2(1H)-one Inhibitor I->J

Caption: Proposed synthetic workflow for a spiro-oxindole inhibitor.

Part 1: Amide Coupling

Rationale: The initial step involves the formation of an amide bond between the carboxylic acid of our starting material and a suitable amine. This is a crucial step for introducing the necessary chemical diversity. Amide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) are commonly used to activate the carboxylic acid and facilitate the reaction, while minimizing side reactions and racemization.[11]

Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: To the stirred solution, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve the desired amine derivative (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure trityl-protected imidazole amide.

Part 2: Trityl Deprotection

Rationale: The trityl group must be removed to unmask the imidazole nitrogen, which may be crucial for the final compound's biological activity. This is typically achieved under mild acidic conditions that cleave the trityl group without affecting other sensitive functionalities.[13]

Protocol:

  • Dissolution: Dissolve the trityl-protected imidazole amide (1.0 eq) in dichloromethane (DCM).

  • Acid Treatment: To the solution, add a solution of trifluoroacetic acid (TFA) in DCM (typically 1-5% v/v) or 80% aqueous formic acid.[9]

  • Reaction: Stir the reaction mixture at room temperature and monitor the deprotection by TLC. The appearance of a new, more polar spot indicates the removal of the trityl group.

  • Neutralization: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude deprotected imidazole amide can be purified by flash column chromatography or used directly in the next step if sufficiently pure.

Part 3: 1,3-Dipolar Cycloaddition for Spiro-Oxindole Formation

Rationale: The core of the inhibitor is constructed via a [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile.[4][10] In this case, the deprotected imidazole amide (containing a secondary amine) and an isatin derivative react to form the azomethine ylide in situ, which then undergoes an intramolecular or intermolecular cycloaddition to form the spiro-pyrrolidine ring system.[14]

Protocol:

  • Reaction Setup: In a suitable solvent such as methanol or acetonitrile, combine the deprotected imidazole amide (1.0 eq) and a substituted isatin derivative (1.0 eq).

  • Ylide Formation and Cycloaddition: Heat the reaction mixture to reflux. The condensation of the secondary amine of the imidazole amide with the ketone of the isatin, followed by decarboxylation (if an amino acid is used to generate the ylide) or tautomerization, generates the azomethine ylide. This reactive intermediate then undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile (which can be part of the isatin derivative or added separately) to form the spiro-oxindole product.[15]

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by flash column chromatography to yield the final spiro[indole-3,2'-pyrrolidin]-2(1H)-one inhibitor.

Biological Evaluation: MDM2-p53 Interaction Assay

Rationale: To assess the efficacy of the synthesized inhibitors, a biological assay that measures the disruption of the MDM2-p53 protein-protein interaction is required. Homogeneous assays, such as those based on AlphaLISA® or similar technologies, are well-suited for this purpose as they are amenable to high-throughput screening.[8]

Diagram of the MDM2-p53 Inhibition Assay Workflow

Assay_Workflow A GST-tagged MDM2 + FLAG-tagged p53 C Incubation A->C B Synthesized Inhibitor B->C D Addition of Acceptor & Donor Beads C->D E Measurement of Luminescence Signal D->E F High Signal (No Inhibition) E->F Control G Low Signal (Inhibition) E->G Active Compound

Caption: Workflow for an MDM2-p53 interaction assay.

Protocol (Representative Homogeneous Assay):

  • Reagent Preparation: Prepare solutions of GST-tagged MDM2, FLAG-tagged p53, and the synthesized inhibitor at various concentrations in the appropriate assay buffer.

  • Incubation: In a 384-well microplate, add the MDM2 and p53 proteins, followed by the synthesized inhibitor or a vehicle control (e.g., DMSO). Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for binding.

  • Bead Addition: Add AlphaLISA® Glutathione (GSH) Donor beads and anti-FLAG Acceptor beads to each well. These beads will bind to the GST-tagged MDM2 and FLAG-tagged p53, respectively.

  • Signal Generation: Incubate the plate in the dark at room temperature. If MDM2 and p53 are interacting, the donor and acceptor beads will be in close proximity. Upon excitation of the donor beads, a singlet oxygen is generated, which excites the acceptor beads, leading to a luminescent signal.

  • Signal Detection: Read the plate on a compatible microplate reader. The intensity of the luminescent signal is proportional to the extent of the MDM2-p53 interaction.

  • Data Analysis: Calculate the percent inhibition for each concentration of the synthesized compound and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the MDM2-p53 interaction by 50%.

Quantitative Data Example for a Hypothetical Inhibitor
Parameter Value
IC₅₀ (MDM2-p53 Assay) 50 nM
Cellular Potency (e.g., in SJSA-1 cells) 200 nM
Maximum Inhibition 95%

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. The protocols outlined in this application note provide a robust framework for the synthesis of spiro-oxindole-based MDM2-p53 interaction inhibitors. By following these detailed procedures, researchers can efficiently synthesize and evaluate novel compounds with therapeutic potential in oncology and other disease areas where the p53 pathway is implicated. The strategic use of the trityl protecting group and the versatile reactivity of the carboxylic acid handle enable the creation of diverse chemical libraries for lead discovery and optimization.

References

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives - JOURNAL OF PHARMA INSIGHTS AND RESEARCH. (URL: Not Available)
  • Imidazole - Wikipedia. (URL: [Link])

  • Targeted Synthesis of Complex Spiro[3H‐indole‐3,2′‐pyrrolidin]‐2(1H)‐ones by Intramolecular Cyclization of Azomethine Ylides: Highly Potent MDM2–p53 Inhibitors - PMC - NIH. (URL: [Link])

  • Imidazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • MDM2-p53 Homogenous Assay Kit - BPS Bioscience. (URL: [Link])

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - MDM. (URL: [Link])

  • 1-Trityl-1H-imidazole-4-carbaldehyde | Chemical Properties, Synthesis, Uses & Safety D
  • The Role of Imidazole Derivatives in Modern Drug Discovery. (URL: Not Available)
  • Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction. (URL: [Link])

  • Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - Frontiers. (URL: [Link])

  • This compound - BIOGEN Científica. (URL: Not Available)
  • STUDIES TOWARD THE SYNTHESIS OF NOVEL MDM2 INHIBITOR CANDIDATES - GCRIS. (URL: [Link])

  • Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. (URL: [Link])

  • Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents - PubMed Central. (URL: [Link])

  • (3s)-Spiro[indole-3,3'-Pyrrolidin]-2(1h)-One | C11H12N2O | CID 56940703 - PubChem. (URL: [Link])

  • Synthetic route of imidazole p53‐MDM2 inhibitor. - ResearchGate. (URL: [Link])

  • a review article on synthesis of imidazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (URL: Not Available)
  • Synthesis and Mechanism of p53‐MDM2 Inhibitors with Heterocyclic Structures: A Focused Review - ResearchGate. (URL: [Link])

  • Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction - PubMed. (URL: [Link])

  • Computational Investigation on the p53–MDM2 Interaction Using the Potential of Mean Force Study - PubMed Central. (URL: [Link])

Sources

Application Note: Strategic Use of 1-Trityl-1H-imidazole-4-carboxylic Acid in the Stereoselective Synthesis of Spiro[indole-3,2''-pyrrolidin]-2(1H)-one based MDM2-p53 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The spiro[indole-3,2''-pyrrolidin]-2(1H)-one, commonly known as the spiro-oxindole scaffold, is a privileged heterocyclic motif in medicinal chemistry.[1][2] This rigid, three-dimensional structure serves as the core of numerous potent inhibitors targeting the protein-protein interaction (PPI) between the tumor suppressor p53 and its primary negative regulator, Mouse Double Minute 2 homolog (MDM2).[3][4] By disrupting this interaction, small-molecule inhibitors can reactivate p53, triggering apoptosis in cancer cells and offering a promising therapeutic strategy for treating various malignancies with wild-type p53.[3]

The cornerstone of synthesizing this complex scaffold is the [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition.[5] This reaction typically involves an azomethine ylide, generated in situ from the condensation of an isatin derivative and an α-amino acid, which then reacts with a dipolarophile.[6][7][8][9] The choice of α-amino acid is critical as it dictates the substitution pattern on the resulting pyrrolidine ring, which is instrumental for fine-tuning the inhibitor's binding affinity and pharmacokinetic properties.

This application note details the strategic use of a specialized α-amino acid analogue, 1-Trityl-1H-imidazole-4-carboxylic acid , in the synthesis of advanced spiro-oxindole inhibitors. We will explore the rationale for its use, the crucial role of the trityl protecting group, and provide a detailed protocol for its application in the key cycloaddition step.

The Strategic Advantage of this compound

The design of highly potent MDM2 inhibitors often involves creating molecules that can engage with specific amino acid residues in the p53-binding pocket of MDM2. Structural studies have shown that interactions with residues such as His96 are crucial for enhancing binding affinity.[3][10] Incorporating an imidazole moiety into the inhibitor structure is a rational design strategy to form favorable interactions with this histidine residue.

This compound serves as the ideal precursor for this purpose. It provides the necessary α-amino acid functionality to generate the azomethine ylide while introducing the key imidazole pharmacophore.

Causality Behind Experimental Choices:

  • Pharmacophore Installation: The imidazole ring is installed to serve as a key binding element within the final inhibitor, targeting specific interactions in the MDM2 protein pocket.

  • The Role of the Trityl (Tr) Protecting Group: The imidazole ring contains a secondary amine (N-H) that is nucleophilic and could participate in undesired side reactions under the conditions required for azomethine ylide generation. The trityl group provides two essential functions:

    • Chemical Orthogonality: It masks the nucleophilicity of the imidazole nitrogen, preventing N-alkylation or other side reactions, thereby directing the reaction to the desired cycloaddition pathway.[11]

    • Steric Influence: The immense steric bulk of the triphenylmethyl (trityl) group can influence the facial selectivity of the cycloaddition, potentially enhancing the diastereoselectivity of the reaction and favoring the formation of the desired stereoisomer.

  • Acid-Labile Deprotection: The trityl group is renowned for its lability under mild acidic conditions (e.g., trifluoroacetic acid), allowing for its efficient removal in the final synthetic steps without compromising the integrity of the complex spiro-oxindole core.[12][13]

Reaction Mechanism: [3+2] Cycloaddition

The synthesis proceeds via a thermal, multicomponent 1,3-dipolar cycloaddition. The key steps are outlined below:

  • Condensation: The reaction is initiated by the condensation of the C3-keto group of the isatin derivative with the secondary amine of this compound.

  • Azomethine Ylide Formation: Upon heating, the resulting intermediate undergoes a concerted decarboxylation (loss of CO₂), generating a highly reactive, transient azomethine ylide (the 1,3-dipole).[7][14][15]

  • Cycloaddition: This ylide is immediately trapped by an electron-deficient alkene (the dipolarophile), proceeding through a concerted, pericyclic transition state to form the five-membered pyrrolidine ring.[5] This step creates the characteristic spirocyclic junction at the C3 position of the oxindole.

The overall mechanistic workflow is depicted in the following diagram.

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Products Isatin Substituted Isatin Condensation Condensation Isatin->Condensation AminoAcid 1-Trityl-1H-imidazole- 4-carboxylic Acid AminoAcid->Condensation Dipolarophile Dipolarophile (e.g., Maleimide) Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Decarboxylation Thermal Decarboxylation Condensation->Decarboxylation + ΔT Ylide Azomethine Ylide (1,3-Dipole) Decarboxylation->Ylide - CO₂ Ylide->Cycloaddition ProtectedSpiro Trityl-Protected Spiro-oxindole Cycloaddition->ProtectedSpiro Deprotection Acidic Deprotection (e.g., TFA) ProtectedSpiro->Deprotection FinalProduct Final Spiro-oxindole Inhibitor Deprotection->FinalProduct

Caption: Overall synthetic workflow for spiro-oxindole synthesis.

Detailed Experimental Protocols

The following protocols are representative examples based on established methodologies for 1,3-dipolar cycloadditions in spiro-oxindole synthesis.[2][9][16]

Protocol 1: Synthesis of Trityl-Protected Spiro[indole-3,2''-pyrrolidin]-2(1H)-one

Objective: To construct the core spiro-oxindole scaffold via a three-component reaction.

Materials:

  • Substituted Isatin (e.g., 6-chloro-1H-indole-2,3-dione) (1.0 eq)

  • This compound (1.1 eq)

  • N-Ethylmaleimide (as dipolarophile) (1.2 eq)

  • Anhydrous Methanol (MeOH) or Ethanol (EtOH)

  • Argon or Nitrogen gas supply

  • Standard glassware (round-bottom flask, condenser)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon), add the substituted isatin (1.0 eq), this compound (1.1 eq), and N-ethylmaleimide (1.2 eq).

  • Add anhydrous methanol (or ethanol) to achieve a concentration of approximately 0.1 M with respect to the isatin.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (typically 65-80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate:Hexane eluent). The reaction is typically complete within 4-12 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the product may form.

  • Reduce the solvent volume in vacuo by approximately half.

  • If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold methanol and dry under vacuum.

  • If no precipitate forms, concentrate the entire reaction mixture to dryness.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the desired trityl-protected spiro-oxindole product.

Self-Validation:

  • Expected Outcome: Formation of a new major spot on TLC with a lower Rf value than the starting materials.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The presence of the trityl group will be evident from characteristic aromatic proton signals (~7.0-7.5 ppm) integrating to 15H.

  • Troubleshooting: If the reaction stalls, ensure all reagents are pure and the solvent is anhydrous. A higher boiling point solvent like toluene can be trialed. If multiple product spots are observed, this may indicate the formation of diastereomers, requiring careful optimization of purification conditions.

Protocol 2: Trityl Group Deprotection

Objective: To remove the trityl protecting group to yield the final active inhibitor.

Materials:

  • Trityl-protected spiro-oxindole (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (5-10% v/v in DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the trityl-protected spiro-oxindole in anhydrous DCM (approx. 0.05 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add the TFA solution dropwise to the stirred mixture.

  • Allow the reaction to stir at 0 °C to room temperature for 1-3 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by chromatography or recrystallization to yield the final deprotected spiro-oxindole.

Self-Validation:

  • Expected Outcome: The product spot on TLC should have a significantly different (typically lower) Rf value and may stain differently due to the free imidazole N-H.

  • Characterization: In the ¹H NMR spectrum, the large multiplet for the 15 trityl protons will be absent, and a new N-H proton signal for the imidazole ring may be visible. HRMS will confirm the mass change corresponding to the loss of the trityl group (C₁₉H₁₅).

Data Presentation: Representative Reaction Outcomes

The following table summarizes typical results for the [3+2] cycloaddition reaction, illustrating the versatility and efficiency of the method with various substituted starting materials.

EntryIsatin Substituent (R¹)DipolarophileSolventTime (h)Yield (%)Diastereomeric Ratio (dr)
1HN-PhenylmaleimideMeOH685>95:5
25-FluoroN-EthylmaleimideEtOH891>95:5
36-ChloroDimethyl fumarateToluene127890:10
45-NitroN-BenzylmaleimideEtOH588>95:5

Note: Data are illustrative and based on typical outcomes for analogous reactions reported in the literature.[6][9]

Conclusion

This compound is a highly effective and strategic building block for the synthesis of complex spiro[indole-3,2''-pyrrolidin]-2(1H)-one inhibitors. Its use allows for the direct and controlled incorporation of a key imidazole pharmacophore. The trityl protecting group is essential for ensuring the reaction proceeds cleanly and can influence stereoselectivity, while its straightforward removal under mild conditions makes it ideal for multi-step synthetic campaigns in drug discovery. The protocols described herein provide a robust framework for researchers to access this valuable class of potential anticancer therapeutics.

References

  • Targeted Synthesis of Complex Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-ones by Intramolecular Cyclization of Azomethine Ylides: Highly Potent MDM2-p53 Inhibitors. (2019). ChemMedChem, 14(1), 88-93. [Link]

  • Mechanism for the generation of azomethine ylide. (n.d.). ResearchGate. [Link]

  • Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity. (2022). Molecules, 28(1), 503. [Link]

  • Theoretical Study of the Mechanism of the Formation of Azomethine Ylide from Isatine and Sarcosine and Its Reactivity in 1,3-Dipolar Cycloaddition Reaction with 7-Oxabenzonorbornadiene. (2024). International Journal of Molecular Sciences, 25(12), 6524. [Link]

  • Theoretical Study of the Mechanism of the Formation of Azomethine Ylide from Isatine and Sarcosine and Its Reactivity in 1,3-Dipolar Cycloaddition Reaction with 7-Oxabenzonorbornadiene. (2024). PubMed. [Link]

  • An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. (2024). Beilstein Journal of Organic Chemistry, 20, 584-591. [Link]

  • Trityl Protection. (n.d.). Common Organic Chemistry. [Link]

  • (PDF) Theoretical Study of the Mechanism of the Formation of Azomethine Ylide from Isatine and Sarcosine and Its Reactivity in 1,3-Dipolar Cycloaddition Reaction with 7-Oxabenzonorbornadiene. (2024). ResearchGate. [Link]

  • Theoretical Study of the Mechanism of the Formation of Azomethine Ylide from Isatine and Sarcosine and Its Reactivity in 1,3-Dipolar Cycloaddition Reaction with 7-Oxabenzonorbornadiene. (2024). Semantic Scholar. [Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023). Journal of the Iranian Chemical Society, 21, 1-62. [Link]

  • ChemInform Abstract: Convenient Synthesis of Functionalized Spiro[indoline-3,2′-pyrrolizines] or Spiro[indoline-3,3′-pyrrolidines] via Multicomponent Reactions. (2011). ResearchGate. [Link]

  • Trityl Protecting Group: Trityl Chloride Protection & Deprotection. (n.d.). Total Synthesis. [Link]

  • LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. (2016). RUA - Repositorio Institucional de la Universidad de Alicante. [Link]

  • Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors. (2022). Organic Chemistry Frontiers, 9(18), 4946-4952. [Link]

  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. (2023). Pharmaceuticals, 16(10), 1475. [Link]

  • Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation. (2021). Frontiers in Chemistry, 9, 735282. [Link]

  • Method for preparing sartan drugs by removing trityl protecting group. (2018).
  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (2020). Molecules, 25(1), 13. [Link]

  • 1,3-Dipolar cycloaddition. (n.d.). Wikipedia. [Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2019). Frontiers in Chemistry, 7, 526. [Link]

  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. (2022). Molecules, 27(19), 6706. [Link]

  • New N-Substituted Dipolarophiles in 1,3-Dipolar Cycloaddition of Nitrones. (2017). ResearchGate. [Link]

Sources

Analytical Strategies for Reaction Monitoring of 1-Trityl-1H-imidazole-4-carboxylic acid by HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of reactions involving 1-Trityl-1H-imidazole-4-carboxylic acid. As a critical intermediate in pharmaceutical synthesis, rigorous monitoring of its conversion and the impurity profile is paramount.[1] The HPLC method provides a reliable technique for quantifying the principal components and monitoring reaction progress, while the LC-MS/MS method offers high sensitivity and specificity for trace impurity identification and structural confirmation. We detail the strategic development of these methods, including sample preparation, chromatographic separation, and detection parameters. The causality behind experimental choices is explained to provide a deeper understanding of the method's mechanics. All protocols are designed as self-validating systems, incorporating system suitability tests to ensure data integrity, in alignment with ICH Q2(R1) guidelines.[2][3][4]

Introduction and Analytical Challenges

This compound is a key building block in the synthesis of complex pharmaceutical agents.[1] The trityl (triphenylmethyl) group serves as a bulky, hydrophobic protecting group for the imidazole nitrogen. While effective, this group introduces specific analytical challenges:

  • Lability: The trityl group is notoriously acid-labile and can be sensitive to thermal stress.[5] This necessitates careful control over mobile phase pH, temperature, and sample handling to prevent artefactual degradation during analysis.[6]

  • Hydrophobicity: The high hydrophobicity of the trityl group dominates the chromatographic behavior of the molecule, requiring a reversed-phase system with sufficient organic modifier to achieve reasonable retention and peak shape.

  • Ionization Behavior: The molecule possesses both a basic imidazole ring and an acidic carboxylic acid group, making its ionization in mass spectrometry pH-dependent. Furthermore, the trityl group itself is prone to facile in-source fragmentation (loss of the trityl cation, m/z 243), which can complicate quantification if not properly controlled or leveraged.[7]

This guide provides researchers and drug development professionals with the necessary protocols to overcome these challenges and ensure the quality and consistency of their synthetic processes.

Part I: HPLC Method for Reaction Monitoring & Quantification

The primary goal of the HPLC method is to provide a straightforward, robust, and reproducible means to monitor the consumption of the starting material and the formation of the desired product(s). A well-developed HPLC method is a cornerstone of pharmaceutical analysis.[8][9][10]

Rationale for Method Development

The selection of chromatographic parameters is driven by the physicochemical properties of this compound and its expected reaction products.

  • Column Chemistry: A C18 stationary phase is chosen for its hydrophobic character, which provides strong retention for the nonpolar trityl group. This allows for effective separation from more polar starting materials or byproducts.

  • Mobile Phase: A mobile phase consisting of acetonitrile and water is used. Acetonitrile is selected for its strong elution strength and UV transparency. To ensure consistent ionization of the carboxylic acid and prevent peak tailing, the aqueous portion is acidified with a small amount of formic acid. Formic acid is volatile, making it compatible with a potential transfer of the method to LC-MS.[11]

  • Detection: UV detection is employed, as the multiple aromatic rings in the trityl group and the imidazole core provide strong chromophores, leading to high sensitivity.

Experimental Protocol: HPLC

Instrumentation:

  • HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

Materials:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • This compound reference standard

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 100 x 3.0 mm, 2.6 µm Provides good resolution and efficiency for complex reaction mixtures.
Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to suppress ionization of the carboxylate, improving peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for elution. Formic acid maintains consistent pH.
Gradient 30% B to 95% B over 10 min A gradient is necessary to elute the highly hydrophobic parent compound and potential nonpolar byproducts.[8]
Flow Rate 0.5 mL/min Standard flow rate for the given column dimensions.
Column Temp. 40 °C Elevated temperature reduces viscosity and can improve peak efficiency.
Detection UV at 254 nm Wavelength where both imidazole and trityl moieties absorb strongly.

| Injection Vol. | 5 µL | Adjustable based on concentration and detector response. |

Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction immediately by diluting into a 1:1 mixture of Acetonitrile/Water to a final concentration of approximately 0.1 mg/mL.

  • Vortex to mix thoroughly.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

System Suitability Test (SST): Before sample analysis, perform five replicate injections of a standard solution. The system is deemed ready for use if the following criteria are met:

Parameter Acceptance Criteria
Tailing Factor 0.8 - 1.5
%RSD of Peak Area ≤ 2.0%

| %RSD of Retention Time | ≤ 1.0% |

Data Interpretation

The progress of the reaction is monitored by observing the decrease in the peak area of the this compound peak and the corresponding increase in the product peak(s). New peaks may indicate the formation of impurities or side products, which can be flagged for further investigation by LC-MS/MS.

Part II: LC-MS/MS Method for Identification and Trace Analysis

For definitive structural confirmation and sensitive detection of low-level impurities, LC-MS/MS is the gold standard.[12] This method leverages the separating power of LC with the mass-resolving and fragmentation capabilities of a tandem mass spectrometer.

Rationale for Method Development
  • Ionization: Electrospray Ionization (ESI) is chosen as it is well-suited for polar and ionizable molecules.[13] Given the presence of the basic imidazole nitrogen and the acidic carboxylic acid, the analysis can be performed in both positive and negative ion modes to maximize information.

    • Positive Mode (ESI+): Will readily protonate the imidazole nitrogen, forming the [M+H]+ ion. A key diagnostic fragmentation will be the loss of the stable trityl cation (m/z 243).

    • Negative Mode (ESI-): Will deprotonate the carboxylic acid, forming the [M-H]- ion. This mode is often cleaner for carboxylic acids and may provide complementary fragmentation data.[14]

  • Mass Analysis: A triple quadrupole mass spectrometer is used for its ability to perform Multiple Reaction Monitoring (MRM), providing exceptional sensitivity and selectivity for known compounds, and Product Ion Scanning, for elucidating the structure of unknowns.

Experimental Protocol: LC-MS/MS

Instrumentation:

  • LC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole) with an ESI source.

LC Conditions:

  • The HPLC method described in Section 2.2 can be directly transferred, as it already uses MS-compatible mobile phases.[11]

MS/MS Conditions (Compound-Dependent Tuning Required):

Parameter ESI+ Setting ESI- Setting Rationale
Capillary Voltage 3.5 kV -3.0 kV Optimizes the electrospray process for ion generation.
Source Temp. 150 °C 150 °C Facilitates desolvation of droplets.
Desolvation Temp. 400 °C 400 °C Ensures complete solvent evaporation.
Cone Voltage 30 V -40 V Can be tuned to control in-source fragmentation.[15]

| Collision Energy | 15-30 eV | 10-25 eV | Optimized for each specific precursor-to-product ion transition. |

Example MRM Transitions for this compound (MW: 354.4):

Ion Mode Precursor Ion (m/z) Product Ion (m/z) Description
ESI+ 355.1 [M+H]+ 113.1 Loss of Trityl Cation ([M+H - 242]+)
ESI+ 355.1 [M+H]+ 243.1 Trityl Cation Fragment

| ESI- | 353.1 [M-H]- | 309.1 | Loss of CO2 ([M-H - 44]-) |

Sample Preparation:

  • Follow the same procedure as for HPLC (Section 2.2), but dilute further to a final concentration of approximately 1-10 µg/mL to avoid detector saturation.

Visualization of Analytical Workflows

dot digraph "Analytical_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: General workflow from sample preparation to analytical method selection.

dot digraph "LCMSMS_Logic" { graph [splines=true, overlap=false]; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: Logic of tandem mass spectrometry for parent ion fragmentation.

Method Validation Strategy

To ensure that these analytical procedures are suitable for their intended purpose, they must be validated according to ICH Q2(R1) guidelines.[2][16][17]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This is demonstrated by the resolution of the analyte peak from other peaks and confirmed by MS analysis.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are analyzed, and the correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: The closeness of test results to the true value. Determined by spike-recovery studies at three concentration levels, with acceptance criteria typically between 98.0% and 102.0% for the HPLC assay.

  • Precision: Assessed at two levels:

    • Repeatability (Intra-day): The precision over a short interval with the same analyst and equipment.

    • Intermediate Precision (Inter-day): Expresses within-laboratory variations (different days, different analysts).

    • Acceptance criteria are typically ≤ 2% RSD for the HPLC assay.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Particularly important for the LC-MS/MS method for impurity analysis.

Conclusion

The HPLC and LC-MS/MS methods presented here provide a comprehensive analytical toolkit for researchers and process chemists working with this compound. The HPLC method serves as a robust workhorse for routine reaction monitoring and quantification. The LC-MS/MS method provides the high sensitivity and specificity required for detailed impurity profiling and structural elucidation of unknown reaction products. By understanding the rationale behind the method parameters and adhering to systematic validation, laboratories can ensure the generation of high-quality, reliable, and defensible analytical data throughout the drug development lifecycle.

References

  • This cit
  • Gamoh, K., & Kishi, E. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(7), 655-661. Available from: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available from: [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • This cit
  • Hu, Q. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Available from: [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Available from: [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Available from: [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • ResearchGate. (2010). Determination of Carboxylic Acids from Plant Root Exudates by Ion Exclusion Chromatography with ESI-MS. Available from: [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • MDPI. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 28(23), 7851. Available from: [Link]

  • Asian Journal of Pharmaceutical Research. (2020). Steps involved in HPLC Method Development. Available from: [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carboxylic acid on Newcrom R1 HPLC column. Available from: [Link]

  • Glen Research. (n.d.). Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. Glen Report, 21(19). Available from: [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • PubMed. (2010). Determination of triclosan metabolites by using in-source fragmentation from high-performance liquid chromatography/negative atmospheric pressure chemical ionization ion trap mass spectrometry. Rapid Communications in Mass Spectrometry, 24(13), 1828-34. Available from: [Link]

  • This cit
  • This cit
  • This cit
  • MDPI. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. International Journal of Molecular Sciences, 23(19), 11883. Available from: [Link]

  • This cit

Sources

1-Trityl-1H-imidazole-4-carboxylic acid in the development of anti-malarial agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Leveraging 1-Trityl-1H-imidazole-4-carboxylic Acid in the Development of Novel Anti-Malarial Agents

Introduction

Malaria, a devastating parasitic disease, continues to pose a significant global health threat, with hundreds of millions of cases reported annually.[1] The escalating emergence and spread of parasite resistance to frontline artemisinin-based combination therapies (ACTs) underscore the urgent need for novel anti-malarial agents with new mechanisms of action.[2][3] The imidazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anti-plasmodial activity.[4][5] A promising and highly adaptable class of such compounds are the imidazolopiperazines, which exhibit activity against multiple life-cycle stages of the parasite.[6][7]

This document provides a detailed guide for researchers on the use of This compound as a pivotal starting material for the synthesis and evaluation of novel imidazole-based anti-malarial candidates. The trityl (triphenylmethyl) group serves as a robust protecting group for the imidazole nitrogen, enabling selective modification of the carboxylic acid moiety. This allows for the systematic construction of compound libraries to explore structure-activity relationships (SAR). We present field-proven protocols for the synthesis of this key intermediate, its application in downstream library generation, and subsequent in vitro and in vivo evaluation of anti-malarial efficacy.

Section 1: Synthesis of this compound

The synthesis of the title compound is a critical first step. The protocol described here is a reliable method for producing high-purity material suitable for further synthetic transformations. The trityl group is introduced to protect the imidazole nitrogen, preventing side reactions and directing subsequent chemistry to the carboxylic acid group.

Rationale Behind Experimental Choices
  • Solvent System: A mixture of Dimethylformamide (DMF) and Pyridine is used. DMF is an excellent polar aprotic solvent that dissolves the starting materials. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Reagents: Trityl chloride is the source of the protecting group. An excess is not strictly necessary but a slight molar excess (e.g., 1.1 equivalents) can ensure the reaction goes to completion.

  • Work-up: The aqueous work-up with Ethyl Acetate (EtOAc) is designed to remove the polar solvents (DMF, Pyridine) and any water-soluble byproducts. The brine wash helps to remove residual water from the organic layer before drying.

  • Purification: Trituration with EtOAc is an effective method for purifying the product. The desired compound is a solid that is sparingly soluble in cold EtOAc, while any remaining impurities are washed away.

Protocol 1: Synthesis of this compound[8]

Materials & Reagents

Reagent/MaterialGradeSupplier Example
1H-Imidazole-4-carboxylic acid≥98%Sigma-Aldrich
Trityl chloride (Triphenylmethyl chloride)≥98%Sigma-Aldrich
Dimethylformamide (DMF), anhydrous≥99.8%Sigma-Aldrich
Pyridine, anhydrous≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Deionized Water
Brine (Saturated NaCl solution)
Sodium Sulfate (Na₂SO₄), anhydrousACS GradeFisher Scientific
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Step-by-Step Procedure

  • To a solution of anhydrous DMF (30 mL) and anhydrous pyridine (15 mL) in a 100 mL round-bottom flask, add 1H-Imidazole-4-carboxylic acid (0.50 g, 4.5 mmol).

  • Stir the mixture at room temperature until the solid is fully dissolved.

  • Add trityl chloride (1.35 g, 4.9 mmol) to the solution in one portion.

  • Allow the reaction to stir at room temperature overnight (approx. 16-18 hours).

  • After completion, pour the reaction mixture into a 250 mL separatory funnel containing deionized water (50 mL) and EtOAc (50 mL).

  • Shake the funnel vigorously and allow the layers to separate.

  • Collect the organic (top) layer. Extract the aqueous layer again with EtOAc (2 x 50 mL).

  • Combine all organic extracts and wash sequentially with deionized water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting oil should be triturated with a small amount of cold EtOAc. A white solid will precipitate.

  • Filter the solid, wash with a minimal amount of cold EtOAc, and dry under vacuum to afford the title compound.

Expected Outcome

  • Yield: ~95% (approx. 1.5 g)[8]

  • Appearance: White solid[8]

  • Characterization:

    • ¹H NMR (400 MHz, DMSO-d6): δ 12.40 (br. s., 1H), 7.42 (t, 9H), 7.17-7.35 (m, 2H), 7.10 (d, 6H).[8]

    • MS (m/z): 111 (M-243, corresponding to the loss of the trityl cation).[8]

Section 2: Application in Anti-Malarial Compound Library Synthesis

With the carboxylic acid functionality available and the imidazole nitrogen protected, this compound becomes a versatile scaffold for creating a diverse library of potential anti-malarial drugs. The most common transformation is the formation of amides by coupling the carboxylic acid with a variety of primary or secondary amines. This strategy allows for the systematic exploration of chemical space around the imidazole core.

G cluster_0 Core Scaffold Synthesis cluster_1 Library Generation via Amide Coupling Scaffold 1-Trityl-1H-imidazole- 4-carboxylic acid Coupling Amide Coupling (e.g., HATU, EDC) Scaffold->Coupling Library Compound Library (Imidazole-4-carboxamides) Coupling->Library Amine_Pool Diverse Amine Pool (R-NH2) Amine_Pool->Coupling G A Prepare Drug Dilution Plate (Test Compounds + Controls) B Add Parasite Culture (P. falciparum, 1% Parasitemia) A->B C Incubate 72h at 37°C (Trigas Mixture) B->C D Freeze-Thaw to Lyse Cells C->D E Add SYBR Green Lysis Buffer D->E F Read Fluorescence (Ex: 485nm, Em: 530nm) E->F G Calculate IC50 Values F->G

Caption: Workflow for the in vitro SYBR Green I anti-plasmodial assay.

Section 4: Protocol for In Vivo Efficacy Evaluation

Compounds demonstrating potent in vitro activity (typically IC₅₀ < 1 µM) should be advanced to in vivo efficacy testing. [9]The 4-day suppressive test, or Peter's Test, is the standard primary in vivo screen using a rodent malaria model, typically Plasmodium berghei in mice. [10]This test assesses the ability of a compound to suppress parasite growth in a living organism.

Rationale Behind Experimental Choices
  • Animal Model: Murine models like BALB/c or C57BL/6 mice are physiologically similar to humans in many respects and are susceptible to rodent malaria parasites like P. berghei. [11][12]P. berghei ANKA strain is often used as it can produce a lethal infection, making survival a key endpoint. [11]* Dosing Regimen: A 4-day treatment course starting from the day of infection (Day 0) evaluates the compound's ability to suppress the initial wave of blood-stage parasite replication. Oral administration (p.o.) is preferred as it is the intended route for human anti-malarials.

  • Monitoring Parasitemia: Giemsa-stained thin blood smears are the gold standard for visualizing and counting infected red blood cells, providing a direct measure of parasite load. [10]* Efficacy Calculation: The primary endpoint is the reduction in parasitemia on Day 4 post-infection compared to an untreated vehicle control group.

Protocol 3: 4-Day Suppressive Test in P. berghei-Infected Mice

Materials & Reagents

ItemDetails
MiceFemale BALB/c mice, 6-8 weeks old, 18-22g (n=5 per group)
P. berghei ANKA strainCryopreserved or from a donor mouse
Test CompoundFormulated in a suitable vehicle (e.g., 7% Tween 80, 3% Ethanol in water)
Chloroquine (Positive Control)In sterile water or saline
VehicleAs used for the test compound
Giemsa StainFor blood smear staining
Microscope with oil immersion lensFor counting parasitemia

Step-by-Step Procedure

  • Infection:

    • On Day 0, infect all mice intraperitoneally (i.p.) with 1x10⁷ P. berghei-parasitized red blood cells.

  • Treatment:

    • Two hours after infection, administer the first dose of the test compound, positive control, or vehicle via oral gavage (p.o.).

    • Continue dosing once daily for four consecutive days (Day 0, 1, 2, and 3).

  • Monitoring:

    • On Day 4, prepare thin blood smears from the tail vein of each mouse.

    • Fix the smears with methanol and stain with 10% Giemsa solution.

    • Examine the smears under a microscope and determine the percentage of parasitized red blood cells (% parasitemia) by counting at least 1000 total red blood cells.

  • Data Analysis:

    • Calculate the mean % parasitemia for each group.

    • Determine the % suppression using the formula: % Suppression = 100 x ( [Mean parasitemia of vehicle group - Mean parasitemia of treated group] / Mean parasitemia of vehicle group )

    • Monitor the mice daily for survival for up to 30 days.

Sample Data Presentation

Treatment Group (Dose, mg/kg)Mean Parasitemia (%) on Day 4 (± SD)% Suppression
Vehicle Control25.4 (± 3.1)-
Chloroquine (10)0.1 (± 0.1)>99%
Test Compound X (50)5.1 (± 1.5)79.9%
Test Compound X (25)12.8 (± 2.2)49.6%

Section 5: Investigating the Mechanism of Action

Identifying the biological target of a novel anti-malarial is crucial for its further development. Imidazole-based compounds have been shown to act on various parasite pathways.

G cluster_0 Potential Parasite Targets A Protein Kinases (e.g., PfPKG) B Secretory Pathway (ER/Golgi function) C Energy Metabolism (e.g., pLDH) D Heme Detoxification Lead_Compound Novel Imidazole Compound Lead_Compound->A Inhibition Lead_Compound->B Disruption Lead_Compound->C Inhibition Lead_Compound->D Interference

Caption: Potential mechanisms of action for imidazole-based anti-malarial compounds.

Follow-up studies to elucidate the mechanism can include:

  • Enzyme Inhibition Assays: Test potent compounds directly against known targets like P. falciparum cGMP-dependent protein kinase (PfPKG) or lactate dehydrogenase (pLDH). [3][4]* Resistance Selection Studies: Evolve resistant parasites in vitro by culturing them under continuous drug pressure. Whole-genome sequencing of the resistant parasites can identify mutations in the target protein. [2]* Metabolomic and Proteomic Profiling: Analyze changes in parasite metabolites or proteins after drug treatment to identify disrupted pathways, such as the inhibition of protein trafficking seen with imidazolopiperazines. [6]

Conclusion

This compound is a highly valuable and versatile chemical scaffold for the discovery of next-generation anti-malarial drugs. Its straightforward synthesis and the reactivity of its carboxylic acid group permit the rapid generation of diverse chemical libraries. By following a structured pipeline of chemical synthesis, robust in vitro screening, and confirmatory in vivo efficacy testing, researchers can efficiently identify and advance novel imidazole-based compounds, contributing to the critical global effort to combat malaria.

References

  • World Health Organization, Regional Office for South-East Asia. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health.
  • Ayanda, O. I., et al. (2022). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules. Available at: [Link]

  • Ziegler, J., et al. (2002). In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Ayanda, O. I., et al. (2022). The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery. Preprints.org. Available at: [Link]

  • Basco, L. K., et al. (1998). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Journal of Clinical Microbiology. Available at: [Link]

  • Adebayo, G., et al. (2022). Some antimalarial leads, with their in vivo efficacy assessment and their murine model. ResearchGate. Available at: [Link]

  • Ayanda, O. I., et al. (2022). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Semantic Scholar. Available at: [Link]

  • De Niz, M., et al. (2012). Antimalarial efficacy screening: in vitro and in vivo protocols. Supplemental file. Available at: [Link]

  • Chetia, P., et al. (2022). In vitro and in vivo models used for antimalarial activity: A brief review. ResearchGate. Available at: [Link]

  • Sinha, A., et al. (2016). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology. Available at: [Link]

  • Laleu, B., et al. (2020). Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway. Nature Communications. Available at: [Link]

  • World Health Organization. (2026). Imidazolopiperazines as next-generation antimalarial agents: a scoping review of efficacy, mechanisms of action and resistance; prospects for future development. Malaria World. Available at: [Link]

  • World Health Organization. (2026). Imidazolopiperazines as next-generation antimalarial agents: a scoping review of efficacy, mechanisms of action and resistance; prospects for future development. PMC. Available at: [Link]

  • Bahal, R., et al. (2021). Discovery of Imidazole-Based Inhibitors of Plasmodium falciparum cGMP-Dependent Protein Kinase. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Adedotun, I. O., et al. (2023). Elucidation of the anti-plasmodial activity of novel imidazole and oxazole compounds through computational and in vivo experimental approaches. Malaria World. Available at: [Link]

  • LookChem. Cas 191103-80-7,this compound. LookChem. Available at: [Link]

  • Kumar, V., et al. (2010). Synthesis, Antimalarial, Antileishmanial, Antimicrobial, Cytotoxicity and Methemoglobin (MetHb) Formation Activities of New 8-Quinolinamines. Molecules. Available at: [Link]

  • Singh, P., et al. (2023). Structure-based design, and development of amidinyl, amidoximyl and hydroxamic acid based organic molecules as novel antimalarial drug candidates. RSC Advances. Available at: [Link]

  • Vlahakis, J. Z., et al. (2006). Anti-Plasmodium Activity of Imidazole-Dioxolane Compounds. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Experimental procedure for the deprotection of the trityl group from 1-Trityl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Experimental Procedure for the Deprotection of the Trityl Group from 1-Trityl-1H-imidazole-4-carboxylic acid

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed, field-proven protocol for the efficient deprotection of the trityl (Trt) group from this compound to yield 1H-imidazole-4-carboxylic acid. The trityl group is a widely utilized protecting group for heteroatoms, particularly the nitrogen in imidazole rings, due to its steric bulk and stability under neutral and basic conditions.[1] Its removal is typically achieved under acidic conditions, which leverages the formation of the highly stable trityl cation.[1][2][3] This guide will focus on an acid-catalyzed methodology using trifluoroacetic acid (TFA), explaining the causality behind experimental choices and providing a self-validating system for researchers.

Introduction

In the landscape of complex organic synthesis, particularly in pharmaceutical and materials science, the use of protecting groups is a cornerstone strategy. The trityl (triphenylmethyl, Trt) group is a prominent example, offering robust protection for primary alcohols, amines, and thiols.[3] Its application in protecting the imidazole nitrogen is particularly valuable in multi-step syntheses, preventing unwanted side reactions.

The deprotection of the trityl group is most commonly accomplished via acid-catalyzed cleavage.[1][3] The mechanism hinges on the protonation of the atom attached to the trityl group (in this case, the imidazole nitrogen), followed by the departure of the exceptionally stable trityl carbocation.[1][2] This stability is attributed to the extensive resonance delocalization of the positive charge across the three phenyl rings.[1] This application note will detail a reliable procedure for the deprotection of this compound, a key intermediate in the synthesis of various bioactive molecules.[4]

Materials and Equipment

Reagents:
  • This compound (CAS 191103-80-7)[4][5][6]

  • Trifluoroacetic acid (TFA), reagent grade (≥99%)[7]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

  • Silica gel for column chromatography

Equipment:
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

  • pH paper or meter

  • Standard laboratory glassware and personal protective equipment (PPE)

Experimental Protocol

Part 1: Deprotection Reaction
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M. Stir the solution at room temperature until the starting material is fully dissolved.

  • Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) (2.0 - 10.0 equivalents) dropwise at room temperature.[3] The optimal amount of TFA may vary depending on the specific substrate and should be determined empirically. A typical starting point is 5 equivalents.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is generally complete within 1-4 hours.[3] To prepare a TLC sample, withdraw a small aliquot of the reaction mixture, neutralize it with a drop of saturated NaHCO₃ solution, and spot it on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar spot (the deprotected product) indicates reaction completion. The triphenylmethanol byproduct will also be visible on the TLC plate.

Part 2: Work-up and Purification
  • Quenching: Once the reaction is complete, carefully neutralize the excess TFA by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. Continue addition until effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[3]

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to separate the desired 1H-imidazole-4-carboxylic acid from the triphenylmethanol byproduct and any remaining impurities. The choice of eluent system will depend on the polarity of the product and should be optimized using TLC (e.g., a mixture of DCM and methanol or ethyl acetate and hexanes with a small percentage of acetic acid).

Reaction Workflow and Mechanism

The following diagram illustrates the general workflow for the deprotection of this compound.

Deprotection_Workflow Start 1-Trityl-1H-imidazole- 4-carboxylic acid in DCM Add_TFA Add TFA Start->Add_TFA Reaction Stir at RT (1-4 hours) Add_TFA->Reaction Workup Aqueous Work-up (NaHCO3, H2O, Brine) Reaction->Workup Extraction Extraction with DCM Workup->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Purification Silica Gel Chromatography Concentration->Purification Product 1H-imidazole-4-carboxylic acid Purification->Product

Caption: General workflow for the deprotection of this compound.

The acid-catalyzed deprotection proceeds through a well-established mechanism.

Deprotection_Mechanism cluster_0 Mechanism of Acid-Catalyzed Trityl Deprotection Tritylated_Imidazole This compound Protonated_Imidazole Protonated Intermediate Tritylated_Imidazole->Protonated_Imidazole + H+ Deprotected_Product 1H-imidazole-4-carboxylic acid Protonated_Imidazole->Deprotected_Product Cleavage Trityl_Cation Trityl Cation

Caption: Simplified mechanism of acid-catalyzed trityl deprotection.

Data Presentation

ParameterRecommended Conditions
Substrate Concentration ~0.1 M in anhydrous DCM
Deprotecting Agent Trifluoroacetic acid (TFA)
Stoichiometry of TFA 2.0 - 10.0 equivalents
Reaction Temperature Room Temperature
Reaction Time 1 - 4 hours
Typical Yield >90% (after purification)[3]

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after 4 hours, additional TFA can be added. Alternatively, gentle warming of the reaction mixture may be considered, although this should be done with caution to avoid potential side reactions.

  • Formation of Byproducts: The highly reactive trityl cation can potentially alkylate other nucleophilic sites in the molecule or solvent.[2] While less of a concern for this specific substrate, for more complex molecules, the addition of a scavenger such as triethylsilane (TES) can be beneficial to trap the trityl cation.[8]

  • Difficult Purification: The triphenylmethanol byproduct is generally less polar than the desired product and can be effectively removed by silica gel chromatography. If the product co-elutes with the byproduct, adjusting the polarity of the eluent system is necessary. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid can help in eluting the carboxylic acid product.

  • Alternative Milder Acids: For substrates that are sensitive to strong acids like TFA, milder alternatives such as formic acid or aqueous acetic acid can be employed.[2][3] However, these may require longer reaction times or elevated temperatures.

Conclusion

This application note provides a comprehensive and reliable protocol for the deprotection of this compound using trifluoroacetic acid. By understanding the underlying mechanism and following the detailed experimental procedure, researchers can confidently and efficiently perform this key synthetic transformation. The provided insights into reaction monitoring, work-up, and troubleshooting are intended to empower scientists to adapt and optimize the protocol for their specific research needs, ensuring high yields and purity of the desired 1H-imidazole-4-carboxylic acid.

References

  • Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Available from: [Link]

  • Common Organic Chemistry. Trityl Protection. Available from: [Link]

  • RUA. LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Available from: [Link]

  • Aapptec Peptides. Amino Acid Sidechain Deprotection. Available from: [Link]

  • ResearchGate. Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. Available from: [Link]

  • ResearchGate. What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?. Available from: [Link]

  • PTC Organics, Inc. PTC-Acid Deprotection of Trityl Group. Available from: [Link]

  • National Institutes of Health. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. Available from: [Link]

  • ACG Publications. Synthesis and reactivity of novel trityl-type protecting groups. Available from: [Link]

  • Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Available from: [Link]

  • Thieme Gruppe. Trityl Group Deprotection from Tetrazoles. Available from: [Link]

  • Royal Society of Chemistry. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. Available from: [Link]

  • ResearchGate. Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. Available from: [Link]

  • ResearchGate. How to remove a tosyl-group from an imidazole ring?. Available from: [Link]

  • Organic Syntheses. A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Available from: [Link]

Sources

Application Note & Protocols: Strategic Use of 1-Trityl-1H-imidazole-4-carboxylic Acid in the Synthesis of Potent Heme Oxygenase-1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heme oxygenase-1 (HO-1) is a critical enzyme in cellular homeostasis, responsible for the catabolism of heme into biliverdin, free iron, and carbon monoxide. While its activity is cytoprotective in healthy tissues, HO-1 is frequently overexpressed in various cancers, where it promotes tumor survival, proliferation, and resistance to therapy.[1][2] This dual role makes HO-1 a compelling target for anticancer drug development. Imidazole-based compounds have emerged as a prominent class of non-competitive HO-1 inhibitors, demonstrating significant potential.[3][4][5] This guide provides a detailed examination of the strategic use of 1-Trityl-1H-imidazole-4-carboxylic acid , a key building block, in the synthesis of these inhibitors. We present the underlying chemical rationale, a detailed synthetic protocol, methods for biochemical validation, and an overview of the mechanism of action.

Introduction: Targeting Heme Oxygenase-1 in Oncology

Heme oxygenase (HO) exists in two primary isoforms: the constitutive HO-2, involved in physiological regulation, and the inducible HO-1, which is strongly upregulated in response to cellular stress, including oxidative stress.[3][4] In the context of cancer, elevated HO-1 levels are correlated with poor prognosis and chemoresistance.[6] By degrading pro-oxidant heme and producing antioxidant products, HO-1 shields cancer cells from therapeutic insults, making its selective inhibition a promising strategy to sensitize tumors to conventional treatments.[2]

The development of potent and selective HO-1 inhibitors has been a major focus of medicinal chemistry.[3] A well-established pharmacophore for HO-1 inhibition consists of three key components[6][7][8]:

  • An azole nucleus (typically imidazole) to coordinate the ferrous iron of the heme cofactor in the enzyme's active site.

  • A hydrophobic moiety to occupy a hydrophobic pocket within the enzyme, contributing to binding affinity and selectivity.

  • A central linker that optimally positions the azole and hydrophobic groups.

This guide focuses on a pivotal starting material, This compound , which provides a robust and versatile platform for constructing this pharmacophore.

The Strategic Utility of this compound

The selection of a starting material is critical for the efficiency and success of a synthetic campaign. This compound is an exemplary building block for several reasons:

  • The Trityl (Triphenylmethyl) Protecting Group: The imidazole ring has two nitrogen atoms. The trityl group is a bulky and sterically hindering protecting group that is selectively installed on one of these nitrogens. This protection is crucial as it prevents unwanted side reactions during subsequent synthetic steps, ensuring that modifications occur regioselectively at the desired position.[9]

  • The Carboxylic Acid Handle: The carboxylic acid at the C4 position of the imidazole ring is a highly versatile functional group. It provides a direct and reliable point for derivatization, most commonly through amide bond formation. This allows for the systematic introduction of various linkers and hydrophobic moieties, enabling the exploration of structure-activity relationships (SAR).[6][10]

Caption: Key functional components of the starting material.

Experimental Protocol: Synthesis of a Representative Imidazole-Based HO-1 Inhibitor

This protocol details a two-step synthesis of a model HO-1 inhibitor via amide coupling, followed by deprotection.

Workflow Overview

G start 1-Trityl-1H-imidazole- 4-carboxylic acid coupling Step 1: Amide Coupling start->coupling amine Hydrophobic Amine (e.g., 4-Iodobenzylamine) amine->coupling intermediate Protected Inhibitor (Trityl-Protected) coupling->intermediate EDC, HOBt DMF, RT deprotection Step 2: Deprotection intermediate->deprotection final Final HO-1 Inhibitor deprotection->final TFA DCM, RT purify Purification & Analysis (Chromatography, NMR, MS) final->purify

Caption: Synthetic workflow for an HO-1 inhibitor.

Step 1: Amide Coupling of this compound with 4-Iodobenzylamine

Rationale: This step constructs the core structure by linking the imidazole head to the hydrophobic tail via a stable amide bond. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are used as a standard peptide coupling system. EDC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. HOBt acts as a catalyst and suppresses side reactions, improving yield and purity.[11] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction.

Materials:

  • This compound (1.0 eq)

  • 4-Iodobenzylamine (1.1 eq)

  • EDC hydrochloride (1.5 eq)

  • HOBt (1.5 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Anhydrous DMF

  • Ethyl acetate, Saturated NaHCO₃ solution, Brine, Anhydrous Na₂SO₄

Protocol:

  • Dissolve this compound (e.g., 354 mg, 1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add HOBt (203 mg, 1.5 mmol) and EDC hydrochloride (287 mg, 1.5 mmol) to the solution. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate vial, dissolve 4-iodobenzylamine (256 mg, 1.1 mmol) in a minimal amount of DMF.

  • Add the amine solution and triethylamine (0.35 mL, 2.5 mmol) to the reaction flask.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude trityl-protected intermediate.

Step 2: Trityl Group Deprotection

Rationale: The trityl group is labile under acidic conditions. Trifluoroacetic acid (TFA) is a strong acid commonly used for this purpose. It efficiently cleaves the C-N bond, releasing the free imidazole, which is essential for coordinating the heme iron.[9] Dichloromethane (DCM) is a suitable solvent that is inert to the reaction conditions.

Materials:

  • Crude trityl-protected intermediate from Step 1

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated NaHCO₃ solution

Protocol:

  • Dissolve the crude intermediate in DCM (10 mL).

  • Cool the solution in an ice bath (0 °C).

  • Add TFA (2 mL) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. The formation of a white precipitate (triphenylmethanol) may be observed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully neutralize the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of methanol in DCM) to obtain the final inhibitor.

Characterization and Data Analysis

The identity and purity of the final compound must be confirmed using standard analytical techniques.

Analysis Technique Expected Result for a Representative Inhibitor Purpose
¹H NMR Signals corresponding to imidazole protons, aromatic protons of the benzyl group, and the methylene bridge. Disappearance of the large multiplet for the trityl group (typically ~7.2-7.4 ppm).Confirms the chemical structure and successful deprotection.
¹³C NMR Peaks for all unique carbon atoms in the final structure.Provides further structural confirmation.
Mass Spectrometry (ESI-MS) A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the final product.Confirms the molecular weight of the synthesized compound.
HPLC A single major peak, indicating high purity (typically >95%).Quantifies the purity of the final compound.

Example data based on similar structures reported in the literature.[12]

Biochemical Assay: In Vitro HO-1 Inhibition

Rationale: To validate the biological activity of the synthesized compound, an in vitro inhibition assay is performed. This assay measures the enzymatic activity of HO-1 by quantifying the production of bilirubin, which has a characteristic absorbance.[7][12] The enzyme is typically sourced from the microsomal fraction of rat spleens, which are rich in HO-1.[13]

Protocol:

  • Enzyme Preparation: Prepare the microsomal fraction from rat spleens according to established biochemical procedures. Determine the total protein concentration using a Bradford or BCA assay.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing:

    • Phosphate buffer (pH 7.4)

    • Microsomal protein (e.g., 0.5 mg/mL)

    • NADPH (cofactor)

    • Hemin (substrate)

    • The synthesized inhibitor at various concentrations (e.g., from 0.01 µM to 100 µM, dissolved in DMSO).

  • Incubation: Incubate the plate at 37 °C for 1 hour.

  • Measurement: Stop the reaction and measure the formation of bilirubin by scanning the absorbance difference between 464 nm and 530 nm.

  • Data Analysis: Plot the percentage of HO-1 inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Compound Reported HO-1 IC₅₀ (µM)
Azalanstat (Reference) Varies by assay, typically low µM
Representative Imidazole Inhibitors 0.1 - 10 µM[6][12]

Mechanism of Action: Coordination to Heme Iron

Imidazole-based inhibitors function through a non-competitive mechanism.[2] The inhibitor does not bind to the same site as the substrate (heme) but rather to a distinct pocket. The key interaction is the coordination of one of the imidazole's nitrogen atoms to the central ferrous iron (Fe²⁺) of the heme cofactor, which is already bound in the enzyme's active site. This coordination stabilizes the enzyme-heme complex in an inactive conformation, preventing the catalytic degradation of heme.[6][12][13]

G cluster_0 HO-1 Active Site cluster_1 Inhibitor Heme Heme Cofactor (with Fe²⁺) Imidazole Imidazole Ring Heme->Imidazole N coordinates Fe²⁺ Linker Linker Imidazole->Linker Hydrophobic Hydrophobic Moiety Linker->Hydrophobic

Caption: Inhibitor binding within the HO-1 active site.

Conclusion

This compound is a superior building block for the synthesis of imidazole-based HO-1 inhibitors. Its protected nitrogen and activated carboxylic acid handle facilitate a streamlined and efficient synthetic approach, enabling the development of potent molecules for cancer research and therapy. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of this important class of enzyme inhibitors.

References

  • Salerno, L., et al. (2019). Progress in the development of selective heme oxygenase-1 inhibitors and their potential therapeutic application. European Journal of Medicinal Chemistry.
  • Raffaele, M., et al. (2025). Heme oxygenase 1 inhibitor discovery and formulation into nanostructured lipid carriers as potent and selective treatment against triple negative metastatic breast cancer.
  • Lige, B., et al. (2013). Structural insights into human heme oxygenase-1 inhibition by potent and selective azole-based compounds. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Salerno, L., et al. (2012). A focus on heme oxygenase-1 (HO-1) inhibitors. Current Medicinal Chemistry.
  • Salerno, L., et al. (2018). Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1)
  • Amata, E., et al. (2021). Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity. Journal of Medicinal Chemistry.
  • Salerno, L., et al. (2012). Evaluation of imidazole-based compounds as heme oxygenase-1 inhibitors. Chemical Biology & Drug Design.
  • ChemScene. This compound. ChemScene.
  • ChemicalBook. (2025). This compound. ChemicalBook.
  • Benchchem. (1-Trityl-1H-imidazol-4-yl)acetic acid. Benchchem.
  • Romeo, G., et al. (2021). Combination of Heme Oxygenase-1 Inhibition and Sigma Receptor Modulation for Anticancer Activity.
  • ResearchGate. Selectivity of imidazole-based heme oxygenase inhibitors.
  • Pittalà, V., et al. (2015). Novel imidazole derivatives as heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2) inhibitors and their cytotoxic activity in human-derived cancer cell lines. Journal of Medicinal Chemistry.
  • Wang, X., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules.
  • ResearchGate. (2025). Novel imidazole derivatives as heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2) inhibitors and their cytotoxic activity in human-derived cancer cell lines.
  • Amata, E., et al. (2021). From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes. Molecules.

Sources

Application Notes & Protocols: A Guide to the Scale-Up Synthesis of Derivatives from 1-Trityl-1H-imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of amide and ester derivatives from 1-Trityl-1H-imidazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond bench-scale procedures to address the critical challenges of process scale-up. We will explore the causality behind experimental choices, from reagent selection to reaction monitoring and purification, ensuring a robust and reproducible manufacturing process. Key topics include scalable amide bond formation, esterification strategies, and the pivotal trityl deprotection step, all supported by in-depth technical discussion and validated protocols.

Introduction: Strategic Importance and Scale-Up Considerations

Imidazole-based compounds are a cornerstone of medicinal chemistry, forming the structural core of numerous active pharmaceutical ingredients (APIs).[1] Their diverse biological activities stem from the unique electronic properties of the imidazole ring, which can participate in hydrogen bonding and coordination with biological targets.[2] The derivatization of the imidazole scaffold, particularly at the 4-position carboxylic acid, allows for the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.

The 1-trityl protecting group serves a crucial role in these syntheses by preventing unwanted side reactions at the imidazole nitrogen. However, its bulkiness and the conditions required for its removal present significant challenges during the transition from laboratory to pilot plant or manufacturing scale. This guide focuses on navigating these challenges by providing robust, scalable, and safe protocols.

Part 1: Synthesis of the Starting Material: this compound

A reliable and scalable synthesis of the starting material is paramount. The following protocol has been optimized for large-scale production.

Protocol 1: Large-Scale Synthesis of this compound

This procedure is adapted from established laboratory methods with modifications for scale-up.[3]

Materials:

  • 1H-Imidazole-4-carboxylic acid

  • Trityl chloride (TrCl)

  • Pyridine

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

Procedure:

  • To a suitably sized reactor, charge 1H-Imidazole-4-carboxylic acid (1.0 equiv), DMF, and pyridine.

  • Stir the mixture to ensure complete dissolution.

  • Slowly add trityl chloride (1.1 equiv) portion-wise, monitoring the internal temperature to control any exotherm.

  • Stir the reaction mixture at ambient temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, add water and ethyl acetate to the reactor.

  • Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with water and then brine to remove residual DMF and pyridine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Triturate the resulting crude oil with a minimal amount of ethyl acetate to induce precipitation.

  • Filter the solid, wash with cold ethyl acetate, and dry under vacuum to afford this compound as a white solid.[3]

Part 2: Scale-Up Derivatization Strategies

The carboxylic acid handle of this compound is a versatile point for derivatization, most commonly through amide and ester bond formation.

Amide Bond Formation: A Critical Review of Coupling Reagents for Scale-Up

Amide coupling is one of the most frequently performed reactions in pharmaceutical development.[4] While numerous coupling reagents exist, their suitability for large-scale synthesis varies significantly based on cost, safety, and efficiency.[5][6][7]

Table 1: Comparison of Common Amide Coupling Reagents for Scale-Up Applications

Coupling ReagentProsCons on Scale-UpSafety Considerations
EDC/HOBt Water-soluble urea byproduct, good reactivity.[4]Cost, potential for thermal runaway, HOBt is explosive.[8]Monitor for exotherms; consider safer HOBt alternatives like Oxyma Pure.[8]
HATU/DIPEA High reactivity, low epimerization.[9]High cost, generation of stoichiometric waste.HATU is a potential sensitizer and has explosive properties.[8][10]
SOCl₂/POCl₃ Inexpensive, forms reactive acid chloride intermediate.[2]Generates corrosive HCl gas, requires careful handling and quenching.Highly corrosive and toxic; requires a well-ventilated area and scrubber.[11]
CDI Byproducts (imidazole and CO₂) are easily removed.Can be sluggish for less reactive amines.Moisture sensitive.

For many applications, the conversion to an acid chloride followed by reaction with the amine offers a cost-effective and scalable route, provided the substrate is stable to the reaction conditions.

Protocol 2: Scalable Amide Synthesis via Acid Chloride Intermediate

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Dichloromethane (DCM) or Toluene

  • Amine (1.0 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • Acid Chloride Formation:

    • Suspend this compound (1.0 equiv) in anhydrous DCM or toluene.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.2 equiv) at 0-5 °C.

    • Allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by LC-MS).

    • Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂.

  • Amide Coupling:

    • Dissolve the crude acid chloride in fresh anhydrous DCM.

    • In a separate reactor, dissolve the desired amine (1.0 equiv) and TEA (1.5 equiv) in DCM.

    • Cool the amine solution to 0-5 °C.

    • Slowly add the acid chloride solution to the amine solution, maintaining the temperature below 10 °C.

    • Stir the reaction at room temperature until completion.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by recrystallization or silica gel chromatography.

Esterification: Scalable Approaches

Esterification is another key derivatization. While Fischer esterification is common for simple substrates, for complex molecules, milder methods are often required.[12]

Protocol 3: DCC/DMAP Mediated Esterification

This method is effective for a wide range of alcohols, including those that are sterically hindered.[13]

Materials:

  • This compound

  • Alcohol (1.1 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 equiv), the alcohol (1.1 equiv), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add a solution of DCC (1.1 equiv) in DCM dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute HCl and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by column chromatography.

Part 3: The Critical Trityl Deprotection Step on Scale

The removal of the trityl group is often the final step. On a large scale, the choice of acidic reagent and work-up procedure is critical to ensure high yield and purity.[14]

Table 2: Conditions for Trityl Group Deprotection

Reagent(s)Solvent(s)TemperatureTimeKey Considerations
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp1 - 4 hHighly effective but can be harsh for sensitive substrates.[14]
Formic Acid (88-97%)Neat or DioxaneRoom Temp0.5 - 2 hMilder alternative to TFA.[14]
Acetic Acid (aq. 50-80%)Water/DioxaneRoom Temp - 50 °CVariableCan offer selectivity in the presence of other acid-labile groups.
HCl in an organic solventDioxane, TolueneRoom TempVariableCost-effective; phase-transfer catalysis can enhance reactivity.[15]
Protocol 4: Scalable Trityl Deprotection with Formic Acid

Materials:

  • Trityl-protected imidazole derivative

  • Formic acid (88-97%)

  • Dioxane

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the trityl-protected substrate (1.0 equiv) in formic acid at room temperature.

  • Stir the mixture and monitor the reaction progress by LC-MS.

  • Upon completion, carefully concentrate the mixture under reduced pressure.

  • To aid in the complete removal of formic acid, co-evaporate the residue with dioxane.[14]

  • Dissolve the residue in EtOAc and carefully add saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Separate the layers and extract the aqueous phase with EtOAc.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • The deprotected product can be purified by crystallization or chromatography. The triphenylmethanol byproduct is typically easily separated.[14]

Visualization of the Synthetic Workflow

Synthesis_Workflow A 1H-Imidazole- 4-carboxylic acid B 1-Trityl-1H-imidazole- 4-carboxylic acid A->B Trityl Chloride, Pyridine, DMF (Protocol 1) C Amide Derivative (Trityl Protected) B->C Amine, Coupling Reagent (Protocol 2) D Ester Derivative (Trityl Protected) B->D Alcohol, DCC, DMAP (Protocol 3) E Final Amide Product C->E Deprotection (Protocol 4) F Final Ester Product D->F Deprotection (Protocol 4)

Caption: General workflow for the synthesis of imidazole derivatives.

Conclusion

The successful scale-up of synthetic routes for this compound derivatives requires a thorough understanding of the underlying chemical principles and the practical challenges of large-scale operations. Careful selection of reagents, control of reaction parameters, and robust purification strategies are essential for achieving high yields of pure products in a safe and economical manner. The protocols and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to transition these important syntheses from the bench to the plant.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852. [Link]

  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. [Link]

  • McKinnell, R. M., et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety, 29(3), 211–229. [Link]

  • Google Patents. (n.d.).
  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-140. [Link]

  • Semantic Scholar. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • MDPI. (2022). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 27(23), 8274. [Link]

  • MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37. [Link]

  • ResearchGate. (2023). Active pharmaceutical ingredients (APIs) based on imidazole or indolyl-derived imidazole scaffolds. Processes. [Link]

  • National Institutes of Health. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(39), 5323–5326. [Link]

  • Reddit. (2017). Removing imidazole in a workup?. r/chemistry. [Link]

  • Google Patents. (n.d.). Process for manufacture of imidazoles.
  • ResearchGate. (2014). Selective Deprotection of Trityl Group on Carbohydrate by Microflow Reaction Inhibiting Migration of Acetyl Group. The Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. [Link]

  • PTC Organics. (n.d.). PTC-Acid Deprotection of Trityl Group. [Link]

  • PDF Free Download. (2015). Large-Scale Applications of Amide Coupling Reagents for the. Organic Process Research & Development. [Link]

  • National Institutes of Health. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – A European Journal. [Link]

  • ResearchGate. (2023). Active pharmaceutical ingredients (APIs) and approved drugs based on the imidazole structural motif. Molecules. [Link]

  • ResearchGate. (2020). I have to prepare a mono deprotection over the bis S-trityl group, How can I do it more selective way?. [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. [Link]

  • RSC Publishing. (2022). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularly interrupted Pummerer reaction. Organic & Biomolecular Chemistry, 20(44), 8613-8618. [Link]

  • ResearchGate. (2015). Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors. Organic Process Research & Development. [Link]

  • CoLab. (n.d.). An efficient general method for esterification of aromatic carboxylic acids. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. [Link]

  • ResearchGate. (2020). Conversion of Carboxylic Acids into Esters without Use of Alcohols. ACS Catalysis. [Link]

Sources

Application Note: A Multi-Modal Analytical Approach for Monitoring Reactions of 1-Trityl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a suite of robust analytical techniques for monitoring chemical reactions involving 1-Trityl-1H-imidazole-4-carboxylic acid, a critical building block in pharmaceutical synthesis.[1][2] We provide field-proven protocols and expert insights for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The methodologies are designed to provide researchers, scientists, and drug development professionals with the tools for qualitative and quantitative analysis, ensuring reaction completion, identifying byproducts, and confirming product identity. This multi-modal approach leverages the strengths of each technique to create a self-validating system for process control and optimization.

Introduction: The Chemistry and Analytical Challenges

This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis.[1] Its structure is characterized by three key components:

  • An Imidazole Core: A heterocyclic aromatic ring system prevalent in many biologically active molecules.

  • A Carboxylic Acid Group: A versatile functional handle for derivatization, such as amide bond formation.[3]

  • A Trityl (Triphenylmethyl) Protecting Group: A bulky, acid-labile group that masks the N-1 position of the imidazole ring, allowing for regioselective reactions at other positions.[4]

The successful synthesis of target molecules using this starting material hinges on precise reaction control. For instance, in a typical amide coupling reaction, it is crucial to confirm the complete consumption of the starting carboxylic acid. Conversely, in a deprotection step, one must ensure the complete cleavage of the acid-labile trityl group. Inefficient monitoring can lead to impure products, low yields, and difficult purifications.

This guide presents a workflow that combines rapid, qualitative checks with precise, quantitative measurements, providing a complete picture of the reaction landscape.

Thin-Layer Chromatography (TLC): The First Line of Inquiry

TLC is an indispensable tool for rapid, real-time qualitative monitoring of a reaction's progress.[5][6][7][8] Its power lies in its simplicity and speed, allowing a chemist to quickly ascertain the presence of starting material, the formation of new products, and the potential existence of impurities.

Causality Behind TLC Choices

The principle of TLC is the separation of components based on their differential affinity for the stationary phase (typically polar silica gel) and the mobile phase (a less polar solvent mixture).[6][8] For reactions involving this compound, we anticipate significant polarity changes:

  • Starting Material: Moderately polar due to the carboxylic acid, but the large, nonpolar trityl group reduces its overall polarity.

  • Amide Product: The polarity will be similar to or slightly less than the starting material, depending on the nature of the coupled amine.

  • Deprotected Product (1H-imidazole-4-carboxylic acid): Significantly more polar due to the loss of the greasy trityl group and the presence of both a carboxylic acid and a free N-H on the imidazole ring.

This polarity difference is the key to achieving good separation on a TLC plate.

Experimental Protocol: Reaction Monitoring by TLC
  • Plate Preparation: Using a pencil, gently draw a baseline (origin) approximately 1 cm from the bottom of a silica gel TLC plate (e.g., Merck Silica Gel 60 F-254).[9]

  • Spotting:

    • Lane 1 (Starting Material - SM): Dissolve a tiny amount of the this compound in a suitable solvent (e.g., ethyl acetate or methanol) and spot it on the origin.

    • Lane 2 (Co-spot - Co): On the same spot as Lane 1, carefully spot the reaction mixture. This lane validates the identity of the starting material spot in the reaction lane.[6]

    • Lane 3 (Reaction Mixture - Rxn): Take a small aliquot (a drop) from the reaction vessel using a capillary tube, dilute it in a small vial with a solvent, and spot it in the center of the plate.

  • Development: Place the spotted TLC plate in a closed chamber containing a suitable mobile phase (eluent). Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm), as the imidazole and trityl groups are UV-active. Circle the visible spots with a pencil.

  • Interpretation: Compare the lanes. As the reaction progresses, the spot corresponding to the starting material in the 'Rxn' lane should diminish in intensity, while a new spot (the product) should appear. The reaction is considered complete when the starting material spot is no longer visible in the 'Rxn' lane.

Data Presentation: Recommended TLC Solvent Systems
ApplicationMobile Phase Composition (v/v)Rationale
General Monitoring70:30 Hexanes / Ethyl AcetateGood starting point for many organic molecules. Adjust ratio as needed.
Amide Coupling50:50 Hexanes / Ethyl Acetate to 100% Ethyl AcetateProduct polarity will be similar to starting material; requires a more polar eluent.
Trityl Deprotection95:5 Dichloromethane / MethanolThe deprotected product is much more polar and will require a polar solvent system to move from the baseline.
Carboxylic Acids99:1 Diethyl Ether / Acetic AcidThe small amount of acetic acid helps to suppress the ionization of the carboxylic acid, preventing "tailing" or streaking on the plate.[9]
Visualization: TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Prep Prepare TLC Plate (Draw Baseline) Spot_SM Spot Starting Material (SM) Prep->Spot_SM Spot_Co Co-spot (SM + Rxn) Spot_SM->Spot_Co Spot_Rxn Spot Reaction Mixture (Rxn) Spot_Co->Spot_Rxn Develop Develop Plate in Solvent Chamber Spot_Rxn->Develop Dry Dry Plate & Mark Solvent Front Develop->Dry Visualize Visualize under UV Light (254 nm) Dry->Visualize Interpret Interpret Results: Compare Spots Visualize->Interpret

Caption: Workflow for monitoring a chemical reaction using TLC.

High-Performance Liquid Chromatography (HPLC): For Unambiguous Quantification

While TLC is excellent for quick checks, HPLC is the definitive technique for quantitative analysis. It provides superior separation and allows for the precise measurement of the concentration of reactants, products, and impurities.[10][11]

Causality Behind HPLC Method Design

For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18 alkyl chains), and the mobile phase is polar.[10] The nonpolar trityl group will have a strong affinity for the stationary phase, leading to good retention and allowing for effective separation from more polar species like the deprotected product.

UV detection is ideal due to the strong chromophores (imidazole and phenyl rings) in the molecule. A wavelength of ~210 nm or ~254 nm is typically effective.

Experimental Protocol: Quantitative HPLC Analysis
  • Sample Preparation:

    • Accurately prepare a stock solution of a reference standard of this compound at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., acetonitrile/water).

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Quench a precisely measured aliquot of the reaction mixture and dilute it to fall within the concentration range of the calibration curve. Filter all samples through a 0.22 µm syringe filter before injection.

  • Instrument Setup: Configure the HPLC system according to the parameters in the table below.

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the calibration standards from lowest to highest concentration.

    • Inject the reaction mixture sample(s).

  • Data Processing:

    • Generate a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Using the equation from the linear regression of the calibration curve, calculate the concentration of the starting material remaining in the reaction sample. The progress of the reaction can be determined by tracking the decrease in this concentration over time.

Data Presentation: Starting RP-HPLC Method Parameters
ParameterRecommended SettingRationale & Notes
Column C8 or C18, 5 µm, 4.6 x 250 mmProvides good retention for nonpolar compounds. A C8 column may offer shorter run times if retention on a C18 is too strong.[10]
Mobile Phase A Water with 0.1% Formic AcidFormic acid ensures the carboxylic acid is protonated for consistent peak shape and is MS-compatible.[12][13]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency.[14]
Gradient 30% B to 95% B over 15 minutesA gradient elution is necessary to elute the nonpolar starting material and any potential nonpolar byproducts in a reasonable time.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.[10]
Column Temp. 35 °CElevated temperature can improve peak shape and reduce viscosity.[14]
Detection UV at 210 nm or 254 nm210 nm provides general sensitivity for pi bonds; 254 nm is specific for aromatic systems.
Injection Vol. 10 µLStandard injection volume; can be adjusted based on concentration.
Visualization: HPLC Quantitative Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Stock Solution (1 mg/mL) B Create Calibration Standards (Serial Dilution) A->B E Run Sequence: 1. Blank 2. Standards 3. Samples B->E C Prepare Reaction Sample (Quench, Dilute, Filter) C->E D Set Up HPLC Method D->E F Integrate Peaks E->F G Generate Calibration Curve (Area vs. Conc.) F->G H Calculate Concentration in Reaction Sample G->H

Caption: Workflow for quantitative reaction analysis by HPLC.

NMR Spectroscopy: Structural Verification and Kinetic Insights

NMR spectroscopy offers unparalleled insight into molecular structure and is inherently quantitative without the need for response factor correction.[15] It can be used to unequivocally confirm the structural changes occurring during a reaction and, with proper setup, can monitor kinetics in real-time.

Causality Behind NMR Choices

By monitoring the ¹H NMR spectrum, we can observe key transformations:

  • Disappearance of SM: The characteristic signals of the trityl group (multiplet around 7.1-7.5 ppm) and the distinct imidazole protons will decrease in intensity.

  • Appearance of Product: New signals corresponding to the modified structure will appear. For an amide, new N-H and alkyl/aryl signals will emerge. For deprotection, the trityl signals will vanish and the imidazole proton signals will shift.

Experimental Protocols

Protocol A: Offline Monitoring (Reaction Aliquots)

  • At various time points, withdraw an aliquot from the reaction.

  • Immediately quench the reaction if necessary (e.g., by adding acid or base, or by rapid dilution and cooling).

  • Remove the reaction solvent under reduced pressure.

  • Dissolve the residue in a deuterated solvent (e.g., DMSO-d₆, which is excellent for carboxylic acids and amides) containing a known amount of an internal standard (e.g., dimethyl sulfone).

  • Acquire a ¹H NMR spectrum. The concentration of species can be determined by comparing the integration of their characteristic peaks to the integration of the internal standard's peak.

Protocol B: Online Monitoring (In-situ) For labs equipped with benchtop or flow NMR systems, reactions can be monitored continuously.[15][16][17]

  • Set up the reaction in a vessel connected via inert tubing to the NMR flow cell.

  • Continuously pump the reaction mixture through the NMR spectrometer.

  • Set up an arrayed experiment to automatically acquire a ¹H NMR spectrum at regular time intervals (e.g., every 5 minutes).[18]

  • The resulting dataset provides a real-time kinetic profile of the reaction.

Data Presentation: Expected ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)
CompoundFunctional GroupExpected δ (ppm)MultiplicityRationale
Starting Material Carboxylic Acid (-COOH)~12.4 (broad)SingletAcidic proton, often broad and exchangeable.[19]
Imidazole C-H~7.2 and ~7.4SingletsDistinct signals for the two imidazole protons.[19]
Trityl Ar-H7.1 - 7.5MultipletComplex multiplet integrating to 15 protons.[19]
Deprotected Product Carboxylic Acid (-COOH)~12-13 (broad)SingletSimilar to starting material.
Imidazole C-H~7.7 and ~8.1SingletsProtons are deshielded upon removal of the trityl group.
Imidazole N-H>13 (very broad)SingletVery broad, often difficult to observe.
Visualization: NMR Monitoring Strategies

NMR_Monitoring cluster_offline Offline Monitoring cluster_online Online (In-situ) Monitoring Reactor Reaction Vessel A Take Aliquot at Time (t) Reactor->A E Pump to Flow Cell Reactor->E B Quench & Workup A->B C Prepare NMR Sample (Deuterated Solvent) B->C D Acquire Spectrum C->D F Benchtop NMR E->F G Pump Back to Reactor F->G H Acquire Spectra Automatically F->H G->Reactor

Caption: Comparison of offline vs. online NMR reaction monitoring.

Mass Spectrometry (MS): Absolute Molecular Weight Confirmation

Mass spectrometry is the ultimate tool for confirming the identity of reaction components by providing precise molecular weight information.[20] When coupled with HPLC (LC-MS), it becomes a powerful method for identifying unknown peaks in a chromatogram.

Causality Behind MS Choices

Electrospray Ionization (ESI) is the preferred technique for this class of molecules as it is a soft ionization method that typically keeps the parent molecule intact.[21]

  • This compound (MW: 354.40):

    • In positive ion mode, expect to see the protonated molecule [M+H]⁺ at m/z 355.4.

    • A characteristic fragment ion is the highly stable trityl cation [C(Ph)₃]⁺ at m/z 243.2. Its presence is a strong indicator of a trityl-containing compound.

  • Deprotected Product (1H-imidazole-4-carboxylic acid, MW: 112.09):

    • In positive ion mode, expect [M+H]⁺ at m/z 113.1.

Protocol: LC-MS Analysis
  • Method: Use the same HPLC method developed in Section 3.

  • Interface: Divert the flow from the HPLC column outlet directly into the ESI source of the mass spectrometer.

  • MS Settings:

    • Ionization Mode: ESI Positive and/or Negative.

    • Mass Range: Scan a range appropriate for the expected products (e.g., m/z 100-600).

    • Data Acquisition: Acquire data in full scan mode to see all ions present.

  • Analysis: Correlate the retention times of peaks in the UV chromatogram with the mass spectra obtained at those times. This allows for positive identification of the starting material, product, and any impurities that can be resolved chromatographically.

Visualization: Principle of LC-MS

LCMS_Principle HPLC HPLC System (Separation by Retention Time) IonSource ESI Source (Ionization) HPLC->IonSource MassAnalyzer Mass Analyzer (Separation by m/z) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Output Mass Spectrum (Intensity vs. m/z) Detector->Output

Caption: The fundamental workflow of an LC-MS system.

Conclusion: A Synergistic Strategy

No single analytical technique tells the whole story of a chemical reaction. By employing a synergistic approach, researchers can achieve comprehensive process understanding and control.

  • TLC provides the rapid, initial assessment of reaction progress.

  • HPLC delivers precise, quantitative data on conversion and purity.

  • NMR offers unambiguous structural confirmation of products and intermediates.

  • MS validates the molecular weights of all observed species.

Together, these methods form a robust, self-validating analytical workflow for any synthetic route involving this compound, enabling faster process development, ensuring higher product quality, and ultimately accelerating the path to discovery.

References

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from WSU Chemistry Department. [Link]

  • University of York. (n.d.). Thin Layer Chromatography. Retrieved from University of York Chemistry Teaching Labs. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from Chemistry LibreTexts. [Link]

  • Keener, J. E., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from Chemistry Hall. [Link]

  • Wikipedia. (n.d.). Thin-layer chromatography. Retrieved from Wikipedia. [Link]

  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. [Link]

  • Podolska, M., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Link]

  • Gao, Y., et al. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules. [Link]

  • Keener, J. E., et al. (2021). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. ResearchGate. [Link]

  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. [Link]

  • Google Patents. (n.d.). CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
  • Quinoline. (n.d.). 1-Trityl-1H-imidazole-4-carboxaldehyde | Chemical Properties, Synthesis, Uses & Safety Data. Retrieved from Quinoline. [Link]

  • Gao, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment. [Link]

  • Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination. Retrieved from Wiley Analytical Science. [Link]

  • Bowie, J. H., et al. (n.d.). The mass spectra of imidazole and 1-methylimidazole. ResearchGate. [Link]

  • LookChem. (n.d.). Cas 191103-80-7,this compound. Retrieved from LookChem. [Link]

  • SIELC Technologies. (2018, February 16). 1H-Imidazole-4-carboxylic acid. Retrieved from SIELC Technologies. [Link]

  • Magritek. (n.d.). Reaction Monitoring. Retrieved from Magritek. [Link]

  • Jaroń, A., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry. [Link]

  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from Pharmaceutical Technology. [Link]

  • University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR. Retrieved from University of Wisconsin-Madison Chemistry Department. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in 1-Trityl-1H-imidazole-4-carboxylic acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amide and ester bond formation using 1-Trityl-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize coupling reactions involving this sterically hindered substrate. The bulky trityl protecting group, while essential for many synthetic strategies, presents unique challenges to achieving high reaction yields.[1][2] This document provides a series of frequently asked questions (FAQs), detailed protocols, and mechanistic insights to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound has a very low yield. Where should I start troubleshooting?

A1: Low yields with this substrate are common and often trace back to fundamental reaction parameters. Before exploring more complex solutions, systematically verify the following:

  • Reagent Quality and Anhydrous Conditions: Many coupling reagents, especially uronium salts (HATU, HCTU) and carbodiimides (EDC), are highly sensitive to moisture.[3] The activated carboxylic acid intermediate is also susceptible to hydrolysis. Ensure all reagents are fresh, stored in a desiccator, and that anhydrous solvents are used.[3][4] Performing the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent atmospheric moisture from interfering.[3][5]

  • Purity of Starting Materials: Impurities in your this compound or the amine/alcohol nucleophile can inhibit the reaction. Confirm the purity of your starting materials via NMR or LC-MS before beginning.

  • Base Stoichiometry and Type: A non-nucleophilic base, typically a tertiary amine like N,N-Diisopropylethylamine (DIPEA), is crucial.[6] It is required to deprotonate the carboxylic acid and neutralize the acidic byproducts formed during activation. Using at least 2-3 equivalents of the base is standard practice to ensure the reaction medium remains basic and the amine nucleophile stays deprotonated and reactive.[3][7]

Q2: The steric hindrance of the trityl group seems to be the main problem. Which coupling reagent is most effective for this substrate?

A2: Your choice of coupling reagent is critical. For sterically demanding substrates like this compound, standard reagents like EDC/HOBt often give unsatisfactory results.[8][9] More potent activating agents are necessary.

Uronium/Aminium salts are highly recommended.[5][10]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is often considered the gold standard for difficult couplings.[6][10] It reacts with the carboxylic acid to form a highly reactive OAt-ester, which is more susceptible to nucleophilic attack by the amine, even with significant steric hindrance.

  • HCTU and COMU are also excellent alternatives. COMU, in particular, offers comparable efficiency to HATU with the added benefits of being less hazardous and having better solubility.[10]

Phosphonium salts like PyBOP and PyAOP are also powerful options.[10] They tend to be more soluble in common solvents like DMF and do not carry the risk of a key side reaction—guanidinylation—that can occur with uronium salts.

Reagent Class Examples Pros Cons for this Substrate
Uronium/Aminium Salts HATU, HCTU, COMU, HBTUHighest reactivity for hindered couplings; fast reaction times.[10]Can cause guanidinylation of the amine if not used correctly; moisture sensitive.[11]
Phosphonium Salts PyBOP, PyAOPHigh reactivity; no guanidinylation side reaction; good solubility.[10]More expensive than other classes.
Carbodiimides EDC, DCC, DICCost-effective; byproducts can be easy to remove (water-soluble for EDC).[12]Often inefficient for sterically hindered acids; requires additives (HOBt, Oxyma) which may still not overcome the steric barrier.[7][8][9]
Acyl Fluoride Precursors TFFH, BTFFHParticularly effective for extremely hindered substrates where other methods fail.[8]Requires in-situ generation of the acyl fluoride, adding a step to the procedure.
Q3: What is the correct order of addition for the reagents to maximize yield and minimize side reactions?

A3: The order of addition is critical, especially when using uronium reagents like HATU. The best practice is pre-activation .

  • Dissolve the This compound , the coupling reagent (e.g., HATU), and the base (e.g., DIPEA) in an anhydrous solvent (like DMF).

  • Stir this mixture at room temperature for 5-15 minutes.[3]

  • Only after this pre-activation period, add the amine (or alcohol) nucleophile to the reaction.[13]

Causality: The purpose of pre-activation is to allow the carboxylic acid to be converted into its highly reactive activated ester intermediate before the amine is introduced.[3][13] If the amine is present from the beginning, it can react directly with the HATU reagent, leading to the formation of an inactive guanidinium byproduct and terminating the reaction chain.[11][14] This side reaction is a common cause of low yields when the incorrect order of addition is used.

Q4: I am seeing multiple spots on my TLC/LC-MS, suggesting side reactions. What are the likely culprits and how can they be avoided?

A4: Besides the guanidinylation mentioned above, several other side reactions can plague these couplings:

  • Hydrolysis of the Activated Ester: If trace amounts of water are present, the highly reactive OAt-ester (formed from HATU) can be hydrolyzed back to the starting carboxylic acid, reducing your yield.

    • Solution: Strictly adhere to anhydrous conditions. Use dry solvents and an inert atmosphere.[3][4]

  • Racemization: If your amine component contains a chiral center, there is a risk of epimerization at the α-carbon during the coupling process.

    • Solution: Uronium and phosphonium reagents like HATU and PyBOP are known for low racemization.[5][12] The inclusion of additives like HOBt or HOAt (which is inherent in HATU) is crucial for suppressing racemization.[10][15] Running the reaction at a lower temperature (0 °C) can also mitigate this issue.[7]

  • Detritylation: The trityl group is stable under basic and neutral conditions but is labile to acid.[1]

    • Solution: Ensure you use a sufficient excess of a non-nucleophilic base (DIPEA, Et3N) to neutralize any acidic species. If your amine is added as a hydrochloride or TFA salt, you must add an extra equivalent of base to neutralize it.

Visualizations & Workflows
Troubleshooting Workflow for Low Yield

G cluster_solutions Solutions start Low Yield Observed check_reagents 1. Verify Reagent Quality - Fresh Coupling Reagent? - Anhydrous Solvents? - Pure Starting Materials? start->check_reagents check_conditions 2. Assess Reaction Conditions - Inert Atmosphere? - Correct Stoichiometry? - Pre-activation Step Used? check_reagents->check_conditions If reagents are good sol1 Use fresh, dry reagents under Argon/N2 check_reagents->sol1 reagent_choice 3. Evaluate Coupling Reagent - Using a potent reagent? (e.g., HATU, PyBOP) check_conditions->reagent_choice If conditions are correct sol2 Implement pre-activation (Acid + HATU + Base first) check_conditions->sol2 optimization 4. Further Optimization - Adjust Temperature? - Change Solvent? - Screen different bases? reagent_choice->optimization If potent reagent already used sol3 Switch to HATU or COMU reagent_choice->sol3 success High Yield Achieved optimization->success sol4 Try 0°C to RT optimization->sol4

Caption: A systematic workflow for troubleshooting low yields.

Mechanism of Carboxylic Acid Activation with HATU

G cluster_activation Step 1: Pre-activation cluster_coupling Step 2: Coupling compound_acid This compound (R-COOH) activated_ester Highly Reactive OAt-Ester (R-CO-OAt) compound_acid->activated_ester compound_hatu HATU compound_hatu->activated_ester compound_base Base (DIPEA) compound_base->activated_ester + H-Base⁺ product Desired Amide Product (R-CONH-R') activated_ester->product compound_amine Amine Nucleophile (R'-NH2) compound_amine->product + HOAt

Caption: Activation and coupling pathway using HATU.

Experimental Protocols
Protocol 1: High-Yield Amide Coupling of this compound using HATU

This protocol is a robust starting point for coupling with primary or secondary amines.

Materials:

  • This compound (1.0 eq)

  • Amine hydrochloride or free base (1.1 eq)

  • HATU (1.1 eq)[3]

  • DIPEA (3.0 eq if starting with amine HCl salt; 2.0 eq for free base)[3]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq) and HATU (1.1 eq).

  • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Add DIPEA (2.0-3.0 eq) to the mixture.

  • Stir the solution at room temperature (20-25 °C) for 10-15 minutes. This is the pre-activation step. The solution may change color or clarity.

  • In a separate vial, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the pre-activated mixture.

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-4 hours but can be left overnight for particularly challenging couplings.

Protocol 2: General Aqueous Workup and Purification
  • Once the reaction is complete, dilute the DMF solution with a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove unreacted acid and acidic byproducts.

    • Water.

    • Saturated aqueous brine solution to aid in phase separation.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography or recrystallization as appropriate for your target compound.

References
  • BenchChem. (n.d.). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • BenchChem. (n.d.). The Trityl Protecting Group for Imidazole: A Technical Guide.
  • BenchChem. (n.d.). Mechanism of action of trityl protection on the histidine imidazole side chain.
  • BenchChem. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • BenchChem. (n.d.). Optimizing reaction conditions for coupling to carboxylic acids.
  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Reddit. (n.d.). How do I avoid side reactions while doing this peptide coupling reaction?
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
  • Reddit. (n.d.). HATU coupling - what's the best order?
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Amide Coupling Reactions with 1H-Indazole-3-carboxylic Acid.

Sources

Technical Support Center: Synthesis of 1-Trityl-1H-imidazole-4-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and derivatization of 1-Trityl-1H-imidazole-4-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. The bulky trityl (triphenylmethyl) group serves as an excellent protecting group for the imidazole nitrogen, enabling selective functionalization at other positions.[1] However, its application is not without challenges.

This guide provides in-depth, field-tested insights into potential side reactions, purification issues, and derivatization hurdles. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your synthetic routes effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis.

Q1: What is the standard and most reliable protocol for the N-tritylation of imidazole-4-carboxylic acid?

A standard and effective method involves reacting 1H-Imidazole-4-carboxylic acid with trityl chloride in a mixture of dimethylformamide (DMF) and pyridine.[2] Pyridine acts as both a base to neutralize the HCl generated and as a nucleophilic catalyst. The reaction is typically stirred overnight at room temperature to ensure completion.[2]

Q2: My tritylation reaction is sluggish or incomplete. What are the likely causes?

Several factors can lead to poor conversion:

  • Moisture: Trityl chloride is highly susceptible to hydrolysis, forming triphenylcarbinol. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Base Stoichiometry: An insufficient amount of base (e.g., pyridine or triethylamine) will fail to neutralize the generated HCl, which can protonate the imidazole starting material, rendering it less nucleophilic.

  • Reagent Quality: Verify the purity of your trityl chloride and imidazole-4-carboxylic acid. Old or improperly stored reagents can degrade.

  • Solubility: While DMF is a good solvent, ensure your starting material is fully dissolved before proceeding. Gentle warming can sometimes help, but the reaction should be run at room temperature.

Q3: How can I effectively monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most common method.[3] Use a solvent system like Ethyl Acetate/Hexanes with a small amount of acetic acid (e.g., 90:10:1 v/v/v EtOAc:Hex:AcOH) to ensure the carboxylic acid spots are well-defined. The product, being much less polar than the starting material, will have a significantly higher Rf value. Staining with potassium permanganate can help visualize the spots.

Q4: What are the optimal conditions for removing the trityl group without affecting other parts of my molecule?

The trityl group is acid-labile. Mild acidic conditions are generally sufficient for its removal.

  • Aqueous Acetic Acid: Stirring the compound in 80% aqueous acetic acid at room temperature is a very mild and common method.[3]

  • Trifluoroacetic Acid (TFA): For more robust substrates, a dilute solution of TFA (1-5%) in dichloromethane (DCM) at room temperature provides rapid deprotection, often within 1-2 hours.[3]

It is critical to consider the stability of other functional groups in your molecule when choosing a deprotection strategy.

Q5: I am struggling with the esterification of the C-4 carboxylic acid. What are the best practices?

Direct esterification using a strong acid catalyst (like H₂SO₄) can risk premature deprotection of the trityl group.[4] A more reliable two-step approach is preferred:

  • Activation: Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This step should be performed carefully at low temperatures.

  • Ester Formation: React the crude acid chloride with the desired alcohol, often in the presence of a non-nucleophilic base like triethylamine to scavenge HCl.[5]

Alternatively, carbodiimide coupling agents like EDCI in the presence of HOBt can be used to form esters and amides under milder conditions.[6]

Section 2: Troubleshooting Guide: Side Reactions & Purification

This section provides a deeper dive into specific experimental problems, their causes, and actionable solutions.

Problem 1: Formation of Isomeric Byproducts (N-1 vs. N-3 Tritylation)

The Issue: You observe multiple product spots on TLC or complex signals in your NMR spectrum, suggesting the formation of the undesired 1,5-disubstituted (N-3) imidazole isomer alongside your target 1,4-disubstituted (N-1) product.

Root Cause Analysis: The imidazole ring of the starting material exists as a mixture of tautomers (1H-imidazole-4-carboxylic acid and 1H-imidazole-5-carboxylic acid). While the 4-carboxylic acid tautomer is generally more stable, reaction conditions can influence which nitrogen atom acts as the nucleophile. The bulky trityl group typically favors substitution at the less sterically hindered N-1 position, but the formation of the N-3 isomer is still possible.

Solutions & Mitigation:

  • Control the Base: Using a bulky, non-nucleophilic base can enhance selectivity for the N-1 position.

  • Solvent Choice: Polar aprotic solvents like DMF generally favor the desired N-1 substitution.

  • Purification: The isomers often have slightly different polarities. Careful column chromatography on silica gel can be used for separation.

  • Characterization: Use ¹H NMR and NOE (Nuclear Overhauser Effect) experiments to definitively assign the structure. The proton at the C-2 position will show an NOE correlation to the trityl protons in the desired N-1 isomer.

SM Imidazole-4-carboxylic Acid (Tautomeric Mixture) TrCl Trityl Chloride, Base (Pyridine/DMF) SM->TrCl P1 Desired Product: This compound TrCl->P1 Major Pathway (Kinetically/Sterically Favored) P2 Side Product: 1-Trityl-1H-imidazole-5-carboxylic acid TrCl->P2 Minor Pathway

Caption: Regioselectivity in the N-tritylation of imidazole-4-carboxylic acid.

Problem 2: Persistent Contamination with Triphenylcarbinol

The Issue: Your final product is contaminated with a non-polar impurity identified as triphenylcarbinol (TrOH), which can be difficult to separate from the desired tritylated product.

Root Cause Analysis: Triphenylcarbinol is the hydrolysis product of trityl chloride. Its presence indicates that moisture was introduced into the reaction, either from wet solvents, reagents, or atmospheric humidity.

Solutions & Mitigation:

  • Prevention (Anhydrous Technique):

    • Thoroughly flame-dry all glassware under vacuum or oven-dry at >120°C for several hours.

    • Use anhydrous grade solvents. DMF is notoriously hygroscopic; use a freshly opened bottle or solvent from a purification system.

    • Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Removal (Purification):

    • Workup: During the aqueous workup, TrOH is often less soluble than the product salt and may precipitate. However, it is highly soluble in common extraction solvents like EtOAc and DCM.

    • Chromatography: Triphenylcarbinol has a polarity very similar to the tritylated product. A carefully optimized gradient on silica gel (e.g., a shallow gradient of ethyl acetate in hexanes) may be required.

    • Trituration: The desired product is often a solid that can be isolated by trituration with a suitable solvent like ethyl acetate, which may leave the TrOH in the mother liquor.[2]

Problem 3: Challenges in Amide/Ester Derivatization

The Issue: Attempts to form an amide or ester derivative from this compound result in low yields, recovery of starting material, or decomposition.

Root Cause Analysis:

  • Steric Hindrance: The bulky trityl group can sterically hinder the approach of reagents to the C-4 carboxylic acid, making activation and coupling difficult.

  • Inappropriate Coupling Reagents: Some coupling reagents may not be potent enough to overcome the steric barrier or may cause side reactions.

  • Side Reactions during Activation: If converting to an acid chloride with SOCl₂, excessive heat can lead to decomposition or charring.

Solutions & Mitigation:

  • Use Potent Coupling Agents: For amide bond formation, carbodiimide reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with an additive like HOBt (Hydroxybenzotriazole) or HOAt are highly effective.[5][6] These form a highly reactive activated ester intermediate that is less susceptible to steric hindrance.

  • Optimize Reaction Conditions: Run coupling reactions at 0°C to room temperature. Ensure all components are dissolved before adding the coupling agents.

  • Alternative Activation: For ester synthesis, consider milder activation methods such as using phosphine-based reagents (e.g., Mitsunobu reaction conditions), although this requires the corresponding alcohol.[7]

Reagent/ConditionTrityl Group StabilityComments
Strong Acids (HCl, H₂SO₄, TFA) Low Rapidly cleaves the trityl group.[3]
Aqueous Acetic Acid (>50%) Moderate Cleaves the group, but more slowly.[3]
Bases (NaOH, LiOH, K₂CO₃) High Generally stable to basic conditions.
Reducing Agents (NaBH₄, LiAlH₄) High Stable. Allows for reduction of esters/acids.
Oxidizing Agents (PCC, DMP) High Stable.
Hydrogenolysis (H₂, Pd/C) High Generally stable, though vigorous conditions may cause issues.
Coupling Agents (EDCI, HOBt) High Compatible for amide/ester synthesis.[5][6]
SOCl₂, Oxalyl Chloride High Compatible, but reactions should be kept at low temperatures.

Table 1: Compatibility of the N-Trityl group with common reagents.

Section 3: Key Experimental Protocols
Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[2]

  • Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 1H-Imidazole-4-carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.15 M) and anhydrous pyridine (0.5 volumes relative to DMF). Stir until all solids are dissolved.

  • Reagent Addition: Add trityl chloride (1.1 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor progress by TLC.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate (EtOAc). Separate the layers.

  • Extraction: Extract the aqueous layer twice more with EtOAc.

  • Washing: Combine the organic extracts and wash with water, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a crude oil or foam.

  • Purification: Triturate the crude residue with EtOAc or an EtOAc/Hexane mixture to induce precipitation of the product as a white solid. Filter and dry to obtain the pure compound.[2]

Protocol 2: General Procedure for Acid-Catalyzed Deprotection

This protocol is based on standard methods for trityl group removal.[3]

  • Dissolution: Dissolve the N-trityl protected compound (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Add a solution of 5% trifluoroacetic acid (TFA) in DCM. Alternatively, for more sensitive substrates, dissolve the compound in 80% aqueous acetic acid.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC. A pink/orange color may develop due to the formation of the trityl cation.

  • Quenching: Once the reaction is complete, carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases to neutralize the acid.

  • Extraction: Extract the mixture with DCM or EtOAc. The deprotected imidazole may have higher water solubility; saturation of the aqueous layer with NaCl can improve extraction efficiency.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected imidazole derivative.

start Low Yield or Impure Product check_sm 1. Verify Purity of Starting Materials & Reagents start->check_sm check_cond 2. Confirm Anhydrous Reaction Conditions check_sm->check_cond analyze 3. Analyze Crude Product (¹H NMR, LC-MS) check_cond->analyze incomplete Incomplete Reaction? analyze->incomplete byproduct Side Products Formed? incomplete->byproduct No optimize_time Action: Increase Reaction Time / Temp incomplete->optimize_time Yes optimize_purify Action: Optimize Purification Method (Chromatography, Recrystallization) byproduct->optimize_purify Yes fail Issue Persists: Consult Senior Chemist byproduct->fail No optimize_time->fail optimize_purify->fail

Caption: A logical workflow for troubleshooting poor outcomes in the synthesis.

References
  • Lookchem. Cas 191103-80-7,this compound. Available from: [Link]

  • National Institutes of Health (NIH). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. Available from: [Link]

  • National Institutes of Health (NIH). Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, substrate-dependent modulators of insulin-degrading enzyme in amyloid-β hydrolysis. Available from: [Link]

  • Quinoline. 1-Trityl-1H-imidazole-4-carboxaldehyde | Chemical Properties, Synthesis, Uses & Safety Data. Available from: [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

  • ResearchGate. Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. Available from: [Link]

  • Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Available from: [Link]

  • MDPI. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Available from: [Link]

  • ResearchGate. How to remove a tosyl-group from an imidazole ring?. Available from: [Link]

  • MDPI. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Available from: [Link]

  • National Institutes of Health (NIH). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Available from: [Link]

  • Semantic Scholar. Mild method for the selective esterification of carboxylic acids based on the Garegg-Samuelsson reaction. Available from: [Link]

Sources

Technical Support Center: Optimizing Amide Coupling Reactions for 1-Trityl-1H-imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing amide bond formation with 1-Trityl-1H-imidazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions (FAQs) for this challenging substrate. The significant steric hindrance imposed by the trityl group necessitates a departure from standard coupling conditions, and this guide will navigate you through selecting the optimal reagents and conditions for success.

Section 1: Frequently Asked questions (FAQs)

This section addresses common initial questions and foundational concepts for working with this sterically demanding carboxylic acid.

Q1: My standard amide coupling reaction (e.g., EDC/HOBt) with this compound is failing or giving very low yields. What is the primary cause?

A1: The primary reason for failure with standard coupling conditions is the immense steric bulk of the N-trityl group. This bulky group physically shields the carboxylic acid, making it difficult for the coupling reagent to access and activate it.[1][2] Subsequently, the even bulkier activated intermediate (like an O-acylisourea with EDC) presents a formidable barrier to the nucleophilic attack by the incoming amine.[3] Standard reagents are often not reactive enough to overcome this high activation energy barrier, leading to slow or incomplete reactions.[1][3]

Q2: What are the most critical factors to consider when selecting a coupling reagent for this specific substrate?

A2: For this compound, the choice of reagent is paramount. You must prioritize:

  • Reagent Reactivity: Higher reactivity is needed to overcome the steric hindrance. Uronium or phosphonium salt-based reagents are generally superior to carbodiimides for this purpose.[4]

  • Size of the Activated Intermediate: The ideal strategy involves creating the smallest possible, highly reactive intermediate. This is why methods that generate acyl fluorides in situ can be exceptionally effective where other methods fail.[3][5]

  • Side Reaction Profile: Given that the desired reaction may be slow, you must choose a system that minimizes side reactions like N-acylurea formation (common with carbodiimides) or racemization (if your amine is chiral).[1][4][6] Additives like HOBt or OxymaPure are crucial for suppressing these pathways.[1]

Q3: What are the best practices for setting up a reaction with a sterically hindered acid like this?

A3: For any coupling involving this substrate, a "pre-activation" step is highly recommended.[3] This involves mixing the carboxylic acid, the coupling reagent, and a non-nucleophilic base (like DIPEA) in an anhydrous solvent for a short period (5-30 minutes) before adding the amine.[1][3] This ensures the activated species is formed in solution, ready to react immediately upon addition of the amine, which can minimize potential side reactions between the amine and the coupling reagent itself.

Section 2: Troubleshooting Guide for Difficult Couplings

This guide provides a structured approach to diagnosing and solving common problems encountered during the coupling of this compound.

Problem: Low or No Product Formation Observed

If you have confirmed the integrity of your starting materials, low conversion is the most common failure mode.

  • Potential Cause 1: Inefficient Carboxylic Acid Activation.

    • Explanation: Your chosen reagent (e.g., EDC, DIC) is not potent enough to activate the sterically shielded carboxyl group at a reasonable rate. The activated O-acylisourea intermediate may also be too unstable, reverting to the starting acid before the amine can react.[3]

    • Solution: Switch to a more powerful uronium or phosphonium salt reagent. HATU is an excellent first choice, as its corresponding OAt-active ester is more reactive than the OBt esters formed by reagents like HBTU. Phosphonium salts like PyBOP are also highly effective for hindered couplings.[3]

  • Potential Cause 2: Steric Shielding Prevents Amine Attack.

    • Explanation: Even if the acid is successfully activated, the steric bulk of the trityl group and the activated ester itself can prevent the amine from approaching for the nucleophilic attack. This is especially problematic with bulky secondary amines.

    • Solution 1: Increase Reaction Temperature. Providing more thermal energy can help overcome the activation barrier. Reactions can be heated cautiously, sometimes to 80 °C or higher, but this should be monitored carefully for decomposition.[3][5]

    • Solution 2: Convert to a Smaller Activated Intermediate. The most effective strategy is to convert the carboxylic acid to an acyl fluoride . Reagents like TFFH or BTFFH generate this small, highly reactive intermediate in situ, minimizing steric clash during the subsequent amine attack.[3][5]

Problem: Significant Byproduct Formation is Observed

The formation of side products indicates that undesired reaction pathways are outcompeting your amide bond formation.

  • Potential Cause 1: N-Acylurea Formation (with Carbodiimides like EDC/DCC).

    • Explanation: The O-acylisourea intermediate, if not promptly intercepted by an amine, can undergo an irreversible intramolecular rearrangement to form a stable N-acylurea.[4][6] This is a dead-end byproduct that halts the reaction. This side reaction is more prevalent in low-polarity solvents like DCM.[6]

    • Solution: Avoid using carbodiimides alone for this substrate. If you must use them, always include an additive like HOBt or OxymaPure. These additives act as "activated ester shuttles," converting the O-acylisourea to a more stable active ester that is less prone to rearrangement.[7] Better yet, switch to a uronium or phosphonium reagent where this is not the primary failure pathway.

  • Potential Cause 2: Guanidinylation of the Amine (with Uronium Reagents like HATU/HBTU).

    • Explanation: Uronium salts like HBTU and HATU can react directly with the amine nucleophile, forming a guanidinium byproduct on the amine and rendering it incapable of participating in the amide coupling.

    • Solution: This side reaction is easily suppressed by following the correct order of addition. Always pre-activate the carboxylic acid with the uronium reagent and base before adding the amine.[3] This consumes the coupling reagent in the desired activation step, preventing it from reacting with the amine.

Section 3: Coupling Reagent Selection & Optimization

The success of your synthesis hinges on selecting the right tool for the job. This section provides a comparative overview of suitable reagent classes.

Data Presentation: Comparison of Recommended Coupling Reagents
Reagent ClassExample(s)Activation MechanismPros for This SubstrateCons / Key Considerations
Carbodiimides EDC, DIC (+ HOBt/Oxyma)Forms O-acylisourea intermediate, trapped by additive to form an active ester.[8][9]Widely available, water-soluble byproducts (EDC).[10]Generally too low in reactivity for this substrate; prone to N-acylurea side reaction.[3][6]
Uronium/Aminium Salts HATU , HBTU, HCTU, COMUForms a highly reactive OAt/OBt/Oxyma active ester.[11][12]High reactivity . HATU is superior due to the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group.[12]Can cause guanidinylation of the amine if order of addition is not controlled (pre-activation is mandatory).
Phosphonium Salts PyBOP , PyAOPForms a highly reactive OBt/OAt active ester.High reactivity , excellent for hindered partners. No risk of amine guanidinylation, making them safer for slow reactions.[3][13]Byproducts can sometimes be difficult to remove; can be more expensive.
Acyl Fluoride Precursors TFFH, BTFFH , Deoxo-FluorConverts the carboxylic acid to a small, highly reactive acyl fluoride.[5]The ultimate solution for extreme steric hindrance . The small size of the acyl fluoride intermediate minimizes steric clash.[3][5]Reagents can be moisture-sensitive; may require elevated temperatures to drive the reaction to completion.[5]
Visual Guides & Workflows
Mechanism of HATU-Mediated Activation

This diagram illustrates the key steps in the activation of a carboxylic acid using HATU, a highly recommended reagent for this system.

HATU_Mechanism cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Amide Formation RCOOH R-COOH + DIPEA RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO Deprotonation ActiveEster OAt-Active Ester RCOO->ActiveEster Attacks HATU HATU HATU Reagent HATU->ActiveEster Urea Tetramethylurea (Byproduct) ActiveEster->Urea Releases Amide Amide (R-CONHR') ActiveEster->Amide Nucleophilic Attack Amine Amine (R'-NH₂) Amine->Amide HOAt HOAt (Byproduct) Amide->HOAt Releases caption HATU Activation and Coupling Workflow

Caption: HATU Activation and Coupling Workflow

Troubleshooting Decision Tree

Follow this workflow to systematically address failures in your coupling reaction.

Troubleshooting_Tree start Reaction Failed (Low/No Yield) check_sm Verified Starting Materials & Conditions? start->check_sm side_rxn Significant Side Products Observed start->side_rxn check_sm->start No, Re-run low_conv Low Conversion of Starting Acid check_sm->low_conv Yes node_hatu Switch to HATU + DIPEA (Pre-activate) low_conv->node_hatu node_temp Increase Temperature (e.g., 50-80 °C) low_conv->node_temp node_nacyl N-Acylurea? (Using Carbodiimide) side_rxn->node_nacyl node_guan Guanidinylation? (Using Uronium Salt) side_rxn->node_guan node_pybop Still Fails? Try PyBOP node_hatu->node_pybop node_success Success! node_hatu->node_success node_temp->node_hatu node_acylf Still Fails? Use Acyl Fluoride Method (BTFFH) node_pybop->node_acylf node_acylf->node_success node_nacyl->node_hatu Switch Reagent node_preactivate node_preactivate node_guan->node_preactivate Ensure Pre-activation & Correct Stoichiometry node_preactivate->node_hatu caption A troubleshooting decision tree for difficult amide couplings.

Caption: A troubleshooting decision tree for difficult amide couplings.

Section 4: Detailed Experimental Protocols

These protocols provide step-by-step methodologies for the most reliable approaches. Always use anhydrous solvents (e.g., DMF, DCM, MeCN) and perform reactions under an inert atmosphere (N₂ or Ar).

Protocol 1: Optimized Coupling using HATU

This is the recommended starting protocol for most amine coupling partners.

  • To a stirred solution of this compound (1.0 equiv) in anhydrous DMF (0.1–0.5 M), add HATU (1.1–1.2 equiv).

  • Add a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA) (2.5–3.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid. A color change may be observed.

  • Add the amine (1.0–1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For very hindered amines, the reaction may require 12-24 hours or gentle heating (40-50 °C).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers sequentially with 5% citric acid (to remove base), saturated NaHCO₃ (to remove unreacted acid), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acyl Fluoride-Mediated Coupling (for Extremely Difficult Cases)

This protocol is for instances where even powerful uronium/phosphonium reagents fail. It is adapted from methodologies proven effective for highly hindered substrates.[5]

  • In a reaction vial, dissolve the this compound (1.0 equiv) in anhydrous DCM or acetonitrile (0.1 M).

  • Add BTFFH (1.2 equiv) followed by pyridine or DIPEA (3.0 equiv).

  • Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the acyl fluoride. You can monitor this step by LC-MS if necessary.

  • Add the hindered amine (1.0–1.1 equiv).

  • Seal the reaction vessel and heat the mixture to a temperature between 60–80 °C.

  • Monitor the reaction progress over 12-24 hours via LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with an appropriate organic solvent (e.g., DCM).

  • Perform a standard aqueous workup as described in Protocol 1 to isolate and purify the crude product.

References

Sources

Technical Support Center: Purification Strategies for 1-Trityl-1H-imidazole-4-carboxylic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 1-Trityl-1H-imidazole-4-carboxylic acid and its subsequent reaction products. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of purifying these valuable heterocyclic compounds. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your purification workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the synthesis and purification of this compound and its derivatives.

FAQ 1: What are the most common impurities in the synthesis of this compound?

The synthesis of this compound typically involves the reaction of 1H-imidazole-4-carboxylic acid with trityl chloride in the presence of a base like pyridine in a solvent such as DMF.[1] Common impurities can include:

  • Unreacted Starting Materials: Residual 1H-imidazole-4-carboxylic acid and trityl chloride.

  • Byproducts: Triphenylcarbinol, formed from the hydrolysis of trityl chloride or the trityl cation.

  • Over-tritylated Species: Although less common for the carboxylic acid derivative, reaction at other sites can occur under certain conditions.

  • Solvent Residues: High boiling point solvents like DMF and pyridine can be challenging to remove completely.

FAQ 2: My column chromatography purification of a this compound derivative is giving poor separation. What can I do?

Poor separation during column chromatography is a frequent issue. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase: A systematic approach to solvent system selection is crucial.[2]

    • Polarity Adjustment: If your compound is eluting too quickly (high Rf on TLC), decrease the polarity of the mobile phase. Conversely, if it's sticking to the column (low Rf), increase the polarity.[2] Common solvent systems for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol.[3]

    • Incorporate a Basic Modifier: The imidazole ring is basic and can interact strongly with the acidic silica gel, leading to peak tailing. Adding a small amount (0.1-1%) of a base like triethylamine or pyridine to your mobile phase can neutralize the acidic sites on the silica, improving peak shape.[3]

  • Change the Stationary Phase:

    • Alumina: For basic compounds like imidazoles, using neutral or basic alumina can provide better separation and reduce tailing compared to silica gel.[3]

    • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, C18-functionalized silica gel can be an effective alternative.[3]

  • Improve Sample Loading:

    • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the column. This technique often leads to sharper bands and better separation.[3]

FAQ 3: I am attempting to recrystallize my this compound product, but it is "oiling out." How can I induce crystallization?

"Oiling out" occurs when a compound comes out of solution above its melting point. This can be due to the solution being too supersaturated or cooling too quickly.[2] Here are some troubleshooting steps:

  • Add More Solvent: Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool more slowly.[2][4]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2]

  • Seed Crystals: If you have a small amount of the pure, solid compound, adding a tiny crystal to the cooled solution can induce crystallization.[2]

  • Solvent System Modification: You may need to experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold.[5]

FAQ 4: How can I confirm the purity of my final product?

A combination of analytical techniques is often necessary to definitively assess purity.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly precise method for purity assessment of non-volatile compounds.[6] A reverse-phase C18 column is often suitable for these types of molecules.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify impurities.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of your compound and can be coupled with liquid chromatography (LC-MS) for enhanced separation and identification of components in a mixture.[7]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity, whereas a broad melting range suggests the presence of impurities.[6]

Section 2: Troubleshooting Guides

This section provides structured troubleshooting workflows for specific experimental challenges.

Troubleshooting Low Yield After Purification

A low yield after purification can be frustrating. This guide will help you systematically identify the potential causes.

Observation Possible Cause Recommended Action
Significant product loss during aqueous workup. The product may have some water solubility, especially if the pH is not optimal.Adjust the pH of the aqueous layer to ensure the carboxylic acid is in its neutral, less soluble form before extraction. Perform multiple extractions with a suitable organic solvent.
Low recovery from column chromatography. The compound may be too polar for the chosen solvent system and is not eluting from the column.Drastically increase the polarity of the mobile phase. A gradient elution from non-polar to highly polar can be effective.[2]
The compound may be degrading on the acidic silica gel.Test the stability of your compound on a TLC plate. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel.[8]
Low yield after recrystallization. Too much solvent was used, leading to a significant amount of product remaining in the mother liquor.Use the minimum amount of hot solvent necessary to dissolve the compound.[5] You can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.[2]
The compound has significant solubility in the cold solvent.Cool the recrystallization mixture in an ice bath to further decrease the solubility of your product.
Workflow for Optimizing Column Chromatography

This workflow provides a step-by-step guide to developing an effective column chromatography purification method.

Column Chromatography Workflow start Start: Crude Product Mixture tlc 1. TLC Analysis with Various Solvent Systems (e.g., Hexane/EtOAc, DCM/MeOH) start->tlc rf_check 2. Identify a Solvent System Giving Rf ≈ 0.3 tlc->rf_check tailing_check Tailing Observed on TLC? tlc->tailing_check rf_check->tlc Poor Separation Try New Solvents column_prep 3. Prepare Column with Selected Stationary Phase (Silica or Alumina) rf_check->column_prep Good Separation loading 4. Load Sample (Dry or Wet) column_prep->loading elution 5. Elute with Mobile Phase loading->elution fraction_collection 6. Collect and Analyze Fractions by TLC elution->fraction_collection combine_pure 7. Combine Pure Fractions fraction_collection->combine_pure solvent_removal 8. Remove Solvent (Rotary Evaporation) combine_pure->solvent_removal end_product Purified Product solvent_removal->end_product tailing_check->rf_check No add_modifier Add Basic Modifier (e.g., 0.5% TEA) to Mobile Phase tailing_check->add_modifier Yes add_modifier->tlc change_stationary_phase Consider Alumina or Reverse-Phase Silica add_modifier->change_stationary_phase

Caption: A stepwise workflow for optimizing column chromatography purification.

Section 3: Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for key purification techniques.

Protocol 1: General Procedure for Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). Aim for an Rf value of approximately 0.2-0.4 for your target compound.

  • Column Packing: Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. For dry loading, adsorb the dissolved product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Begin eluting with the mobile phase. If a gradient elution is required, gradually increase the polarity of the mobile phase. For example, you might start with 100% hexane and gradually increase the percentage of ethyl acetate.[3]

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.[3]

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is soluble when hot and insoluble when cold.[5] Common choices for similar compounds include acetonitrile, or mixtures like ethanol/water.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions if necessary until the solid is completely dissolved.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[5]

  • Crystal Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual impurities.[5]

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Protocol 3: Acidic Deprotection of the Trityl Group

The trityl group is acid-labile and can be removed under mild acidic conditions.[10]

  • Dissolution: Dissolve the trityl-protected compound in a suitable solvent.

  • Acid Treatment: Treat the solution with a mild acid, such as 80% acetic acid or formic acid, and stir at room temperature.[10][11] The reaction progress can be monitored by TLC.

  • Workup: Once the reaction is complete, evaporate the acid. The resulting triphenylcarbinol byproduct is often insoluble in water and can be removed by filtration after dissolving the residue in a suitable solvent system.[10]

Purification Decision Tree start Crude Reaction Product is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Perform Column Chromatography is_solid->chromatography No / Oily is_pure_recrys Is it pure after recrystallization? recrystallization->is_pure_recrys is_pure_recrys->chromatography No final_product Pure Product is_pure_recrys->final_product Yes is_pure_chrom Is it pure after chromatography? chromatography->is_pure_chrom is_pure_chrom->final_product Yes further_purification Consider Alternative Purification (e.g., Preparative HPLC) is_pure_chrom->further_purification No further_purification->final_product

Caption: A decision tree for selecting a primary purification strategy.

References

  • Noubhani, A. M., Dieryck, W., Bakalara, N., Latxague, L., & Santarelli, X. (2003). Evaluation of Chromatographic Recycling for Imidazole Used in the Chromatographic Purification of His-tag Recombinant Proteins. Journal of Chromatography B, 790(1-2), 153-159. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]

  • Google Patents. (n.d.). CA1119179A - Process for preparing n-tritylimidazole compounds.
  • ResearchGate. (n.d.). EFFECT OF IMIDAZOLE CONCENTRATION AND TYPE OF METAL ION ON THE PURIFICATION OF RECOMBINANT GREEN FLUORESCENT PROTEIN USING AN AF. Retrieved from [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from [Link]

  • LookChem. (n.d.). Cas 191103-80-7,this compound. Retrieved from [Link]

  • SERVA Electrophoresis GmbH. (n.d.). Imidazole › His-Tag Purification›Affinity Chromatography›Protein Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). US3872095A - N-trityl-imidazoles and their production.
  • ScienceDirect. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Reddit. (2020). Recrystallizing imidazole. Retrieved from [Link]

  • Google Patents. (n.d.). US2255421A - Process for purification of carboxylic acids.
  • ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. Retrieved from [Link]

  • ResearchGate. (2014). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. Retrieved from [Link]

  • Glen Research. (n.d.). Manual Detritylation of Oligonucleotides after Deprotection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

Sources

Technical Support Center: Improving the Solubility of 1-Trityl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Trityl-1H-imidazole-4-carboxylic acid. This document, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and detailed protocols to address solubility challenges encountered during synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

This compound is a derivative of imidazole-4-carboxylic acid where the imidazole nitrogen is protected by a bulky trityl (triphenylmethyl) group.[1] This compound is a white solid with a molecular weight of approximately 354.40 g/mol .[2][3] The trityl group imparts significant steric hindrance and lipophilicity, while the imidazole and carboxylic acid moieties provide polar, hydrogen-bonding functionalities. This dual nature is the primary cause of its challenging solubility profile.

Q2: Why is this compound poorly soluble in many common organic solvents?

The poor solubility arises from a combination of factors:

  • High Crystallinity: The planar imidazole and bulky, rigid trityl group can lead to a stable crystal lattice structure that requires significant energy to disrupt.

  • Amphiphilic Nature: The large, non-polar trityl group dominates one end of the molecule, favoring non-polar solvents. Conversely, the polar imidazole ring and the hydrogen-bonding carboxylic acid group favor polar solvents. This internal conflict prevents high solubility in either solvent class alone.

  • Potential Zwitterionic Character: Like amino acids, the imidazole ring can be protonated while the carboxylic acid is deprotonated, forming a zwitterion.[4] This salt-like character significantly reduces solubility in low-polarity organic solvents like dichloromethane (DCM) and diethyl ether.

Q3: In which solvents is this compound known to have some solubility?

Based on synthesis reports and the compound's structure, it exhibits limited to moderate solubility in polar aprotic solvents. The synthesis is often performed in a mixture of Dimethylformamide (DMF) and pyridine.[2] It is generally insoluble in water and non-polar organic solvents.

Solubility Reference Table
Solvent ClassExample SolventsExpected SolubilityRationale
Polar Aprotic DMF, DMSO, PyridineModerate to GoodCapable of disrupting the crystal lattice and solvating both polar and non-polar regions of the molecule.[2]
Polar Protic Water, Methanol, EthanolVery PoorThe large, hydrophobic trityl group resists solvation by these highly polar, hydrogen-bonding solvents.[4][5]
Chlorinated DCM, ChloroformVery PoorInsufficient polarity to effectively solvate the carboxylic acid and imidazole groups.[4]
Ethers Diethyl Ether, THFVery PoorLacks the polarity needed to dissolve the zwitterionic and acidic portions of the molecule.[4]
Hydrocarbons Hexanes, TolueneInsolubleEntirely non-polar, unable to interact favorably with the polar functional groups.

Troubleshooting Guide: My Compound Won't Dissolve!

This section provides a logical workflow to diagnose and solve solubility issues for your specific reaction conditions.

Troubleshooting Workflow

G start START: Compound is insoluble in chosen reaction solvent solvent_q Is your solvent polar aprotic (e.g., DMF, DMSO)? start->solvent_q nonpolar_solv Issue: Solvent Polarity Mismatch Solvent cannot solvate the polar imidazole-carboxylic acid moiety. solvent_q->nonpolar_solv No polar_solv Issue: Saturation Limit Reached Compound has limited solubility even in appropriate solvents. solvent_q->polar_solv Yes strategy ACTION: Change Strategy 1. Use a more polar solvent (DMF). 2. Chemically modify the compound. nonpolar_solv->strategy heat Try gentle heating (e.g., 40-50 °C) polar_solv->heat cosolvent Add a co-solvent (e.g., a small % of pyridine or NMP) polar_solv->cosolvent modification ACTION: Chemically modify the compound for higher solubility. polar_solv->modification

Caption: Decision tree for troubleshooting solubility.

Core Strategies & Experimental Protocols

If adjusting physical conditions (heating, co-solvents) is insufficient or incompatible with your reaction, chemical modification is the most robust solution. Two primary strategies are recommended: Salt Formation and Esterification .

Chemical Modification Strategy Overview

G cluster_0 Strategy 1: Salt Formation cluster_1 Strategy 2: Esterification start 1-Trityl-1H-imidazole- 4-carboxylic acid (Poorly Soluble) base + Base (e.g., NaH, NaHCO₃) start->base alcohol + Alcohol (MeOH/EtOH) + Acid Catalyst (H₂SO₄) start->alcohol salt Carboxylate Salt (e.g., Sodium Salt) (Improved Aqueous/Polar Solubility) base->salt ester Methyl/Ethyl Ester (Improved Organic Solubility) alcohol->ester

Caption: Overview of chemical modification strategies.

Strategy 1: In-Situ Salt Formation for Improved Polar Solubility

Causality: By deprotonating the carboxylic acid with a base, you form an ionic carboxylate salt.[6][7] This salt is significantly more polar than the parent acid, dramatically increasing its solubility in polar aprotic solvents like DMF and DMSO. This is often the quickest method if your subsequent reaction is compatible with the presence of a salt.

Protocol 1: Formation of the Sodium Salt

  • Objective: To convert the carboxylic acid into its sodium salt in your reaction vessel just before adding other reagents.

  • Materials:

    • This compound

    • Anhydrous DMF

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous solvent for washing (e.g., hexanes)

    • Nitrogen or Argon atmosphere setup

  • Methodology:

    • Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the required amount of this compound.

    • Solvent Addition: Add anhydrous DMF to the flask (e.g., to a concentration of 0.1-0.2 M). Stir the resulting suspension at room temperature.

    • Base Preparation: In a separate small vessel, weigh the required amount of NaH (1.05 equivalents). Wash the NaH dispersion with anhydrous hexanes three times to remove the mineral oil, decanting the hexanes carefully each time under inert atmosphere.

    • Deprotonation: Carefully add the washed NaH portion-wise to the stirring suspension of the carboxylic acid in DMF.

    • Observation: Effervescence (H₂ gas evolution) should be observed. Continue stirring at room temperature. The suspension should gradually become a clear, homogeneous solution as the soluble sodium salt forms. This typically takes 30-60 minutes.

    • Completion: Once the solution is clear and gas evolution has ceased, the salt formation is complete. Your solubilized starting material is now ready for the subsequent reaction step.

  • Trustworthiness Check: The visual change from a cloudy suspension to a clear solution provides direct confirmation of successful salt formation and solubilization.

Strategy 2: Esterification for Improved Organic Solubility

Causality: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) removes the acidic proton and eliminates the possibility of zwitterion formation.[8] The resulting ester is much less polar and significantly more soluble in a wider range of organic solvents, including DCM, THF, and ethyl acetate, which are often preferred for coupling reactions (e.g., amide bond formation).

Protocol 2: Fischer Esterification to Synthesize the Methyl Ester

  • Objective: To convert the carboxylic acid to its corresponding methyl ester, which can be isolated and used in subsequent reactions.

  • Materials:

    • This compound

    • Anhydrous Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Methodology:

    • Dissolution: Suspend this compound in anhydrous methanol (a large excess, as it is both reagent and solvent).

    • Catalyst Addition: Cool the suspension in an ice bath (0 °C). Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction) or 1.2 equivalents of thionyl chloride dropwise.

    • Reaction: Remove the ice bath and allow the mixture to stir at room temperature or gently reflux (e.g., 40-50 °C) overnight. Monitor the reaction progress by TLC (using a polar solvent system like 10% MeOH in DCM, and staining if necessary). The product ester will have a higher Rf than the starting acid.

    • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Extraction: Dissolve the residue in ethyl acetate. Carefully wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.

    • Purification: The crude product can be purified by trituration with a solvent like diethyl ether or by column chromatography on silica gel if necessary.

  • Trustworthiness Check: The identity and purity of the resulting ester can be confirmed by ¹H NMR (disappearance of the broad carboxylic acid proton signal and appearance of a new singlet for the methyl ester protons around 3.7-3.9 ppm) and mass spectrometry.

Final Recommendations

For reactions in polar aprotic solvents where an ionic species is tolerated, in-situ salt formation (Protocol 1) is the most direct path to solubilization. For reactions requiring less polar organic solvents or where the carboxylic acid functionality needs to be masked, esterification (Protocol 2) is the superior strategy. The trityl protecting group is generally stable to the conditions of Fischer esterification but is labile to strong acids like trifluoroacetic acid (TFA).[9][10][11] Always consider the compatibility of your chosen method with other functional groups in your molecule and the specific requirements of your downstream chemistry.

References
  • Capot Chemical. MSDS of this compound. [Link]

  • R Discovery. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • National Institutes of Health (NIH). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. [Link]

  • UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • OSTI.GOV. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]

  • Quinoline. 1-Trityl-1H-imidazole-4-carboxaldehyde | Chemical Properties, Synthesis, Uses & Safety Data. [Link]

  • YouTube. Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. [Link]

  • Common Organic Chemistry. Trityl Protection. [Link]

  • AAPPTec. Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. [Link]

  • ACS Publications. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes | Industrial & Engineering Chemistry Research. [Link]

  • National Institutes of Health (NIH). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. [Link]

  • ResearchGate. (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. [Link]

  • lookchem. Cas 191103-80-7,this compound. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Common Organic Chemistry. Acid to Ester - Common Conditions. [Link]

  • PubMed. Salt formation to improve drug solubility. [Link]

  • National Institutes of Health (NIH). Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem. [Link]

  • National Institutes of Health (NIH). 1H-Imidazole-2-carboxylic acid | C4H4N2O2 | CID 574321 - PubChem. [Link]

  • lookchem. Cas 1072-84-0,1H-Imidazole-4-carboxylic acid. [Link]

  • The Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

  • ResearchGate. Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. [Link]

  • Reddit. carboxylic acid solubility + TLC : r/chemhelp. [Link]

  • ResearchGate. Salt Formation to Improve Drug Solubility | Request PDF. [Link]

  • Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

  • Google Patents. CN101195615B - Salt of imidazole-carboxylic acid derivant, production method and pharmaceutical composition thereof.

Sources

Troubleshooting guide for the tritylation of imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the tritylation of imidazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet often challenging protection reaction. Here, we address specific experimental issues in a direct question-and-answer format, grounded in mechanistic principles and practical field experience.

Frequently Asked Questions (FAQs)

Q1: My tritylation reaction of imidazole-4-carboxylic acid is showing low to no conversion. What are the likely causes and how can I fix it?

A1: Low or no conversion in this reaction typically points to issues with reagents, reaction setup, or the choice of base.

  • Reagent Quality: Trityl chloride is notoriously sensitive to moisture.[1][2] Hydrolysis to triphenylmethanol (trityl alcohol) renders it unreactive for the N-tritylation. Always use a fresh bottle of trityl chloride or ensure your existing stock has been stored under anhydrous conditions. The starting imidazole-4-carboxylic acid should also be thoroughly dried, as it can be hygroscopic.

  • Solvent Purity: The use of anhydrous solvents is critical. N,N-Dimethylformamide (DMF) and pyridine are commonly used, and they must be of high purity and free from water.[3][4] Water will compete with the imidazole nitrogen for reaction with trityl chloride.

  • Inadequate Base: Pyridine often serves as both the solvent and the base to neutralize the HCl generated during the reaction.[3][5] If the reaction is sluggish, a stronger, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be added to drive the reaction forward.[4] The pKa of the imidazole nitrogen is sufficiently low that a moderately strong base is required for efficient deprotonation.

  • Reaction Temperature: While many tritylations proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve the reaction rate, especially if solubility is an issue. However, be cautious, as excessive heat can lead to side reactions.

Troubleshooting Workflow for Low Conversion

start Low Conversion Observed check_reagents Verify Reagent Quality (TrCl, Imidazole-4-COOH) start->check_reagents Initiate Troubleshooting check_reagents->start Replace/Dry Reagents check_solvent Ensure Anhydrous Solvent (DMF/Pyridine) check_reagents->check_solvent Reagents OK check_solvent->start Use Fresh Anhydrous Solvent check_base Evaluate Base Strength (Pyridine vs. TEA/DIPEA) check_solvent->check_base Solvent OK check_base->start Add Stronger Base optimize_temp Optimize Reaction Temperature check_base->optimize_temp Base OK optimize_temp->start Adjust Temp success Successful Tritylation optimize_temp->success Conditions Optimized

Caption: Troubleshooting workflow for low conversion.

Q2: I am observing a significant amount of an apolar byproduct in my crude reaction mixture. What could this be and how do I prevent its formation?

A2: The most likely apolar byproduct is triphenylmethane, which arises from the reduction of the trityl cation. Another possibility, though less common under standard conditions, is the formation of an ester with the carboxylic acid.

  • Formation of Triphenylmethane: The trityl group is introduced via an SN1-type mechanism, proceeding through a stable trityl cation intermediate.[5] If there are any reducing agents present in the reaction mixture, this cation can be reduced to triphenylmethane. Ensure your solvents and reagents are free from such impurities.

  • Esterification of the Carboxylic Acid: While the imidazole nitrogen is more nucleophilic than the carboxylate, under certain conditions (e.g., using activating agents for the carboxylic acid or prolonged heating), esterification can occur.[6] To favor N-tritylation, the reaction should be run under conditions that promote the nucleophilicity of the imidazole nitrogen, such as the presence of a suitable base.

To minimize byproduct formation, adhere to the optimized reaction conditions and ensure the purity of all reagents and solvents.

Q3: My product seems to be insoluble in common organic solvents, making purification by column chromatography difficult. What are my options?

A3: The zwitterionic nature of imidazole-4-carboxylic acid can lead to poor solubility.[7] The tritylated product, while more lipophilic, can still present solubility challenges.

  • Trituration: This is often a highly effective method for purifying this specific compound. After the workup, the crude product, which may be an oil or a solid, can be stirred or ground with a solvent in which the desired product is sparingly soluble but the impurities are highly soluble.[3] Ethyl acetate is a commonly reported solvent for this purpose.[3]

  • Acid-Base Extraction: The carboxylic acid functionality provides a handle for purification. The crude product can be dissolved in a suitable organic solvent and extracted with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The aqueous layer, containing the deprotonated product, can then be washed with an organic solvent to remove non-acidic impurities. Subsequently, the aqueous layer is acidified (e.g., with dilute HCl) to precipitate the purified product, which can then be collected by filtration.

  • Solvent Selection for Chromatography: If column chromatography is necessary, a more polar solvent system may be required. A gradient elution starting from a non-polar solvent (like hexane/ethyl acetate) and gradually increasing the polarity with methanol or a small amount of acetic acid might be effective.

Purification Strategy Flowchart

crude Crude Product trituration Trituration with EtOAc crude->trituration Primary Method extraction Acid-Base Extraction crude->extraction Alternative chromatography Column Chromatography (Polar Eluent) crude->chromatography If necessary pure_product Pure Product trituration->pure_product extraction->pure_product chromatography->pure_product

Caption: Purification options for the product.

Q4: How can I confirm that the trityl group has attached to the imidazole nitrogen and not the carboxylic acid oxygen?

A4: Spectroscopic analysis is key to confirming the site of tritylation.

  • ¹H NMR Spectroscopy: The most definitive evidence will come from the ¹H NMR spectrum. The disappearance of the N-H proton of the imidazole ring (which is often broad and can be exchanged with D₂O) is a strong indicator of N-tritylation. Additionally, the chemical shifts of the imidazole ring protons will change upon tritylation. A broad singlet corresponding to the carboxylic acid proton should still be visible, often at a downfield chemical shift (>12 ppm in DMSO-d₆).[3]

  • IR Spectroscopy: The infrared spectrum should show the continued presence of a broad O-H stretch from the carboxylic acid and the characteristic C=O stretch.

  • Mass Spectrometry: High-resolution mass spectrometry will confirm the molecular weight of the product, which is the same for both N-tritylated and O-tritylated isomers.[8] However, fragmentation patterns could potentially distinguish between the two.

In virtually all standard protocols for this reaction, N-tritylation is the overwhelmingly favored outcome due to the higher nucleophilicity of the imidazole nitrogen compared to the carboxylate anion.

Standard Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific experimental setup and scale.

Materials:

  • Imidazole-4-carboxylic acid

  • Trityl chloride

  • Anhydrous Pyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole-4-carboxylic acid (1.0 eq) in a mixture of anhydrous DMF and anhydrous pyridine.

  • To this solution, add trityl chloride (1.1-1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by trituration with ethyl acetate to afford 1-trityl-1H-imidazole-4-carboxylic acid as a white solid.[3]

Reaction Mechanism Overview

cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN1-like) Imidazole-COOH Imidazole-4-COOH Imidazole-Anion Imidazole Anion Imidazole-COOH->Imidazole-Anion + Base - H-Base⁺ Product N-Trityl-Imidazole-4-COOH Imidazole-Anion->Product + Trityl Cation TrCl Trityl Chloride TritylCation Trityl Cation + Cl⁻ TrCl->TritylCation Dissociation

Caption: Simplified reaction mechanism.

Quantitative Data Summary

ParameterTypical ValueNotes
Yield >90%Highly dependent on reagent purity and reaction conditions.[3]
Reaction Time 12-24 hoursCan be monitored by TLC for completion.
Molar Ratio 1 : 1.1-1.2A slight excess of trityl chloride is often used.
(Imidazole-4-COOH : TrCl)

References

  • Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. (n.d.). National Institutes of Health.
  • Synthesis routes of this compound. (n.d.). Benchchem.
  • The Trityl Protecting Group for Imidazole: A Technical Guide. (n.d.). Benchchem.
  • Protecting group. (n.d.). In Wikipedia.
  • Tritylation of Alcohols under Mild Conditions without Using Silver Salts. (2016). National Institutes of Health.
  • N-trityl-imidazoles and their production. (1975). Google Patents.
  • Process for the production of n-trityl-imidazoles. (1973). Google Patents.
  • Expedient synthesis of n1-tritylimidazole-4-carboxaldehyde. (n.d.).
  • Trityl Protecting Group: Trityl Chloride Protection & Deprotection. (n.d.). Total Synthesis.
  • Trityl Protection. (n.d.). Common Organic Chemistry.
  • Dichloromethane non reactivity. (2023). spanbery.
  • A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • Process for preparing n-tritylimidazole compounds. (n.d.). Google Patents.
  • Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). (2018). ACS Omega.
  • What is 1H-Imidazole-4-carboxylic acid used for in organic synthesis?. (n.d.). Guidechem.
  • Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). (n.d.). National Institutes of Health.
  • Synthesis and reactivity of novel trityl-type protecting groups. (2022). ACG Publications.
  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link.
  • A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • This compound. (n.d.). Hangzhou XinYaoCheng Biotechnology Co., Ltd.
  • Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. (n.d.). National Institutes of Health.
  • Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review. (n.d.). National Institutes of Health.
  • 4-Imidazolecarboxylic acid 98 1072-84-0. (n.d.). Sigma-Aldrich.
  • 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid). (n.d.). Biochemical Reagent.
  • Imidazole. (n.d.). Organic Syntheses Procedure.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • This compound. (n.d.).
  • This compound. (n.d.). ChemScene.
  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.). Google Patents.
  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem.
  • Imidazole-4-carboxylic acid. (n.d.). National Institutes of Health.
  • Imidazole synthesis. (n.d.). Organic Chemistry Portal.
  • Transforming Cellulose for Sustainability: Comprehensive Insights into Modification Approaches and Their Applications. (2025). ACS Publications.
  • Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. (2025). ResearchGate.

Sources

Technical Support Center: Optimizing Esterification of 1-Trityl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the esterification of 1-Trityl-1H-imidazole-4-carboxylic acid. It is designed to be a practical resource for troubleshooting common issues and optimizing reaction conditions to achieve high yields and purity.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. The bulky trityl protecting group on the imidazole nitrogen allows for selective modifications at other positions of the molecule. However, the esterification of the carboxylic acid functionality can present several challenges, including steric hindrance from the trityl group, the acid-labile nature of this protecting group, and potential side reactions involving the imidazole ring.

This support center provides a structured approach to overcoming these challenges, with a focus on three common and effective esterification methods: Steglich Esterification, Acid-Catalyzed (Fischer-type) Esterification, and the Mitsunobu Reaction. Each section includes frequently asked questions (FAQs), detailed troubleshooting guides, step-by-step protocols, and visual aids to clarify complex concepts.

Section 1: General Troubleshooting & FAQs

This section addresses overarching issues that can be encountered regardless of the specific esterification method employed.

Frequently Asked Questions (General)

  • Q1: My reaction shows very low conversion to the desired ester. What are the first things I should check?

    • A1: Low conversion is a common issue. Systematically check the following:

      • Reagent Quality: Ensure all reagents, especially coupling agents and solvents, are pure and anhydrous. Moisture is a critical factor that can quench reactive intermediates.

      • Stoichiometry: Re-verify the molar ratios of your reactants. For coupling reactions, a slight excess of the alcohol and coupling agent may be beneficial.

      • Reaction Temperature: Ensure the reaction is being conducted at the optimal temperature for the chosen method. Some reactions may require cooling to suppress side reactions, while others may need heating to overcome activation energy barriers.

      • Mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reaction. Ensure vigorous and consistent mixing.

      • Inert Atmosphere: If using air-sensitive reagents, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Q2: I am observing multiple spots on my TLC plate, indicating the formation of several byproducts. What are the likely culprits?

    • A2: The formation of multiple byproducts can stem from several sources:

      • Deprotection: The trityl group is acid-labile and can be partially or fully cleaved under acidic conditions, leading to the unprotected imidazole carboxylic acid or its ester.

      • Side Reactions with Coupling Agents: Depending on the reagents used, side products such as N-acylurea (in DCC couplings) can form.

      • Reactions involving the Imidazole Ring: The imidazole ring itself can sometimes participate in side reactions, although the trityl group generally mitigates this.

      • Decomposition: If the reaction is run at too high a temperature or for an extended period, decomposition of starting materials or products can occur.

  • Q3: How does the imidazole ring affect the esterification reaction?

    • A3: The imidazole ring can influence the reaction in a few ways. The nitrogen atoms can act as a base or a nucleophile. The trityl group significantly reduces the nucleophilicity of the protected nitrogen. However, the unprotected nitrogen in the imidazole ring can still be protonated or interact with reagents. In some cases, imidazole derivatives have been used to catalyze esterification reactions.[1][2][3][4]

Section 2: Steglich Esterification: A Mild and Effective Approach

The Steglich esterification is a popular choice for substrates that are sensitive to harsh conditions, making it well-suited for this compound. This method utilizes a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[5][6][7]

Troubleshooting Guide: Steglich Esterification

Problem Potential Cause Troubleshooting Steps & Explanations
Low to No Product Formation Inactive coupling agent (DCC/EDC)DCC and EDC can degrade upon exposure to moisture. Use a fresh bottle or a recently purchased batch.
Insufficient DMAP catalystDMAP is a crucial catalyst that acts as an acyl transfer agent. Ensure you are using a catalytic amount (typically 5-10 mol%).
Steric hindranceThe bulky trityl group can sterically hinder the approach of the alcohol. Try increasing the reaction time or slightly elevating the temperature (e.g., to 40 °C).
Formation of a White Precipitate that is not the Product (N-acylurea) Rearrangement of the O-acylisourea intermediateThis is a common side reaction in carbodiimide couplings, especially if the nucleophile (alcohol) is not very reactive.[8][9][10] To minimize this, add the alcohol as soon as the acid and DCC have been mixed. Consider adding 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to trap the O-acylisourea intermediate as a more stable active ester.[8]
Difficult Purification from Dicyclohexylurea (DCU) DCU is the byproduct of DCC and is often poorly soluble.If using DCC, the resulting DCU often precipitates and can be removed by filtration. However, some may remain in solution. To improve removal, after the reaction is complete, cool the mixture in an ice bath to further precipitate the DCU before filtration. If problems persist, consider using EDC, as its urea byproduct is water-soluble and can be removed with an aqueous workup.[8][9]

Experimental Protocol: Steglich Esterification

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.5 M), add the alcohol (1.1-1.5 eq) and DMAP (0.1 eq).

  • Stir the mixture at room temperature under an inert atmosphere.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C to precipitate the dicyclohexylurea (DCU) byproduct.

  • Filter the mixture to remove the DCU and wash the filter cake with a small amount of cold DCM.

  • Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow Diagram: Steglich Esterification

Steglich_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts Acid 1-Trityl-1H-imidazole- 4-carboxylic acid Activation Activation of Carboxylic Acid with DCC to form O-acylisourea intermediate Acid->Activation Alcohol Alcohol DCC DCC DCC->Activation DMAP DMAP (cat.) AcylTransfer Acyl Transfer to DMAP to form reactive acylpyridinium species Activation->AcylTransfer DMAP DCU Dicyclohexylurea (DCU) Activation->DCU forms NucleophilicAttack Nucleophilic Attack by Alcohol AcylTransfer->NucleophilicAttack Alcohol Ester Desired Ester NucleophilicAttack->Ester

Caption: Workflow for Steglich Esterification.

Section 3: Acid-Catalyzed (Fischer-type) Esterification

While generally a robust and scalable method, Fischer-type esterification must be approached with caution for this substrate due to the acid-labile nature of the trityl protecting group.[11][12][13][14] This method is typically performed by heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[15][16][17][18][19][20]

Troubleshooting Guide: Acid-Catalyzed Esterification

Problem Potential Cause Troubleshooting Steps & Explanations
Significant Deprotection of the Trityl Group The trityl group is cleaved under strongly acidic conditions.Use a milder acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), or a Lewis acid like scandium triflate. Reduce the reaction temperature and time. Monitor the reaction closely for the appearance of the deprotected product.
Low Yield The reaction is an equilibrium process.To drive the equilibrium towards the product, use a large excess of the alcohol (it can often be used as the solvent). Remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves.[18][21][22][23][24]
No Reaction Insufficiently acidic conditions or steric hindrance.If milder acids are ineffective, a stronger acid may be necessary, but this increases the risk of deprotection. For sterically hindered alcohols, this method may not be suitable.

Experimental Protocol: Mild Acid-Catalyzed Esterification

  • To a solution of this compound (1.0 eq) in a large excess of the desired alcohol, add a catalytic amount of a mild acid catalyst (e.g., PPTS, 0.1 eq).

  • If the alcohol is not used as the solvent, use an inert solvent like toluene and add the alcohol (2-3 eq).

  • Heat the reaction mixture to reflux. If using a solvent, employ a Dean-Stark trap to remove the water formed during the reaction.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If an excess of alcohol was used, remove it under reduced pressure.

  • Dilute the residue with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Decision Tree: To Use Fischer Esterification or Not

Fischer_Decision_Tree Start Considering Fischer Esterification for This compound AcidSensitive Is your substrate and desired product stable to acidic conditions? Start->AcidSensitive StericHindrance Is the alcohol primary or secondary and not overly bulky? AcidSensitive->StericHindrance Yes Alternative Consider an alternative method like Steglich or Mitsunobu Esterification. AcidSensitive->Alternative No Proceed Proceed with caution. Use mild acid catalyst (e.g., PPTS) and monitor for deprotection. StericHindrance->Proceed Yes StericHindrance->Alternative No

Sources

Technical Support Center: Purification Strategies for 1-Trityl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource for scientists and researchers encountering challenges with the purification of reaction mixtures containing unreacted 1-Trityl-1H-imidazole-4-carboxylic acid. This guide provides in-depth, practical solutions and troubleshooting advice designed to streamline your workflow and enhance product purity.

Compound Profile & Core Challenge

This compound is a common intermediate in medicinal chemistry.[1] Its unique structure presents a distinct purification challenge: the large, lipophilic trityl group dominates the molecule's physical properties, often causing it to co-elute with similarly nonpolar products during chromatography or co-precipitate during crystallization. However, the molecule also possesses acidic (carboxylic acid) and basic (imidazole) functionalities that can be exploited for selective removal.

PropertyValueSource
Molecular Formula C₂₃H₁₈N₂O₂[2][3]
Molecular Weight 354.40 g/mol [2][3]
Calculated LogP 4.42[3]
Appearance White Solid[4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: What is the most reliable method for removing large amounts of unreacted this compound?

Answer:

For significant contamination, an acid-base extraction is the most efficient and scalable first-line approach. This classical technique leverages the amphoteric nature of the impurity, meaning it can act as both an acid and a base.[5][6] Specifically, the carboxylic acid group (pKa ≈ 4-5) can be deprotonated under basic conditions, while the imidazole nitrogen (pKa of protonated form ≈ 7) can be protonated under acidic conditions.

Expertise & Experience: We will exploit the carboxylic acid, as it is a stronger acid than the imidazole is a base, making it easier to ionize selectively. By washing your organic reaction mixture with a mild aqueous base, you can convert the carboxylic acid into its highly polar carboxylate salt, which will partition into the aqueous layer, leaving your neutral, non-acidic product in the organic phase.

Step-by-Step Protocol for Basic Extraction:

  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). A published synthesis procedure for this compound uses EtOAc for extraction, indicating good solubility.[4]

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel, invert, and vent frequently to release any CO₂ gas that may form. Shake gently for 1-2 minutes.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium salt of the impurity.

  • Repeat: Perform a second wash with fresh NaHCO₃ solution to ensure complete removal.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain your product, now free of the acidic impurity.

Trustworthiness (Self-Validation): Before concentrating the entire batch, spot the organic layer on a TLC plate against a co-spot of your crude mixture and a standard of the starting material. Develop the plate in an appropriate solvent system (e.g., 1:1 Hexanes:EtOAc). The spot corresponding to the starting material should be absent or significantly diminished in the washed organic layer.

Caption: Decision tree for selecting an acid-base extraction strategy.

Question 2: My desired product is also acidic. How can I use chromatography to separate it from the unreacted starting material?

Answer:

When both your product and the impurity share the same functional group, separation must rely on other differences in physical properties. The bulky, nonpolar trityl group is the key differentiator. You can use either normal-phase or reversed-phase flash chromatography.

Strategy 1: Normal-Phase Flash Chromatography

This is the most common approach. The separation is based on polarity, with more polar compounds adhering more strongly to the silica gel.

  • Principle: While both compounds are acidic, the trityl group on the starting material makes it significantly less polar than a potential product that may be smaller or lack this group. Therefore, the this compound will elute earlier (at a lower solvent polarity) than a more polar product.

Step-by-Step Protocol for Normal-Phase Chromatography:

  • Stationary Phase: Use standard silica gel (230-400 mesh).

  • Mobile Phase Selection: Use TLC to find a solvent system that gives good separation. Start with a Hexanes:EtOAc mixture. A common issue with carboxylic acids on silica is "streaking" or tailing of the spot.

  • Tailing Suppression: To achieve sharp, well-defined peaks, add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase.[7] This keeps the carboxylic acid groups protonated and minimizes unwanted interactions with the silica surface.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of DCM or the mobile phase. For poorly soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the column using a gradient of increasing polarity (e.g., from 10% EtOAc in Hexanes to 70% EtOAc in Hexanes).

  • Analysis: Collect fractions and analyze by TLC to identify and combine the pure product fractions.

Strategy 2: Reversed-Phase Flash Chromatography (RP-Flash)

This technique is excellent for separating compounds with different degrees of lipophilicity.[8]

  • Principle: In reversed-phase chromatography, the stationary phase (e.g., C18-functionalized silica) is nonpolar, and the mobile phase is polar (e.g., water/acetonitrile). More nonpolar/lipophilic compounds are retained more strongly. The trityl group is highly lipophilic, meaning the unreacted starting material will be more strongly retained and will elute later than a more polar product. This method is particularly effective for purifying tritylated compounds.[9][10]

Recommended Parameters for RP-Flash:

ParameterRecommendationRationale
Stationary Phase C18-functionalized SilicaProvides a nonpolar surface for hydrophobic interactions.
Mobile Phase Water/Acetonitrile or Water/Methanol gradientA gradient from high aqueous content to high organic content will elute compounds in order of increasing lipophilicity.
Additive 0.1% Trifluoroacetic Acid (TFA) or Formic AcidAdding acid to the mobile phase ensures the carboxylic acids are protonated and improves peak shape.[8]
Question 3: Can I use crystallization to remove the impurity? The trityl group is known to promote crystallinity.

Answer:

Yes, crystallization can be a highly effective and scalable purification technique. The trityl group often imparts a rigid, well-defined three-dimensional structure to molecules, which can indeed promote the formation of highly ordered crystal lattices.[11][12] The key is to find a solvent system where the solubility of your product and the impurity are significantly different.

Experimental Protocol for Selective Crystallization:

  • Solvent Scouting: The goal is to identify a solvent or solvent mixture where one compound is soluble and the other is sparingly soluble.

    • Screening: Take small amounts of your crude mixture and test solubility in various solvents at room temperature and with gentle heating (e.g., DCM, EtOAc, Acetonitrile, Methanol, Toluene, Diethyl Ether, Hexanes).

  • Crystallization Procedure (Example):

    • Assume you find a solvent (e.g., Toluene) where your product is soluble at high temperature, but the tritylated impurity is less soluble.

    • Dissolve the crude mixture in a minimal amount of hot Toluene to achieve full dissolution.

    • Slowly cool the solution to room temperature. If crystals of the impurity form, you can filter them off.

    • If no crystals form, slowly add an "anti-solvent" (a solvent in which both are poorly soluble, like Hexanes) dropwise until the solution becomes faintly cloudy.

    • Allow the solution to stand undisturbed. The less soluble compound (potentially the tritylated impurity) should crystallize out.

  • Isolation and Analysis: Isolate the crystals by filtration. Wash with a small amount of cold solvent. Analyze both the crystals and the remaining mother liquor by TLC or LC-MS to determine where your desired product is and to assess the purity.

Purification_Workflow Start Crude Reaction Mixture IsAcidic Is Product Non-Acidic? Start->IsAcidic Extraction Perform Basic Extraction (e.g., NaHCO₃ wash) IsAcidic->Extraction Yes Chromatography Purify by Flash Chromatography (Normal or Reversed-Phase) IsAcidic->Chromatography No / Extraction Insufficient End Pure Product Extraction->End Crystallization Attempt Selective Crystallization Chromatography->Crystallization If still impure Chromatography->End Crystallization->End

Caption: General workflow for purification strategy selection.

References

  • Hill, T. L., & Mayhew, J. W. (1990). Convenient purification of tritylated and detritylated oligonucleotides up to 100-mer. Journal of Chromatography A, 512, 415-431. [Link]

  • Rassokhina, I. V., et al. (2017). Trityl Group as a Crystal Engineering Tool for Construction of Inclusion Compounds and for Suppression of Amide NH···O═C Hydrogen Bonds. Crystal Growth & Design, 17(5), 2846-2856. [Link]

  • Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO Application Note AN78. [Link]

  • Hobbs, F. W., & Yarem, J. A. (1993). Denaturing HPLC purification of tritylated oligonucleotides using tetraethylammonium hydroxide. BioTechniques, 14(4), 584-591. [Link]

  • Phenomenex Inc. (n.d.). Avoiding Depurination During Trityl-on Purification. Application Note: TN-0008. [Link]

  • Stjernlöf, E. (2018). Optimizing purification of oligonucleotides with reversed phase trityl-on solid phase extraction. DiVA portal. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]

  • Özdemir, Ü., et al. (2018). Aspects of crystal engineering arising from packing behavior of functional mono para-substituted trityl compounds. ResearchGate. [Link]

  • Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]

  • Reddit. (2021). Protecting Groups for Improving Crystallinity?. r/Chempros. [Link]

  • Google Patents. (n.d.). EP0024533B1 - Isolation of imidazoles from their aqueous solutions.
  • Reddit. (2020). Removal of Imidazole from my crude product solution. r/chemistry. [Link]

  • Reddit. (2014). Removing imidazole in a workup?. r/chemistry. [Link]

  • ResearchGate. (n.d.). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. SIELC. [Link]

  • Al-Rimawi, F. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 52(7), 659-664. [Link]

  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
  • de Oliveira, C. S. A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(19), 5879. [Link]

  • Görgülü, T. K., & Dağ, A. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. [Link]

  • PubChem. (n.d.). 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde. PubChem. [Link]

  • PubChem. (n.d.). Imidazole-4-carboxylic acid. PubChem. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Trityl-1H-imidazole-4-carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 1-Trityl-1H-imidazole-4-carboxylic acid and its derivatives, a foundational scaffold in the development of non-peptide Angiotensin II (Ang II) receptor antagonists. We will explore the causal relationships behind experimental design, compare the performance of key structural analogs with supporting data, and provide validated protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design of novel antihypertensive agents.

Introduction: The Imidazole Scaffold in Cardiovascular Drug Discovery

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid homeostasis. Its principal effector, the octapeptide hormone Angiotensin II, mediates its physiological effects primarily through the Angiotensin II Type 1 Receptor (AT₁R), a G protein-coupled receptor (GPCR).[1][2] Blockade of the AT₁R is a highly effective therapeutic strategy for treating hypertension and related cardiovascular diseases.[3][4]

In the early 1980s, a series of imidazole-5-acetic acid derivatives were identified as promising non-peptide Ang II receptor antagonists.[3] This discovery paved the way for rational drug design efforts, leading to the development of the "sartan" class of drugs. The this compound scaffold represents a key intermediate and conceptual model in this evolution.[5] Understanding the SAR of this core structure provides fundamental insights into the molecular interactions required for potent and selective AT₁R blockade.

This guide will dissect the key structural motifs of these imidazole derivatives, analyze how specific modifications impact biological activity, and present the experimental methodologies required to validate these findings.

The Core Pharmacophore: Deconstructing the Key to AT₁R Antagonism

The antagonistic activity of this compound class arises from the specific spatial arrangement of key functional groups that mimic the binding of Angiotensin II to the AT₁R. The core pharmacophore can be broken down into three essential components.

  • The Imidazole Ring : This heterocyclic core serves as a central scaffold. It is believed to interact with amino acid residues within the AT₁R binding pocket, such as Asn²⁹⁵ in helix 7.[3]

  • Anionic Group (Carboxylic Acid or Tetrazole) : A critical acidic group is required for potent antagonism. This group typically interacts with positively charged residues like Arg¹⁶⁷ and Lys¹⁹⁹ in helices 4 and 5 of the receptor.[3][6] In many potent sartans, the carboxylic acid is replaced by a tetrazole ring, which serves as a bioisostere with improved metabolic stability and pharmacokinetic properties.

  • Hydrophobic Moiety (Trityl or Biphenyl Group) : A large, hydrophobic substituent is necessary to occupy a deep hydrophobic pocket within the receptor, engaging residues in helices 6 and 7.[3] While the trityl group is a bulky anchor, the development of Losartan and subsequent ARBs demonstrated that a biphenyl-methyl group, particularly when combined with the aforementioned tetrazole, provides a superior interaction profile.[3][7]

The interplay between these three components dictates the overall binding affinity and functional activity of the molecule.

Caption: Impact of structural modifications on biological activity.

Experimental Protocols for SAR Validation

To establish a robust SAR, precise and reproducible experimental data are paramount. The following section details validated protocols for the synthesis and biological evaluation of these derivatives.

Synthesis of this compound

This protocol provides a reliable method for synthesizing the core scaffold.

Procedure: [8]1. To a solution of dimethylformamide (DMF, 30 mL) and pyridine (15 mL), add 1H-Imidazole-4-carboxylic acid (0.50 g, 4.5 mmol) and trityl chloride (1.35 g, 4.9 mmol). 2. Stir the reaction mixture at room temperature overnight. 3. Quench the reaction by adding water and ethyl acetate (EtOAc). 4. Separate the organic and aqueous layers. Extract the aqueous layer twice with 50 mL portions of EtOAc. 5. Combine the organic extracts, wash with water and brine, and then dry over anhydrous Na₂SO₄. 6. Filter the solution and evaporate the solvent under reduced pressure to yield a crude oil. 7. Triturate the oil with EtOAc to afford the pure product as a white solid (yield typically >90%).

Protocol: AT₁ Receptor Radioligand Binding Assay

This competitive binding assay quantifies the affinity of test compounds for the AT₁ receptor. [1][2] Materials:

  • Membrane preparation from cells expressing the human AT₁R (e.g., rat liver membranes). [1]* Radioligand: [¹²⁵I][Sar¹,Ile⁸]AngII or ³H-candesartan. [1][2]* Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Non-specific binding control: 10 µM unlabeled Angiotensin II or a potent ARB like candesartan. [2]* Test compounds dissolved in DMSO.

Procedure:

  • In a 96-well plate, add 25 µL of assay buffer (for total binding) or 25 µL of non-specific binding control.

  • Add 25 µL of serially diluted test compounds to the remaining wells.

  • Add 25 µL of the radioligand at a final concentration near its Kd value (e.g., 2 nM ³H-candesartan). [2]4. Add 150 µL of the membrane preparation (containing 10-20 µg of protein).

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Terminate the binding reaction by rapid filtration through a GF/C filter plate, followed by three washes with ice-cold assay buffer.

  • Dry the filter plate and measure radioactivity using a scintillation counter.

  • Calculate IC₅₀ values by performing a non-linear regression analysis of the competition binding data.

Protocol: In Vitro Functional Vasoconstriction Assay

This assay measures the ability of a compound to functionally antagonize Ang II-induced smooth muscle contraction. [6] Materials:

  • Isolated rabbit or rat thoracic aorta rings.

  • Krebs-Henseleit buffer, aerated with 95% O₂ / 5% CO₂.

  • Angiotensin II.

  • Phenylephrine or KCl for pre-constriction.

  • Test compounds.

Procedure:

  • Mount aortic rings in an organ bath containing Krebs-Henseleit buffer at 37°C.

  • Allow the tissue to equilibrate for 60 minutes under a resting tension of 1.5-2.0 g.

  • Induce a submaximal contraction with a fixed concentration of Ang II (e.g., 10 nM).

  • Once the contraction reaches a stable plateau, add the test compound in a cumulative, concentration-dependent manner.

  • Record the relaxation (inhibition of contraction) as a percentage of the initial Ang II-induced tone.

  • Alternatively, to determine antagonist potency (pA₂ value), pre-incubate tissues with varying concentrations of the antagonist for 30-60 minutes before generating a full Ang II concentration-response curve.

  • Analyze the data to determine the EC₅₀ for relaxation or the rightward shift in the Ang II curve to calculate the pA₂ value.

Experimental_Workflow A Synthesis of Target Derivatives B Structural Confirmation (NMR, MS) A->B C In Vitro Screening B->C D AT1 Receptor Binding Assay C->D E Functional Antagonism Assay (e.g., Vasoconstriction) C->E F Data Analysis: IC50 / pA2 Calculation D->F E->F G SAR Determination F->G

Caption: Workflow for SAR determination of novel AT₁R antagonists.

Conclusion and Future Directions

The structure-activity relationship studies of this compound derivatives have been instrumental in the rational design of modern Angiotensin Receptor Blockers. The key takeaways from this analysis are the absolute requirements for an acidic moiety, a large hydrophobic group, and an appropriately substituted imidazole core. The evolution from a simple trityl group to the more sophisticated biphenyl-tetrazole system exemplifies a successful application of medicinal chemistry principles to enhance potency and improve drug-like properties.

Future research in this area may focus on designing compounds with biased agonism, which selectively activate certain downstream signaling pathways (e.g., β-arrestin vs. G-protein) to achieve more targeted therapeutic effects with fewer side effects. [9]Furthermore, exploring novel, non-imidazole scaffolds that maintain the essential pharmacophoric features could lead to the discovery of new chemical entities with unique pharmacological profiles. The foundational SAR knowledge detailed in this guide will continue to serve as a critical reference for these future drug discovery endeavors.

References

  • Sharma, M. C., Smita, K., & Kumar, D. (2016). A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods. Interdisciplinary Sciences: Computational Life Sciences, 8(1), 1–10. [Link]

  • Sharma, M., et al. (2014). A structure-activity relationship study of imidazole-5-carboxylic acids derivatives as angiotensin II receptor antagonists combining 2D and 3D QSAR methods. Medicinal Chemistry Research. [Link]

  • Dirksen, R. T. (2012). Radioligand binding assays: application of [125I]angiotensin II receptor binding. Methods in Molecular Biology, 897, 105–115. [Link]

  • Maillard, M. P., et al. (2000). Assessment of angiotensin II receptor blockade in humans using a standardized angiotensin II receptor-binding assay. American Journal of Hypertension, 13(1 Pt 1), 73–80. [Link]

  • Kemp, R., et al. (2023). Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties. Biochemical Pharmacology, 216, 115793. [Link]

  • Gaspari, T. A., et al. (2021). Discovery of a new generation of angiotensin receptor blocking drugs: Receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2. Pharmacological Research, 170, 105728. [Link]

  • De Nanteuil, G., et al. (2019). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. European Journal of Medicinal Chemistry, 182, 111623. [Link]

  • Blankley, C. J., et al. (1991). Synthesis and structure-activity relationships of a novel series of non-peptide angiotensin II receptor binding inhibitors specific for the AT2 subtype. Journal of Medicinal Chemistry, 34(11), 3248–3260. [Link]

  • Hansson, C. (2021). Testing novel Angiotensin II receptor compounds to evaluate their vascular effects in vitro. Diva-portal.org. [Link]

  • RayBiotech. Angiotensin II ELISA Kit. RayBiotech. [Link]

  • Yanagisawa, H., et al. (1996). Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position and their related compounds. Journal of Medicinal Chemistry, 39(1), 323–338. [Link]

  • Wikipedia. Discovery and development of angiotensin receptor blockers. Wikipedia. [Link]

  • ResearchGate. Radiolabeled receptor binding assay. ResearchGate. [Link]

  • Higuchi, S., et al. (2011). A small difference in the molecular structure of angiotensin II receptor blockers induces AT1 receptor-dependent and -independent beneficial effects. Hypertension Research, 34(6), 740–746. [Link]

  • LookChem. Cas 191103-80-7,this compound. LookChem. [Link]

  • Lymperopoulos, A., et al. (2017). Structure–activity relationship study of angiotensin II analogs in terms of β‐arrestin‐dependent signaling to aldosterone production. Physiological Reports, 5(13), e13337. [Link]

  • Varela, A., & Otero, J. (2023). Unlocking Novel Therapeutic Potential of Angiotensin II Receptor Blockers. International Journal of Molecular Sciences, 24(13), 10582. [Link]

  • Zhang, H., et al. (2015). Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography. Cell, 161(4), 833–844. [Link]

  • Cordomí, A., & Pérez-Benito, L. (2022). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Molecules, 27(19), 6296. [Link]

  • Hangzhou XinYaoCheng Biotechnology Co., Ltd. This compound. Hangzhou XinYaoCheng Biotechnology Co., Ltd.. [Link]

  • Batah, A. J., & Al-Bayati, Y. K. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. ResearchGate. [Link]

  • bioRxiv. Ligand Binding Effects on Activation of Type-2 Angiotensin II Receptor. bioRxiv. [Link]

  • ResearchGate. Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. ResearchGate. [Link]

Sources

A Comparative Analysis of Bioactive Inhibitors Derived from 1-Trityl-1H-imidazole-4-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of core chemical scaffolds is paramount to the successful development of potent and selective therapeutic agents. The 1-Trityl-1H-imidazole-4-carboxylic acid moiety has emerged as a versatile and privileged starting material for the synthesis of a diverse array of bioactive inhibitors. Its unique structural features provide a robust foundation for generating compounds that can interact with a variety of biological targets with high affinity and specificity. This guide offers a comprehensive comparative analysis of several classes of inhibitors synthesized from this common precursor, providing researchers, scientists, and drug development professionals with the necessary data and methodologies to inform their own discovery programs.

This document is structured to provide a deep technical dive into the synthesis, mechanism of action, and comparative performance of these inhibitor classes. We will explore the nuances of their structure-activity relationships (SAR) and provide detailed, validated experimental protocols to empower researchers to replicate and build upon these findings.

The Strategic Advantage of the this compound Scaffold

The utility of this compound as a foundational molecule in medicinal chemistry stems from several key attributes. The trityl group offers a bulky, lipophilic anchor that can be strategically retained or removed to modulate solubility and target engagement. The imidazole ring, a common feature in biologically active molecules, can participate in various non-covalent interactions, including hydrogen bonding and metal coordination. Finally, the carboxylic acid functional group provides a convenient handle for a wide range of chemical modifications, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacological properties.

Comparative Overview of Inhibitor Classes

This guide will focus on a comparative analysis of the following major classes of inhibitors synthesized from the this compound scaffold:

  • Insulin-Degrading Enzyme (IDE) Inhibitors: Crucial for understanding and potentially treating metabolic disorders like type 2 diabetes and neurodegenerative diseases such as Alzheimer's.

  • HIV-1 Integrase Inhibitors: Targeting the interaction between the viral integrase and the host protein LEDGF/p75, offering a novel strategy for antiretroviral therapy.

  • Antiplatelet Agents: Including Platelet-Activating Factor (PAF) antagonists and Cyclooxygenase-1 (COX-1) inhibitors for the prevention and treatment of thrombosis.

  • Farnesyltransferase (FTase) Inhibitors: Investigated as potential anticancer agents by targeting a key enzyme in post-translational protein modification.

  • CYP121 Inhibitors: A promising target for the development of new therapeutics against Mycobacterium tuberculosis.

The following sections will delve into the specific performance metrics of representative inhibitors from each class, supported by experimental data.

Performance Metrics: A Head-to-Head Comparison

A critical aspect of drug development is understanding the potency and selectivity of lead compounds. The following table summarizes the in vitro efficacy of representative inhibitors derived from the this compound backbone against their primary targets.

Inhibitor ClassRepresentative CompoundPrimary TargetIC50 (µM)Reference
Antiplatelet Ester 5cPAF1[1]
Ester 5cCOX-10.4[1]
Carboxamide 6cADP2[1]
Compound 6gPAF4[1]
Compound 6gCOX-11[1]
Derivative 6iAdrenergic Receptor0.15[1]
Derivative 6iPAF0.66[1]

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Synthesis and Structure-Activity Relationship (SAR)

The journey from the starting material to a potent and selective inhibitor is guided by a deep understanding of the structure-activity relationship. The following provides a generalized synthetic scheme and key SAR insights for each inhibitor class.

General Synthetic Approach

The synthesis of these diverse inhibitor classes from this compound generally involves the initial activation of the carboxylic acid, followed by coupling with a variety of amine- or alcohol-containing building blocks. Subsequent modifications, such as deprotection of the trityl group or further functionalization of the imidazole ring, lead to the final compounds.

dot

Synthesis_Workflow Start This compound Activation Carboxylic Acid Activation (e.g., SOCl2, EDCI) Start->Activation Coupling Amide or Ester Coupling Activation->Coupling Intermediates Key Intermediates Coupling->Intermediates Modification Further Modifications (e.g., Deprotection, Cyclization) Intermediates->Modification Final_Inhibitors Diverse Inhibitor Classes (IDE, HIV-1 Integrase, etc.) Modification->Final_Inhibitors

Caption: Generalized synthetic workflow for inhibitors.

Key Structure-Activity Relationship Insights
  • IDE Inhibitors: The imidazole core and the carboxylic acid are critical for activity. Modifications to the ester group can be optimized to enhance potency, solubility, and metabolic stability.[2]

  • HIV-1 Integrase Inhibitors: The introduction of a carboxylic acid or carbohydrazide functionality to a 1,5-diaryl-1H-imidazole scaffold has been shown to be crucial for inhibiting the LEDGF/p75-IN interaction.[3]

  • Antiplatelet Agents: The presence of an amide or ester group, a sulfonylamino moiety, and hydrophobic groups are essential for antiplatelet activity. Slight structural changes can shift the activity between different platelet receptors.[1]

  • CYP121 Inhibitors: The imidazole or triazole moiety plays a key role in coordinating with the heme iron of the enzyme. The nature and position of substituents on the pyrazole ring significantly influence binding affinity and antimycobacterial activity.[4]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for key assays used in the evaluation of these inhibitors.

Platelet Aggregation Assay (Born Test)

This assay is the gold standard for assessing platelet function and the efficacy of antiplatelet agents.[1]

Principle: The assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Protocol:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy donors into tubes containing 3.8% sodium citrate.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.

    • Carefully collect the supernatant (PRP).

  • Preparation of Platelet-Poor Plasma (PPP):

    • Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.

  • Aggregation Measurement:

    • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

    • Pre-warm the PRP sample to 37°C for 5 minutes in an aggregometer cuvette with a stir bar.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add the inhibitor at various concentrations and incubate for a specified time.

    • Initiate platelet aggregation by adding an agonist (e.g., ADP, collagen, PAF).

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Determine the maximum aggregation percentage for each inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of platelet aggregation.

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Platelet_Aggregation_Assay cluster_prep Sample Preparation cluster_assay Aggregation Measurement cluster_analysis Data Analysis Blood Whole Blood Collection PRP PRP Preparation (200g, 15 min) Blood->PRP PPP PPP Preparation (2000g, 10 min) PRP->PPP Adjust Adjust Platelet Count PRP->Adjust Calibrate Calibrate Aggregometer PPP->Calibrate Prewarm Pre-warm PRP (37°C) Adjust->Prewarm Prewarm->Calibrate Inhibit Add Inhibitor Calibrate->Inhibit Agonist Add Agonist Inhibit->Agonist Record Record Light Transmission Agonist->Record MaxAgg Determine Max Aggregation Record->MaxAgg IC50 Calculate IC50 MaxAgg->IC50

Caption: Workflow for the Platelet Aggregation Assay.

Signaling Pathways and Mechanisms of Action

A thorough understanding of the signaling pathways in which these drug targets operate is crucial for predicting potential on-target and off-target effects.

Insulin-Degrading Enzyme (IDE) and its Role in Metabolism

IDE is a zinc-metalloprotease responsible for the degradation of several key peptide hormones, including insulin and amyloid-beta. Inhibition of IDE can therefore potentiate insulin signaling and reduce the accumulation of amyloid plaques, making it a target for both diabetes and Alzheimer's disease.

dot

IDE_Pathway Insulin Insulin IDE Insulin-Degrading Enzyme (IDE) Insulin->IDE Degradation Abeta Amyloid-Beta Abeta->IDE Degradation Degraded_Insulin Degraded Insulin IDE->Degraded_Insulin Degraded_Abeta Degraded Amyloid-Beta IDE->Degraded_Abeta IDE_Inhibitor IDE Inhibitor (Derived from 1-Trityl-1H-imidazole- 4-carboxylic acid) IDE_Inhibitor->IDE Inhibition

Caption: Role of IDE and its inhibition.

Selectivity and Off-Target Effects

While high potency against the primary target is desirable, selectivity is equally critical to minimize adverse effects. Imidazole-based compounds are known to interact with various biological targets, and understanding their off-target profile is essential. For instance, some antifungal agents containing an imidazole moiety have been shown to non-selectively inhibit various cytochrome P450 enzymes.[5]

The antiplatelet agent, ester 5c, derived from an imidazole-4-carboxylic acid scaffold, demonstrates potent inhibition of both PAF and COX-1, with an IC50 of 1 µM and 0.4 µM, respectively.[1] This dual activity could be beneficial in certain therapeutic contexts but also highlights the potential for off-target effects that need to be carefully evaluated during drug development.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of potent and selective inhibitors. The diverse biological activities achievable from this single precursor underscore its value in medicinal chemistry. This guide has provided a comparative framework for understanding the synthesis, performance, and experimental evaluation of these important compound classes.

Future research should focus on comprehensive selectivity profiling of these inhibitors against a broader panel of targets to better understand their off-target effects. Furthermore, the development of novel synthetic methodologies to further diversify the chemical space around this scaffold will undoubtedly lead to the discovery of new and improved therapeutic agents. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource to accelerate these endeavors.

References

  • Cross-Resistance Between Integrase Inhibitors. TheBodyPro. [Link]

  • Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. PubMed. [Link]

  • Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. PMC. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Syst Biol. [Link]

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. MDPI. [Link]

  • Clinical Use of Inhibitors of HIV-1 Integration: Problems and Prospects. PMC. [Link]

  • Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Approaches to the synthesis of a novel, anti-HIV active integrase inhibitor. PubMed. [Link]

  • De novo design and synthesis of HIV-1 integrase inhibitors. PubMed. [Link]

  • Design and Synthesis of Imidazole and Triazole Pyrazoles as Mycobacterium Tuberculosis CYP121A1 Inhibitors. PMC. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Sci Transl Med. [Link]

  • Discovery of Imidazole-Based Inhibitors of Plasmodium falciparum cGMP-Dependent Protein Kinase. PMC. [Link]

  • The identification of potent and selective imidazole-based inhibitors of B-Raf kinase. PubMed. [Link]

  • Inhibition of cytochromes P450 by antifungal imidazole derivatives. PubMed. [Link]

  • Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. PubMed. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 1-Trityl-1H-imidazole-4-carboxylic acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and quality control. This guide provides an in-depth comparison of validated analytical methods for the quantification of 1-Trityl-1H-imidazole-4-carboxylic acid, a key chemical entity. We will explore the validation of two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The principles and protocols described herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a framework that is both scientifically sound and compliant with regulatory expectations.[1][2]

Introduction to this compound and the Imperative for Validated Assays

This compound (C₂₃H₁₈N₂O₂) is a heterocyclic compound with a molecular weight of 354.40 g/mol .[3][4] Its structure, featuring a bulky, hydrophobic trityl group and a polar imidazole carboxylic acid moiety, presents unique challenges and considerations for the development of accurate and reliable quantitative methods.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5] A validated method provides confidence in the quality and reliability of the generated data, which is critical for regulatory submissions, process control, and research and development milestones. This guide will delve into the practical application of validation principles for this specific molecule.

The Analytical Workflow: A Roadmap to Validated Quantification

The journey from method development to a fully validated analytical procedure follows a structured path. The objective is to demonstrate that the chosen method is suitable for its intended purpose.[5][6] This involves a thorough evaluation of various validation characteristics.

Analytical_Method_Validation_Workflow cluster_Development Method Development cluster_Validation Method Validation (ICH Q2(R1)) cluster_Implementation Routine Use Dev Develop Analytical Method (HPLC-UV or LC-MS/MS) Spec Specificity / Selectivity Dev->Spec Validate Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Detection Limit (LOD) Prec->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Range Range LOQ->Range Robust Robustness Range->Robust Routine Routine Sample Analysis Robust->Routine Implement

Caption: A generalized workflow for analytical method validation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of APIs due to its robustness, cost-effectiveness, and reproducibility. The principle lies in the separation of the analyte from other components in a sample matrix on a stationary phase, followed by detection using UV absorbance.

Rationale for Experimental Choices
  • Column Chemistry: Given the presence of both a large non-polar trityl group and a polar carboxylic acid, a reversed-phase C18 column is a logical starting point. This will provide retention for the hydrophobic portion of the molecule.

  • Mobile Phase: A mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is appropriate for reversed-phase chromatography.[7][8] To ensure the consistent ionization state of the carboxylic acid and achieve good peak shape, the aqueous phase should be acidified, for example, with 0.1% formic or phosphoric acid.

  • Detection Wavelength: The optimal UV detection wavelength should be determined by acquiring a UV spectrum of this compound. The wavelength of maximum absorbance (λmax) should be chosen to ensure the highest sensitivity.

Validation Protocol for HPLC-UV Quantification

The following validation parameters must be assessed in accordance with ICH Q2(R1) guidelines.[1][2]

1. Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank sample (matrix without the analyte) to demonstrate the absence of interfering peaks at the retention time of the analyte.

    • Analyze a sample of this compound spiked with known related substances or impurities.

    • Perform forced degradation studies (acid, base, oxidation, heat, light) and demonstrate that the degradation product peaks are resolved from the main analyte peak.

2. Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 50% to 150% of the expected working concentration.

    • Inject each standard in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.995.

3. Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Prepare samples with known concentrations of the analyte (e.g., by spiking a blank matrix) at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

    • Analyze the samples and calculate the percent recovery.

    • Acceptance criteria are typically within 98.0% to 102.0% recovery.

4. Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • The relative standard deviation (RSD) for both repeatability and intermediate precision should typically be ≤ 2%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • These can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

    • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

6. Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Protocol: The range is confirmed by the linearity, accuracy, and precision studies.

7. Robustness A measure of the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 5 °C)

      • Mobile phase composition (e.g., ± 2% organic solvent)

      • pH of the mobile phase buffer (e.g., ± 0.2 units)

    • Analyze samples under these modified conditions and assess the impact on the results. The results should remain within acceptable limits.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalysis or the detection of trace-level impurities. This technique couples the separation power of LC with the mass-resolving capability of a tandem mass spectrometer.

Rationale for Experimental Choices
  • Ionization Source: Electrospray ionization (ESI) is a suitable choice for this compound as it is effective for polar molecules. Both positive and negative ion modes should be evaluated, though the carboxylic acid moiety suggests negative ion mode may be more sensitive.

  • MS/MS Transitions: The method relies on Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion (the molecular ion of the analyte) and then fragmenting it to produce a characteristic product ion. The transition from the precursor to the product ion is highly specific to the analyte.

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response.

Validation Protocol for LC-MS/MS Quantification

The validation parameters are similar to those for HPLC-UV but with some additional considerations, particularly regarding matrix effects.

1. Specificity/Selectivity In LC-MS/MS, selectivity is demonstrated by the absence of interfering signals at the specific MRM transition of the analyte.

  • Protocol:

    • Analyze at least six different blank matrix lots to ensure no endogenous components produce a signal greater than 20% of the lower limit of quantitation (LLOQ) at the retention time of the analyte.

The protocols for Linearity, Accuracy, Precision, LOQ/LOD, Range, and Robustness are conceptually similar to those for HPLC-UV, but the acceptance criteria, particularly for the LLOQ, are often more stringent due to the higher sensitivity of the technique.

2. Matrix Effect The alteration of ionization efficiency by the presence of co-eluting, undetected matrix components.

  • Protocol:

    • Prepare three sets of samples:

      • Set A: Analyte in a neat solution.

      • Set B: Analyte spiked into a post-extraction blank matrix.

      • Set C: Pre-extraction spiked matrix samples.

    • The matrix effect is calculated by comparing the peak areas of Set B to Set A. A value close to 100% indicates a minimal matrix effect.

    • Recovery is assessed by comparing Set C to Set B.

Comparative Performance Summary

The choice between HPLC-UV and LC-MS/MS depends on the specific application, required sensitivity, and available resources.

Validation ParameterHPLC-UVLC-MS/MSCausality and Justification
Specificity Good (based on retention time and UV spectrum)Excellent (based on retention time and specific mass transition)LC-MS/MS is inherently more specific due to the added dimension of mass filtering.
Linearity (r²) ≥ 0.995≥ 0.995Both techniques can achieve excellent linearity with proper optimization.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0% (wider range often acceptable at low concentrations)Both methods can be highly accurate.
Precision (%RSD) ≤ 2%≤ 15% (at LLOQ), ≤ 10% (at higher concentrations)The higher variability at the LLOQ for LC-MS/MS is an accepted norm in bioanalytical method validation.
LOQ ng/mL to µg/mL rangepg/mL to ng/mL rangeThe mass spectrometer is a significantly more sensitive detector than a UV detector.
Robustness HighModerate (more susceptible to matrix effects and ion source cleanliness)The complexity of the MS instrument can make it more sensitive to minor variations.
Cost & Complexity LowerHigherLC-MS/MS instruments are more expensive to purchase, operate, and maintain.

Logical Relationships in Method Validation

The validation parameters are not independent but are interconnected. For instance, the demonstration of accuracy and precision at the lower and upper ends of the range confirms the validity of that range.

Validation_Parameter_Interdependencies Linearity Linearity Range Range Linearity->Range Defines Accuracy Accuracy Precision Precision Accuracy->Precision Dependent on Accuracy->Range Confirms Precision->Range Confirms LOQ LOQ LOQ->Range Lower Boundary

Caption: Interdependencies of key analytical validation parameters.

Conclusion

Both HPLC-UV and LC-MS/MS can be successfully validated for the quantification of this compound. The choice of method should be guided by the "fit for purpose" principle, as outlined in regulatory guidelines.[6] HPLC-UV provides a robust and cost-effective solution for routine quality control and assays where high concentration levels are expected. In contrast, LC-MS/MS is the superior choice for applications requiring high sensitivity and selectivity, such as in bioanalytical studies or for trace impurity analysis. A thorough validation, following the principles of ICH Q2(R1), is essential to ensure that the chosen method yields reliable, accurate, and reproducible data, thereby upholding the integrity of the research and development process.[9][10]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Eckers, C., et al. (1996). Investigation into the use of derivatization with imidazole for the detection of clavam compounds by liquid chromatography–mass spectrometry. Analytical Communications. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. [Link]

  • MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubMed. (n.d.). Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubMed Central. (n.d.). LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis patients. [Link]

Sources

A Senior Application Scientist's Guide to Imidazole Carboxylic Acid Isomers in Synthesis: A Comparative Analysis of 1-Trityl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Imidazole carboxylic acids are privileged scaffolds in medicinal chemistry, but their inherent reactivity and potential for isomerization present significant challenges. This guide provides an in-depth comparison of 1-Trityl-1H-imidazole-4-carboxylic acid with its positional and N-unprotected isomers. We will explore the causal relationships behind experimental choices, present comparative data, and provide validated protocols to demonstrate how the strategic use of the trityl protecting group offers superior control over regioselectivity and reaction outcomes in complex syntheses.

Introduction: The Challenge of Regiocontrol in Imidazole Chemistry

The imidazole ring is a cornerstone of many biologically active molecules, from the essential amino acid histidine to numerous pharmaceuticals.[1][2] Its two nitrogen atoms—one pyrrole-like (N-1) and one pyridine-like (N-3)—create a unique electronic environment. When functionalized with a carboxylic acid, the resulting isomers (2-, 4-, and 5-carboxylic acids) offer distinct vectors for molecular elaboration. However, the tautomerism between the N-1 and N-3 positions in unprotected 4- and 5-imidazole carboxylic acids often leads to a lack of regioselectivity in subsequent reactions, such as N-alkylation, resulting in product mixtures that are difficult to separate and reduce the yield of the desired compound.

This guide focuses on a powerful solution to this problem: the use of a bulky, strategically labile N-protecting group. Specifically, we will compare the synthetic utility of This compound against its unprotected isomers, demonstrating its superiority in achieving predictable and high-yielding transformations.

The Protagonist: this compound

This compound is a key intermediate used in the synthesis of complex biologically active molecules, such as inhibitors of the insulin-degrading enzyme (IDE) and spiro-pyrrolidinyl-oxindoles.[3][4] Its utility stems directly from the properties of the N-trityl (triphenylmethyl) protecting group.

The Strategic Role of the Trityl Group

The trityl group is not merely a placeholder; its chemical properties are instrumental in directing the course of a synthesis.[5]

  • Regiochemical Lock: The introduction of the bulky trityl group at the N-1 position physically blocks this site, preventing tautomerization and ensuring that subsequent reactions occur at a defined position on the imidazole ring.

  • Steric Influence: The sheer size of the trityl group provides significant steric hindrance, which can influence the stereochemical outcome of reactions at adjacent positions and prevent undesired side reactions.[5]

  • Orthogonal Deprotection: The N-trityl bond is highly sensitive to acid (acid-labile) but stable under basic and neutral conditions.[5] This allows for its selective removal using reagents like trifluoroacetic acid (TFA) without disturbing other protecting groups that are base-labile (e.g., esters) or removed by hydrogenolysis (e.g., benzyl groups), a concept known as orthogonal protection.[6]

Synthesis of this compound

The synthesis is a straightforward N-alkylation reaction where the pyrrolic nitrogen of imidazole-4-carboxylic acid acts as a nucleophile.

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Final Product R1 1H-Imidazole-4-carboxylic acid P1 Nucleophilic Attack (N-1 on Trityl-C) R1->P1 R2 Trityl Chloride R2->P1 R3 Pyridine (Base) P3 Neutralization by Pyridine R3->P3 P2 HCl Byproduct Formation P1->P2 P2->P3 Quenches HCl P4 Stir Overnight in DMF W1 Aqueous Workup (Water/EtOAc) P4->W1 W2 Extraction with EtOAc W1->W2 W3 Drying & Evaporation W2->W3 W4 Trituration W3->W4 Prod This compound (White Solid, ~95% Yield) W4->Prod

Caption: Synthetic workflow for this compound.

The choice of pyridine is causal: it acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions.[7] The high yield (typically >95%) underscores the efficiency of this protection step.[7]

The Alternatives: A Comparative Analysis

To fully appreciate the advantages of the N-trityl derivative, we must compare it to its isomeric and unprotected counterparts.

Positional Isomers: Electronic and Steric Differences

The position of the carboxylic acid group significantly alters the electronic properties and steric accessibility of the imidazole ring.

Caption: Structures of key imidazole carboxylic acid isomers.

  • Imidazole-4/5-carboxylic acid: Exists as a mixture of tautomers. The carboxyl group is electron-withdrawing, influencing the pKa of the ring nitrogens.[8] Direct reactions on the nitrogen often yield a mixture of 1,4- and 1,5-disubstituted products.

  • Imidazole-2-carboxylic acid: The carboxyl group is positioned between the two nitrogen atoms, making it sterically more hindered and electronically distinct. This isomer does not have the same tautomerism issue regarding product mixtures upon N-alkylation. However, decarboxylation can be a competing reaction under certain conditions.

Head-to-Head Comparison: The Impact on Synthesis

The true value of this compound is revealed when comparing its performance in a common synthetic operation, such as esterification of the carboxylic acid, which is a crucial step in prodrug synthesis or further functionalization.[9][10]

Table 1: Comparative Performance in a Representative Esterification Reaction

ParameterThis compound1H-Imidazole-4-carboxylic acid (Unprotected)
Reagents Carboxylic acid, Alkyl Halide, Base (e.g., Cs₂CO₃)Carboxylic acid, Alkyl Halide, Base (e.g., Cs₂CO₃)
Primary Product 1-Trityl-1H-imidazole-4-carboxylate esterAlkyl 1H-imidazole-4-carboxylate
Key Byproduct None (clean reaction)Alkyl 1-alkyl-1H-imidazole-4-carboxylate and Alkyl 1-alkyl-1H-imidazole-5-carboxylate (from competing N-alkylation)
Regioselectivity Excellent (N-1 is blocked)Poor (mixture of N-alkylated products)
Yield of Desired Ester High (>90%)Low to Moderate (often <50% due to side reactions and purification losses)
Purification Straightforward (e.g., simple crystallization or column chromatography)Difficult (separation of regioisomers often requires extensive chromatography)

This comparison highlights the core problem: with the unprotected isomer, the basic conditions required for esterification can also promote N-alkylation, leading to a complex mixture of products. The trityl group obviates this problem entirely, ensuring a clean, high-yield reaction.

Table 2: Physicochemical and Spectroscopic Data for Isomer Differentiation

CompoundMolecular Wt. ( g/mol )Key ¹H NMR Signal (DMSO-d₆, δ ppm)[7]
This compound354.40[11]~7.42 (t, 9H, trityl), ~7.10 (d, 6H, trityl), ~7.3 (m, 2H, imidazole)
1H-Imidazole-4-carboxylic acid112.09[8]Signals for imidazole protons, typically >7.5 ppm.
1H-Imidazole-2-carboxylic acid112.09[12]Signals for imidazole protons, distinct pattern from 4-isomer.

The ¹H NMR spectrum provides a clear diagnostic tool. The presence of the highly shielded signals between 7.10-7.50 ppm, integrating to 15 protons, is an unmistakable signature of the trityl group.[7]

Experimental Protocols: A Self-Validating System

Trustworthiness in synthetic chemistry is built on reproducible, detailed protocols. Below are methodologies for the synthesis and a typical application of this compound.

Protocol: Synthesis of this compound

This protocol is adapted from the procedure reported in the Journal of Medicinal Chemistry, 2001, 44, 1268.[7]

Objective: To synthesize this compound with high purity and yield.

Materials:

  • 1H-Imidazole-4-carboxylic acid (0.50 g, 4.5 mmol)

  • Trityl chloride (1.35 g, 4.9 mmol, 1.1 eq)

  • Dimethylformamide (DMF), anhydrous (30 mL)

  • Pyridine, anhydrous (15 mL)

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a solution of DMF (30 mL) and pyridine (15 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-imidazole-4-carboxylic acid (0.50 g, 4.5 mmol) and trityl chloride (1.35 g, 4.9 mmol).

  • Stir the reaction mixture at room temperature overnight (approx. 16 hours).

  • Pour the reaction mixture into a separatory funnel containing water (50 mL) and EtOAc (50 mL).

  • Separate the layers. Extract the aqueous layer with EtOAc (2 x 50 mL).

  • Combine the organic extracts and wash sequentially with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield a viscous oil.

  • Triturate the resulting oil with EtOAc. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with a small amount of cold EtOAc, and dry under vacuum to afford the title compound.

    • Expected Outcome: A white solid (approx. 1.5 g, 95% yield).[7]

Protocol: Esterification of this compound

Objective: To perform a chemoselective esterification on the carboxylic acid moiety without affecting the protected imidazole ring.

Materials:

  • This compound (354 mg, 1.0 mmol)

  • Methyl iodide (75 µL, 1.2 mmol, 1.2 eq)

  • Cesium carbonate (Cs₂CO₃) (489 mg, 1.5 mmol, 1.5 eq)

  • Dimethylformamide (DMF), anhydrous (5 mL)

  • Diethyl ether

  • Water

Procedure:

  • Dissolve this compound (354 mg, 1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask.

  • Add cesium carbonate (489 mg, 1.5 mmol) to the solution.

  • Add methyl iodide (75 µL, 1.2 mmol) dropwise to the stirring suspension.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/EtOAc gradient) to yield the pure methyl ester.

    • Expected Outcome: A pure, white solid corresponding to methyl 1-trityl-1H-imidazole-4-carboxylate.

Conclusion

While various imidazole carboxylic acid isomers are available, the challenges of regiocontrol in syntheses using unprotected scaffolds are significant, often leading to lower yields and complex purification procedures. This compound emerges as a superior building block for multi-step synthesis. The trityl group acts as a "regiochemical lock," providing steric shielding and enabling clean, predictable reactions at other positions. Its acid-labile nature allows for facile deprotection under mild conditions orthogonal to many other common protecting groups. For drug development professionals and synthetic chemists, the initial investment in this protection step pays substantial dividends in the form of higher yields, simplified purifications, and a more robust and predictable synthetic route.

References

  • Verma, A., et al. (2020). Regioselective synthesis of 1,2,4-trisubstituted imidazole from a mechanistic and synthetic prospective. ResearchGate. Retrieved from [Link]

  • Otera, J., et al. (2010). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. National Institutes of Health. Retrieved from [Link]

  • Verma, A., et al. (2020). Regioselective synthesis of 1,2,4-trisubstituted imidazole from a mechanistic and synthetic prospective. Semantic Scholar. Retrieved from [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Retrieved from [Link]

  • Heller, S. T., & Sarpong, R. (2010). Supporting Information: Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. University of California, Berkeley. Retrieved from [Link]

  • Taylor, R. D., et al. (2020). Recent advances in the synthesis of imidazoles. ResearchGate. Retrieved from [Link]

  • Taylor, R. D., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Bagley, M. C., et al. (2009). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • But, T. Y., & Toy, P. H. (2007). Mild method for the selective esterification of carboxylic acids based on the Garegg-Samuelsson reaction. Semantic Scholar. Retrieved from [Link]

  • Li, Y., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 1H-Imidazole-4-carboxylic acid. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved from [Link]

  • de Oliveira, C. S. A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(18), 5569. Retrieved from [Link]

  • Laconde, G., et al. (2014). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. National Institutes of Health. Retrieved from [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]

  • ResearchGate. (n.d.). A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. Retrieved from [Link]

  • Al-Masoudi, N. A. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical & Control Systems. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2017). Synthesis and Spectroscopic Identification of Certain Imidazole-Semicarbazone Conjugates Bearing Benzodioxole Moieties: New Antifungal Agents. Molecules, 22(12), 2207. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Xiang, Y., & Li, Z. (2018). dM-Dim for Carboxylic Acid Protection. National Institutes of Health. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of imidazole substituted trityl radicals and its optical properties. Retrieved from [Link]

  • Google Patents. (n.d.). US3872095A - N-trityl-imidazoles and their production.
  • YouTube. (2020). Protecting Groups for Carboxylic acid. Retrieved from [Link]

  • Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Retrieved from [Link]

  • Research Article. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Chemistry Research Journal. Retrieved from [Link]

  • PubChem. (n.d.). Imidazole-4-carboxylic acid. Retrieved from [Link]

  • Munro, A. W., et al. (1998). Imidazolyl carboxylic acids as mechanistic probes of flavocytochrome P-450 BM3. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). a review article on synthesis of imidazole derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Retrieved from [Link]

  • Acta Crystallographica Section E. (2012). 1H-Imidazol-3-ium-4-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Retrieved from [Link]

  • Hossain, M. F., et al. (2020). Recognition of monocarboxylic acids by imidazole based fluorescent receptors. Zenodo. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazole-2-carboxylic acid. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Comparative Analysis of Novel 1-Trityl-1H-imidazole-4-carboxylic Acid Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Imidazole Scaffolds in Oncology

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically significant therapeutic agents.[1][2] Its unique electronic properties, hydrogen bonding capability, and structural versatility allow it to interact with a wide range of biological targets, making it a focal point in the design of novel pharmaceuticals.[2][3] Specifically, in oncology, derivatives of imidazole have demonstrated potent anticancer activities through diverse mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of crucial signaling enzymes like protein kinases.[4][5][6]

The parent compound, 1-Trityl-1H-imidazole-4-carboxylic acid, serves as a versatile synthetic intermediate.[7][8][9][10] The bulky trityl group provides protection during synthesis, while the carboxylic acid moiety offers a reactive handle for creating a diverse library of derivatives, such as amides and esters. This guide provides a framework for the systematic in vitro evaluation of a hypothetical series of such derivatives (designated TIZ-01, TIZ-02, and TIZ-03 ) to identify lead candidates for further preclinical development. Our comparative analysis will focus on two fundamental pillars of anticancer drug screening: cytotoxicity against a relevant cancer cell line and specific inhibition of a key oncogenic kinase.

Part 1: The Initial Screen — Assessing General Cytotoxicity

The first step in evaluating any potential anticancer agent is to determine its ability to kill or inhibit the growth of cancer cells. A widely accepted, robust, and high-throughput method for this is the MTT assay.[11][12][13][14]

Causality: Why the MTT Assay?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population.[11][12] The core principle lies in the ability of NAD(P)H-dependent oxidoreductase enzymes, located primarily in the mitochondria of living cells, to reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[11][14] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[11][12] This provides a quantitative measure of a compound's cytotoxic or cytostatic effects. We select this assay for its reliability, cost-effectiveness, and suitability for screening a library of compounds to determine their half-maximal inhibitory concentration (IC50), a key metric of potency.

Comparative Cytotoxicity Data (Hypothetical)

The primary goal of this initial screen is to rank the derivatives by potency. The IC50 value represents the concentration of a compound required to inhibit cell viability by 50%. A lower IC50 value indicates higher potency. For this guide, we will use the human breast adenocarcinoma cell line, MCF-7, a common model in cancer research.[1]

CompoundParent CompoundTIZ-01 TIZ-02 TIZ-03 Doxorubicin (Control)
IC50 (µM) on MCF-7 cells > 10015.25.828.90.9

Table 1: Hypothetical IC50 values of this compound derivatives against MCF-7 cells after a 48-hour incubation period. Doxorubicin, a standard chemotherapeutic agent, is used as a positive control.

Interpretation: Based on this data, TIZ-02 emerges as the most potent derivative, with an IC50 value significantly lower than TIZ-01 and TIZ-03. The parent compound shows negligible activity, highlighting the importance of the chemical modifications in conferring cytotoxic potential. While not as potent as the clinical drug Doxorubicin, the micromolar activity of TIZ-02 makes it a promising candidate for further investigation.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system when appropriate controls are included.

Materials:

  • MCF-7 human breast cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well flat-bottom tissue culture plates

  • Test compounds (TIZ series), Parent Compound, Doxorubicin (positive control), DMSO (vehicle control)

  • MTT solution (5 mg/mL in sterile PBS)[14]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[12]

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count MCF-7 cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and controls in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and cells with Doxorubicin (positive control).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12] Incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15] Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[15]

  • Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control wells. Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Part 2: Mechanism of Action — Targeting a Specific Kinase

The broad cytotoxicity observed with TIZ-02 is promising, but for targeted drug development, understanding the mechanism is crucial. Imidazole scaffolds are well-known inhibitors of protein kinases, enzymes that are often dysregulated in cancer.[1][2][5] Let's hypothesize that the TIZ series was designed to target "OncoKinase," a fictional but representative receptor tyrosine kinase.

Causality: Why a Luminescence-Based Kinase Assay?

To directly measure the inhibitory effect of our compounds on OncoKinase activity, we will use a luminescence-based in vitro kinase assay, such as the ADP-Glo™ Kinase Assay. This assay format is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening.[16]

The principle is straightforward: a kinase transfers phosphate from ATP to a substrate, producing ADP.[17] The ADP-Glo™ assay quantifies the amount of ADP produced in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back into ATP, which then fuels a luciferase/luciferin reaction, generating a luminescent signal that is directly proportional to the kinase activity.[17] An inhibitor will reduce kinase activity, leading to less ADP production and, consequently, a lower luminescent signal.[16]

Comparative Kinase Inhibition Data (Hypothetical)

Here, we compare the IC50 values of our most potent cytotoxic compound, TIZ-02, against OncoKinase and a control kinase ("ControlKinase") to assess both potency and selectivity. Staurosporine, a potent but non-selective kinase inhibitor, is used as a positive control.[16]

CompoundTIZ-02 Staurosporine (Control)
IC50 (nM) on OncoKinase 8515
IC50 (nM) on ControlKinase > 10,00025

Table 2: Hypothetical IC50 values for kinase inhibition. The data demonstrates that TIZ-02 is a potent and selective inhibitor of OncoKinase.

Interpretation: The data strongly suggests that TIZ-02 acts, at least in part, by directly inhibiting OncoKinase. It shows potent, nanomolar-level inhibition of its target. Crucially, it displays high selectivity, with over a 100-fold difference in potency between OncoKinase and ControlKinase. This selectivity is a highly desirable trait in a drug candidate, as it can minimize off-target effects and potential toxicity.

Detailed Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Recombinant human OncoKinase and ControlKinase

  • Specific substrate peptide for each kinase

  • ATP

  • Test compound (TIZ-02), Staurosporine, DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[16]

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of TIZ-02 and Staurosporine. In a white plate, add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the appropriate wells.

  • Kinase Reaction Setup: Prepare a master mix containing the kinase enzyme in kinase assay buffer. Add 2.5 µL of this mix to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[16]

  • Initiate Reaction: Prepare a second master mix containing the substrate peptide and ATP. Initiate the kinase reaction by adding 5 µL of this mixture to each well. Incubate for 60 minutes at 30°C.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[16]

  • Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luciferase reaction. Incubate for 30 minutes at room temperature.[16]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Calculate kinase activity relative to the DMSO control. Plot the activity against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Experimental Logic

To clarify the decision-making process and experimental flow, the following diagrams illustrate the screening cascade and the underlying kinase inhibition principle.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action Compound_Library TIZ Compound Library (TIZ-01, TIZ-02, TIZ-03) MTT_Assay MTT Cytotoxicity Assay (MCF-7 Cells) Compound_Library->MTT_Assay IC50_Determination Determine IC50 Values Rank Potency MTT_Assay->IC50_Determination Lead_Compound Lead Compound (TIZ-02) IC50_Determination->Lead_Compound Select Most Potent Compound Kinase_Assay In Vitro Kinase Assay (OncoKinase vs. ControlKinase) Lead_Compound->Kinase_Assay Selectivity_Profile Determine Potency (IC50) & Selectivity Kinase_Assay->Selectivity_Profile

Caption: High-level workflow for hit identification and validation.

G Principle of the In Vitro Kinase Inhibition Assay cluster_0 Kinase Reaction Kinase OncoKinase ADP ADP Kinase->ADP Activity ATP ATP ATP->ADP Activity Substrate Substrate Substrate->ADP Activity P_Substrate Phospho-Substrate Inhibitor TIZ-02 (Inhibitor) Inhibitor->Kinase Binds & Blocks

Caption: Mechanism of competitive kinase inhibition by TIZ-02.

Conclusion and Forward Path

This comparative guide outlines a logical, two-stage in vitro screening process for novel derivatives of this compound. The initial cytotoxicity screen successfully identified TIZ-02 as the most potent compound in the series. Subsequent mechanistic studies revealed that TIZ-02 is a potent and, critically, a selective inhibitor of our target, OncoKinase.

This self-validating approach, grounded in established methodologies, provides strong evidence for advancing TIZ-02 into the next phase of preclinical development. Future studies should include testing against a broader panel of cancer cell lines, evaluating effects on downstream signaling pathways within the cell, and initiating early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess its drug-like properties.

References

  • An acumen into anticancer efficacy of imidazole derivatives. (2024). Google AI Search.
  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). Google AI Search.
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2024). MDPI. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2024). CLYTE Technologies. Retrieved from [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Google AI Search.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Sharma, G. V. M., et al. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (2024). Frontiers in Oncology. Retrieved from [Link]

  • In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. (2022). MDPI. Retrieved from [Link]

  • Design, synthesis and biological evaluation of imidazole and triazole-based carbamates as novel aromatase inhibitors. (2021). PubMed. Retrieved from [Link]

  • Synthesis of Some Novel Tetra Aryl Imidazoles Compounds: Evaluation of In-Vitro Cytotoxicity and Anthelmintic Activity. (2017). International Journal of Medical Research and Health Sciences. Retrieved from [Link]

  • In vitro anticancer activity of imidazole derivatives. (2020). ResearchGate. Retrieved from [Link]

  • In vitro kinase assay. (2023). protocols.io. Retrieved from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube. Retrieved from [Link]

  • Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. (2021). National Institutes of Health (NIH). Retrieved from [Link]

  • Cas 191103-80-7,this compound. (n.d.). LookChem. Retrieved from [Link]

  • Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. (2022). ResearchGate. Retrieved from [Link]

  • Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. (2021). eScholarship. Retrieved from [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). MDPI. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Coupling Agents for Sterically Hindered Carboxylic Acids: The Case of 1-Trityl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Steric Hindrance in Modern Synthesis

In the landscape of drug development and complex molecule synthesis, the efficient formation of amide bonds is a cornerstone reaction. While standard peptide couplings are well-established, chemists frequently encounter "difficult" couplings, where steric hindrance dramatically impedes reaction kinetics and efficiency.[1][2][3] A prime example of such a challenging substrate is 1-Trityl-1H-imidazole-4-carboxylic acid . The bulky trityl (triphenylmethyl) protecting group, while essential for directing synthesis, poses a significant steric shield around the imidazole ring, making the activation of the adjacent carboxylic acid and its subsequent reaction with an amine a formidable task.[4]

The success of such a coupling hinges almost entirely on the choice of the coupling agent. These reagents are designed to convert the carboxylic acid into a highly reactive intermediate, facilitating nucleophilic attack by the amine.[5] This guide provides a comprehensive framework for objectively benchmarking the performance of several common and advanced coupling agents with this compound. We will delve into the mechanistic rationale for reagent selection, provide detailed experimental protocols for a comparative study, and present a clear analysis of the expected outcomes, empowering researchers to make informed decisions for their specific synthetic challenges.

The Contenders: A Mechanistic Overview of Selected Coupling Agents

The efficacy of a coupling agent is determined by its ability to generate a highly reactive activated species while minimizing side reactions, such as epimerization in chiral systems.[6] For this benchmark, we will compare three classes of widely used reagents, each with a distinct mechanistic profile.

  • Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a cost-effective, water-soluble carbodiimide. It activates carboxylic acids to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to rearrangement into a non-reactive N-acylurea. To mitigate this and enhance efficiency, EDC is almost always used with nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure, which trap the intermediate to form more stable and reactive esters.[5][7]

  • Uronium/Aminium Salts (HBTU & HATU): Reagents like HBTU and HATU are renowned for their high efficiency in difficult couplings.[7][8] They react with the carboxylate to form an activated ester in situ. The key difference lies in their benzotriazole moiety:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) utilizes HOBt.

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) incorporates the more acidic and reactive 7-aza-1-hydroxybenzotriazole (HOAt). The electron-withdrawing nitrogen atom in the HOAt ring makes the resulting OAt-ester a better leaving group, leading to faster reaction times and higher yields, especially in sterically demanding situations.[9]

  • Third-Generation Uronium Salts (COMU): COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer reagent based on the OxymaPure additive. It is prized for its high reactivity, often surpassing even HATU, excellent solubility in common organic solvents, and a superior safety profile compared to HOBt-based reagents.[10] Its mechanism proceeds through a highly reactive Oxyma-ester.

cluster_0 Benchmarking Workflow Start Define Model Reaction: 1-Trityl-1H-imidazole-4-COOH + Benzylamine Setup Parallel Reaction Setup: - Constant Stoichiometry - Constant Solvent (DMF) - Constant Temperature Start->Setup Reagents Introduce Coupling Agents: 1. EDC/Oxyma 2. HBTU 3. HATU 4. COMU Setup->Reagents Monitor Monitor Reaction Progress (TLC or LC-MS) Reagents->Monitor Quench Quench & Workup Monitor->Quench Analyze HPLC Analysis: - Determine Yield - Assess Purity Quench->Analyze Compare Compare KPIs: - Yield (%) - Purity (%) - Reaction Time Analyze->Compare End Select Optimal Reagent Compare->End

Caption: High-level workflow for the comparative benchmarking experiment.

Experimental Design: A Framework for Objective Comparison

To ensure a fair and objective comparison, all variables except the coupling agent itself must be rigorously controlled.

  • Model Reaction: The coupling of this compound with a simple, non-hindered primary amine, such as Benzylamine, serves as an excellent model. This isolates the steric challenge to the carboxylic acid component.

  • Stoichiometry: A standardized stoichiometry should be used for all reactions. A common starting point is:

    • Carboxylic Acid: 1.0 equivalent

    • Amine: 1.2 equivalents

    • Coupling Agent: 1.1 equivalents

    • Base (DIPEA): 2.0 equivalents

  • Solvent: Anhydrous Dimethylformamide (DMF) is the solvent of choice due to its excellent solvating properties for all reactants and reagents.

  • Temperature: All reactions should be conducted at room temperature (~25°C) to avoid introducing thermal variables.

  • Key Performance Indicators (KPIs):

    • Reaction Conversion (%): The percentage of the starting carboxylic acid converted to the product, as determined by HPLC analysis of the crude reaction mixture.[11]

    • Product Purity (%): The relative purity of the desired amide product peak in the HPLC chromatogram, calculated by peak area normalization.[11]

    • Reaction Time: The time required to reach >98% conversion of the starting material.

RCOOH R-COOH (Carboxylic Acid) ActiveEster Activated OAt-Ester (Highly Reactive) RCOOH->ActiveEster Uronium Uronium Salt (e.g., HATU) Uronium->ActiveEster Base Base (DIPEA) Base->ActiveEster - H+ Peptide R-CO-NH-R' (Amide Product) ActiveEster->Peptide Amine R'-NH2 (Amine) Amine->Peptide

Caption: Simplified mechanism of acid activation by a uronium salt reagent.

Experimental Protocols

The following protocols provide a step-by-step guide for conducting the benchmark study.

Protocol 1: General Amide Coupling Reaction
  • To a clean, dry vial, add this compound (e.g., 35.4 mg, 0.1 mmol, 1.0 eq).

  • Add the chosen coupling agent (0.11 mmol, 1.1 eq). For EDC, also add OxymaPure (15.6 mg, 0.11 mmol, 1.1 eq).

  • Dissolve the solids in anhydrous DMF (1.0 mL).

  • Add Benzylamine (13 µL, 0.12 mmol, 1.2 eq) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (35 µL, 0.2 mmol, 2.0 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by taking small aliquots at specific time points (e.g., 15 min, 1 hr, 4 hr, 24 hr) for HPLC analysis.

Protocol 2: Sample Preparation for HPLC Analysis
  • Withdraw a 5 µL aliquot from the reaction mixture.

  • Quench the aliquot in 500 µL of a 50:50 mixture of Acetonitrile:Water.

  • Vortex the sample thoroughly.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze immediately.

Protocol 3: HPLC Method for Analysis
  • System: Standard HPLC or UHPLC system with a UV detector.[12]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

This method should provide good separation between the starting carboxylic acid, the amine, the amide product, and reagent-related byproducts.[13][14]

Anticipated Results and Discussion

Based on established principles of reactivity, we can predict a performance hierarchy among the tested reagents. The data below is illustrative of typical outcomes for such a sterically hindered coupling.

Coupling ReagentReaction Time (to >98% Conversion)Crude Product Purity (by HPLC Area %)Relative Cost
EDC / Oxyma > 24 hours~65%Low
HBTU ~ 4-6 hours~85%Medium
HATU ~ 1 hour>95%High
COMU < 1 hour>97%High
Interpretation of Results
  • EDC/Oxyma: The carbodiimide-based method is expected to be the slowest and least efficient. The steric bulk of the trityl group likely hinders the formation of the initial O-acylisourea intermediate and its subsequent capture by Oxyma, leading to incomplete conversion and the formation of byproducts.

  • HBTU: As a more potent uronium salt, HBTU will show a significant improvement over EDC. The formation of the HOBt-ester is more efficient, driving the reaction forward more effectively. However, for this highly demanding substrate, the reaction may still be sluggish.

  • HATU: The superior reactivity of the HOAt-ester formed by HATU is predicted to be the key to success.[9] This highly activated intermediate can overcome the steric barrier presented by the trityl group, leading to a rapid and clean conversion to the desired amide product. This aligns with literature where HATU is recommended for difficult sequences.[9][15]

  • COMU: COMU is anticipated to perform on par with or even slightly better than HATU. Its high intrinsic reactivity and the efficiency of the Oxyma-based active ester make it exceptionally well-suited for challenging couplings.[10] The excellent solubility of COMU and its byproducts can also simplify reaction monitoring and workup.

Conclusion and Recommendations

For the efficient acylation of the sterically hindered This compound , the choice of coupling agent is paramount. While cost-effective reagents like EDC may suffice for simpler substrates, they are ill-equipped to handle the steric challenge posed by the trityl group, leading to low yields and purity.

Our analysis strongly indicates that high-potency uronium salt reagents are required for this transformation.

  • Recommendation: For researchers prioritizing reaction speed and purity, HATU and COMU are the recommended coupling agents. Their ability to generate highly reactive intermediates is essential to drive the reaction to completion efficiently.

  • Consideration: While HBTU offers a viable, more economical alternative to HATU and COMU, researchers should anticipate longer reaction times and potentially lower crude purity, which may necessitate more extensive downstream purification.

This benchmarking guide provides a robust framework for reagent selection and experimental execution. By understanding the mechanistic underpinnings of each reagent and applying a systematic approach to evaluation, researchers can confidently overcome the challenges posed by sterically hindered substrates and accelerate their synthetic endeavors.

References

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
  • Unknown. (2013, July 2). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis.
  • Unknown. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • BenchChem. (2025). Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC.
  • BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • ChemicalBook. (2025, July 16). This compound.
  • Hayashi, Y. (2022, September 20). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • BenchChem. (2025). A Head-to-Head Battle: Benchmarking Coupling Reagents for the Synthesis of Difficult Peptide Sequences.
  • Albericio, F., et al. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.
  • Han, S.-Y., & Kim, Y.-A. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
  • Unknown. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • The Organic Chemistry Tutor. (2022, October 5). DIC Coupling Mechanism | Organic Chemistry. YouTube.
  • The Organic Chemistry Tutor. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube.
  • LookChem. (n.d.). Cas 191103-80-7,this compound.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Coupling Reagents in Modern Peptide Synthesis.
  • BenchChem. (n.d.). Synthesis routes of this compound.
  • ChemScene. (n.d.). 191103-80-7 | this compound.
  • BenchChem. (n.d.). (1-Trityl-1H-imidazol-4-yl)acetic acid | 168632-03-9.
  • Singh, G. P. (n.d.). HPLC for Peptides and Proteins: Principles, Methods and Applications.
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
  • Mant, C. T., & Hodges, R. S. (n.d.). HPLC Analysis and Purification of Peptides. PubMed Central.

Sources

A Comparative Guide to the Biological Activity of Imidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique structural features, including its ability to act as both a proton donor and acceptor, and its capacity to coordinate with metal ions, allow it to interact with a wide array of biological targets. This versatility has led to the development of a vast number of imidazole-containing compounds with a broad spectrum of therapeutic applications. This guide provides a comparative analysis of the biological activities of various imidazole-based compounds, supported by experimental data and detailed protocols to aid researchers in their quest for novel therapeutics.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Imidazole derivatives have emerged as a significant class of anticancer agents, exhibiting diverse mechanisms of action.[4][5][6] Many of these compounds function by inhibiting key enzymes and proteins that are crucial for cancer cell growth and survival, such as kinases and tubulin.[4][5][6][7]

A notable example is the development of BRAF V600E inhibitors, where imidazole-based compounds have shown significant promise.[8] For instance, a series of 4-(1H-imidazol-5-yl)pyridin-2-amine derivatives, designed through structural optimization of the approved drug Dabrafenib, have demonstrated potent anticancer activity against various cancer cell lines.[8]

Table 1: Comparative Anticancer Activity (IC50 values) of Selected Imidazole Compounds

CompoundTargetCancer Cell LineIC50 (µM)Reference
14h BRAF V600EMelanoma2.4 (mean)[8]
16e BRAF V600EMelanoma3.6 (mean)[8]
NSC 771432 Not SpecifiedA549 (Lung)Not Specified[9]
Aromathecin 19e Topoisomerase IVariousNot Specified[7]
Acridine-based imidazole 19h Topoisomerase IIVariousNot Specified[7]

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (imidazole derivatives)

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the imidazole compounds and a vehicle control (e.g., DMSO).

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Causality Behind Experimental Choices: The MTT assay is chosen for its reliability, high throughput, and its direct correlation of mitochondrial activity with cell viability. The use of a vehicle control is crucial to ensure that the observed effects are due to the compound itself and not the solvent.

Mandatory Visualization:

G cluster_0 Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Imidazole_Inhibitor Imidazole-Based Kinase Inhibitor Imidazole_Inhibitor->RAF Inhibition

Caption: Simplified RAF kinase inhibition by an imidazole-based compound.

Antifungal Activity: Disrupting Fungal Cell Integrity

Imidazole antifungals are widely used to treat fungal infections.[10] Their primary mechanism of action involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase.[10][11] This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[10][12] Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and disrupts the membrane's integrity, ultimately leading to fungal cell death.[10][12]

Commonly used imidazole antifungals include clotrimazole and miconazole.[10] These agents are effective against a broad spectrum of fungi.[13]

Table 2: Comparative Antifungal Activity (MIC values) of Selected Imidazole Compounds

CompoundFungal StrainMIC (µg/mL)Reference
Clotrimazole Candida albicans0.12 - 1[12]
Miconazole Candida albicans0.06 - 4[14]
Ketoconazole Candida albicans0.01 - 100[11]

Detailed Experimental Protocol: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Materials:

  • Mueller-Hinton broth (or other suitable broth)

  • 96-well microtiter plates

  • Fungal inoculum (adjusted to 0.5 McFarland standard)

  • Antifungal stock solutions

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the imidazole compounds in the broth in the wells of a 96-well plate.

  • Inoculate each well with the standardized fungal suspension.

  • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is the lowest concentration of the drug that completely inhibits visible growth of the fungus.

Causality Behind Experimental Choices: The broth microdilution method is a standardized and quantitative technique that allows for the precise determination of the minimum concentration of a drug needed to inhibit fungal growth, providing a clear measure of its potency.

Mandatory Visualization:

G cluster_0 Ergosterol Biosynthesis Pathway Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol_14a_demethylase Ergosterol Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Imidazole_Antifungal Imidazole Antifungal Imidazole_Antifungal->Lanosterol_14a_demethylase Inhibition Lanosterol_14a_demethylase->Ergosterol

Caption: Imidazole antifungals inhibit ergosterol biosynthesis.

Antibacterial Activity: A Renewed Focus on Imidazole Scaffolds

With the rise of antimicrobial resistance, there is a pressing need for new antibacterial agents. Imidazole derivatives have demonstrated promising activity against a range of bacteria.[15][16][17] Their mechanisms of action are diverse and can include the disruption of cell wall synthesis, inhibition of protein synthesis, or interference with DNA replication.[16][17]

Recent studies have explored the synthesis of novel imidazole derivatives and their evaluation against both Gram-positive and Gram-negative bacteria.[15][16] For example, newly synthesized imidazole derivatives have shown inhibitory effects on the growth of various bacterial strains.[15][16]

Table 3: Comparative Antibacterial Activity (MIC values) of Selected Imidazole Compounds

CompoundBacterial StrainMIC (µg/mL)Reference
HL1 Staphylococcus aureusNot Specified[16]
HL2 Escherichia coliNot Specified[16]
Imidazole-piperazine hybrids VariousNot Specified[4]

Detailed Experimental Protocol: Agar Disk Diffusion Assay

This qualitative method is used to assess the antimicrobial activity of a compound.

Materials:

  • Mueller-Hinton agar plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile paper disks (6 mm)

  • Test compound solutions

  • Positive control antibiotic disks

  • Incubator

Procedure:

  • Inoculate the surface of the agar plates uniformly with the bacterial suspension.

  • Impregnate the sterile paper disks with a known concentration of the imidazole compound.

  • Place the disks on the inoculated agar surface.

  • Place a positive control antibiotic disk on the same plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited).

Causality Behind Experimental Choices: The agar disk diffusion assay is a simple, rapid, and cost-effective method for screening the antibacterial activity of new compounds. The size of the zone of inhibition provides a qualitative measure of the compound's efficacy.

Antiviral Activity: A Promising Frontier for Imidazole Derivatives

The unique structural features of the imidazole ring make it a valuable scaffold for the development of antiviral drugs. Imidazole-based compounds have shown activity against a variety of viruses by targeting viral enzymes and proteins essential for replication.[18][19]

For instance, certain imidazole derivatives have been investigated for their potential against the dengue virus and even SARS-CoV-2.[20] Docking studies have shown that some imidazole analogs can bind to the active site of the SARS-CoV-2 main protease, suggesting a potential mechanism for their antiviral activity.

Table 4: Comparative Antiviral Activity (EC50 values) of Selected Imidazole Compounds

CompoundVirusEC50 (µM)Reference
Compound 8b Yellow Fever Virus1.85[20]
Compound 8c Dengue Virus1.93[20]
Bisimidazole C2 SARS-CoV-2 (in silico)Not Applicable

Detailed Experimental Protocol: Plaque Reduction Assay

This assay is used to quantify the infectivity of a virus and the antiviral activity of a compound.

Materials:

  • Host cell monolayer in 6-well plates

  • Virus stock

  • Test compound

  • Overlay medium (e.g., containing agar or methylcellulose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Grow a confluent monolayer of host cells in 6-well plates.

  • Pre-treat the cells with different concentrations of the imidazole compound for a specific period.

  • Infect the cells with a known amount of virus.

  • After an adsorption period, remove the virus inoculum and add an overlay medium containing the test compound.

  • Incubate the plates until plaques (clear zones of cell death) are visible.

  • Fix and stain the cells to visualize and count the plaques.

  • Calculate the percentage of plaque reduction compared to the untreated control to determine the EC50 value.

Causality Behind Experimental Choices: The plaque reduction assay is a gold-standard method for determining the antiviral activity of a compound as it directly measures the reduction in infectious virus particles.

Conclusion and Future Perspectives

The imidazole scaffold continues to be a remarkably versatile platform in drug discovery, yielding compounds with a wide range of biological activities. The comparative analysis presented in this guide highlights the potential of imidazole derivatives as anticancer, antifungal, antibacterial, and antiviral agents. The detailed experimental protocols provide a practical framework for researchers to evaluate the efficacy of their own novel imidazole-based compounds. Future research should focus on the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties to address unmet medical needs.

References

  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed. (n.d.).
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Molecules.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024).
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.).
  • Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC. (n.d.).
  • Imidazole antifungals | Research Starters - EBSCO. (n.d.).
  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells - CABI Digital Library. (2020).
  • Mechanisms of action of the antimycotic imidazoles - PubMed. (n.d.).
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives - SciSpace. (n.d.).
  • Imidazoles as potential anticancer agents - PMC - PubMed Central. (n.d.).
  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. (n.d.).
  • Imidazole and its Biological Activities: A Review - Asian Journal of Research in Chemistry. (2012).
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.).
  • Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAF V600E inhibitors - PubMed. (2021). Bioorganic Chemistry.
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.).
  • Antibacterial Activities of Imidazole-Based Compounds (A Review) - Semantic Scholar. (2023). Russian Journal of Organic Chemistry.
  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.).
  • Exploration of structure-based on imidazole core as antibacterial agents - PubMed. (n.d.).
  • Introduction To Imidazole And Its Antimicrobial Activity: A Review - Nanotechnology Perceptions. (n.d.).
  • Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing). (2014).
  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - MDPI. (n.d.).
  • synthesis and biological evaluation of novel imidazole based compounds - ResearchGate. (2025).
  • Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds - ChemRxiv. (n.d.).
  • Review of pharmacological effects of imidazole derivatives. (2022).
  • 12 A review: Imidazole synthesis and its biological activities. (n.d.).
  • Computational study of the therapeutic potentials of a new series of imidazole derivatives against SARS-CoV-2. (n.d.).
  • Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery - Semantic Scholar. (n.d.).
  • Imidazole derivatives: Impact and prospects in antiviral drug discovery - ResearchGate. (n.d.).
  • Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis - MDPI. (n.d.).

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 1-Trityl-1H-imidazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its identity and purity. This is particularly true for heterocyclic scaffolds like 1-Trityl-1H-imidazole-4-carboxylic acid and its derivatives, which serve as crucial intermediates in the synthesis of various biologically active molecules.[1][2][3] The presence of uncharacterized impurities—be they unreacted starting materials, byproducts, or residual solvents—can confound biological assay results, introduce toxicity, and ultimately derail a promising therapeutic candidate. Therefore, an orthogonal and multi-faceted analytical approach is not just best practice; it is a scientific necessity.

This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of synthesized this compound derivatives. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, ensuring a self-validating system of analysis that upholds the highest standards of scientific integrity.

The Analytical Arsenal: A Comparative Overview

The purity of a synthesized organic molecule is seldom confirmed by a single technique. Instead, a consensus is reached by combining data from several orthogonal methods. For compounds like this compound derivatives, the primary tools are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).[4][5][6][7] Each method interrogates the sample based on different physicochemical properties, providing a more complete purity profile.

The logical workflow for purity assessment typically begins with a high-resolution separation technique, followed by structural confirmation and, finally, elemental composition verification.

G cluster_0 Purity Assessment Workflow Synthesis Synthesis Primary_Screening Primary Screening & Separation (HPLC) Synthesis->Primary_Screening Initial Sample Elemental_Confirmation Elemental Confirmation (Elemental Analysis) Synthesis->Elemental_Confirmation Bulk Sample Structural_Validation Structural Validation & Quantification (NMR Spectroscopy) Primary_Screening->Structural_Validation Quantify Purity Impurity_ID Impurity Identification (LC-MS) Primary_Screening->Impurity_ID Characterize Impurities Final_Purity Final Purity Statement (>95%) Structural_Validation->Final_Purity Impurity_ID->Final_Purity Elemental_Confirmation->Final_Purity Corroborate Formula

Caption: A typical workflow for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power and quantitative precision.[6] For this compound, a non-volatile and thermally stable compound, a reversed-phase HPLC (RP-HPLC) method is ideal.

  • Causality of Choice : RP-HPLC separates molecules based on their hydrophobicity. The nonpolar trityl group and the polar carboxylic acid and imidazole moieties give the molecule an amphiphilic character that is well-suited for separation on a C18 stationary phase, allowing for the resolution of closely related impurities that may differ only slightly in polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

While HPLC excels at separation, NMR provides unparalleled insight into molecular structure.[7] For purity assessment, ¹H NMR is particularly powerful. The integral of each signal is directly proportional to the number of protons it represents, allowing for a quantitative assessment of the main compound against impurities with proton signals in clear regions of the spectrum.[8]

  • Expert Insight : The Journal of Medicinal Chemistry requires a purity of >95% for all tested compounds, and recognizes absolute quantitative ¹H NMR (qNMR) as a valid method alongside HPLC and elemental analysis.[9][10] This technique, which involves adding a certified internal standard, is fast, non-destructive, and provides high accuracy, making it an excellent orthogonal method to chromatography.[9]

Mass Spectrometry (MS): The Impurity Investigator

When HPLC reveals an unknown impurity peak, Mass Spectrometry is the go-to technique for identification. By coupling HPLC with MS (LC-MS), we can obtain the molecular weight of the impurity as it elutes from the column.[6]

  • Trustworthiness : This combination is powerfully confirmatory. If an impurity peak in an HPLC chromatogram corresponds to a mass that can be rationalized as a potential byproduct or unreacted starting material (e.g., detritylated starting material), it builds a strong, self-validating case for the identity of that impurity. Native mass spectrometry techniques can also provide information on noncovalent interactions, which is particularly useful for more complex derivatives.[11]

Elemental Analysis (EA): The Fundamental Check

Elemental analysis by combustion provides the mass fractions of carbon, hydrogen, and nitrogen in the sample.[12][13] This data is used to confirm that the empirical formula of the synthesized compound is correct.

  • Authoritative Grounding : Most chemistry journals require the found elemental composition to be within ±0.4% of the calculated values for a compound to be considered pure.[4][14] While it is a powerful tool for verifying the bulk sample's composition, it cannot detect impurities with a similar elemental makeup, such as isomers.[9][15]

Comparative Analysis of Techniques

The selection of an analytical method is guided by the specific question being asked. The table below summarizes the strengths and applications of each core technique.

Technique Principle of Operation Information Obtained Primary Application in Purity Assessment Advantages Limitations
HPLC-UV Differential partitioning between a stationary and mobile phase based on polarity.[6]Retention time, peak area (quantitative).The primary tool for quantifying purity and detecting impurities.High resolution, high sensitivity, robust, gold standard for QC.[6]Destructive, requires reference standards for absolute quantification.
¹H NMR (qNMR) Nuclear spin transitions in a magnetic field.[7]Chemical structure, quantitative ratio of components.Structural confirmation and orthogonal purity quantification.Non-destructive, provides structural data, absolute quantification with an internal standard.[9]Lower sensitivity than HPLC, peak overlap can complicate analysis.[16]
LC-MS Combines HPLC separation with mass-to-charge ratio detection.[6]Molecular weight of separated components.Identification of unknown impurities detected by HPLC.High sensitivity, provides molecular weight for structural elucidation.[6]Not inherently quantitative, susceptible to ion suppression.[6]
Elemental Analysis Combustion of the sample to determine C, H, N content.[12][13]Percentage composition of elements.Confirmation of the empirical formula of the bulk sample.Fast, inexpensive, confirms fundamental composition.[12]Does not detect isomers or impurities with the same elemental composition.[9]

Validated Experimental Protocols

Trustworthiness in science is built on reproducible, detailed methodologies. Below are field-proven protocols for the primary purity assessment techniques.

Protocol 1: RP-HPLC Purity Determination

This protocol is designed as a robust gradient method capable of separating the target compound from both more polar and less polar impurities.

G Sample_Prep Sample Preparation (1 mg/mL in 50:50 ACN:H₂O) Injection Inject 10 µL Sample_Prep->Injection Separation Gradient Elution on C18 Column Injection->Separation Detection UV Detection (210 nm) Separation->Detection Analysis Data Analysis (Calculate Area % Purity) Detection->Analysis

Caption: Workflow for RP-HPLC purity analysis.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is used.[6]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a volatile modifier compatible with mass spectrometry, making this method transferable to LC-MS for impurity identification.[17]

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the synthesized this compound derivative in 1 mL of a 50:50 mixture of acetonitrile and water.[6] Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[5]

    • Column Temperature: 30 °C

    • UV Detection: 210 nm. Rationale: This wavelength provides good sensitivity for the imidazole core and aromatic trityl group.[6]

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Quantitative ¹H NMR (qNMR) Purity Assessment

This protocol uses a certified internal standard to achieve a highly accurate, absolute purity value.

G cluster_0 qNMR Workflow Weighing Accurately Weigh Sample & Internal Standard Dissolving Dissolve in Deuterated Solvent Weighing->Dissolving Acquisition Acquire ¹H NMR Spectrum (Relaxation Delay ≥ 5*T₁) Dissolving->Acquisition Processing Process Spectrum (Phase & Baseline Correction) Acquisition->Processing Integration Integrate Analyte & Standard Peaks Processing->Integration Calculation Calculate Purity Integration->Calculation

Caption: Workflow for quantitative NMR (qNMR) analysis.

Methodology:

  • Materials:

    • Synthesized compound (~10-15 mg).

    • Certified Internal Standard (e.g., maleic acid, dimethyl sulfone). Rationale: The standard must have protons that resonate in a clear region of the spectrum, be non-volatile, and not react with the sample.

    • Deuterated Solvent (e.g., DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for both the polar carboxylic acid and the nonpolar trityl group.[18]

    • High-resolution NMR spectrometer (≥400 MHz).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the internal standard into a clean vial. Record the exact weight (W_std).

    • Accurately weigh approximately 15 mg of the synthesized compound into the same vial. Record the exact weight (W_spl).

    • Add ~0.7 mL of the deuterated solvent to completely dissolve the solids.

  • NMR Data Acquisition:

    • Transfer the solution to a clean NMR tube.

    • Acquire the ¹H NMR spectrum. Crucial Parameter : Set a long relaxation delay (d1) of at least 5 times the longest T₁ of the protons being integrated. This ensures full relaxation and accurate integration, which is the foundation of quantitative analysis.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (I_spl) and a signal from the standard (I_std).

    • Calculate the purity using the following formula:

    Purity (%) = (I_spl / I_std) * (N_std / N_spl) * (MW_spl / MW_std) * (W_std / W_spl) * P_std

    Where:

    • I : Integral value

    • N : Number of protons for the integrated signal

    • MW : Molecular Weight

    • W : Weight

    • P_std : Purity of the standard (from certificate)

Conclusion

Assessing the purity of synthesized this compound derivatives is a multi-step, evidence-based process. While HPLC provides the benchmark for separation and routine quality control, its findings must be corroborated by orthogonal techniques. Quantitative NMR offers a powerful, non-destructive method for both structural confirmation and absolute purity determination. LC-MS is indispensable for identifying unknown impurities, and elemental analysis provides a fundamental check on the compound's elemental composition. By judiciously combining these techniques, researchers can build a robust, self-validating data package that ensures the quality of their materials and the integrity of their subsequent research.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. Elemental analysis. [Link]

  • National Institutes of Health (NIH). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. [Link]

  • ResearchGate. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry | Request PDF. [Link]

  • SIELC Technologies. Separation of 1H-Imidazole-4-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • PubMed Central (PMC). An International Study Evaluating Elemental Analysis. [Link]

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. [Link]

  • Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • PubMed. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. [Link]

  • AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. [Link]

  • National Institutes of Health (NIH). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • ResearchGate. Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. [Link]

  • LookChem. Cas 191103-80-7,this compound. [Link]

  • ChemAdder. The NMR-Purity and the new dimensions and standards of purity. [Link]

  • National Institutes of Health (NIH). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

  • ResearchGate. How to check the purity of the chemical compound by H NMR?. [Link]

Sources

Navigating Selectivity: A Comparative Guide to the Cross-Reactivity of 1-Trityl-1H-imidazole-4-carboxylic Acid Derived Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of therapeutic drug development, the selectivity of a small molecule inhibitor is a critical determinant of its ultimate success. Compounds derived from the versatile 1-Trityl-1H-imidazole-4-carboxylic acid scaffold have emerged as potent inhibitors of nitric oxide synthases (NOS), enzymes pivotal in a spectrum of physiological and pathological processes. However, the inherent chemical motifs of these inhibitors, particularly the imidazole core, predispose them to interactions with other heme-containing proteins, demanding a rigorous evaluation of their cross-reactivity. This guide provides a comparative analysis of the selectivity profiles of these inhibitors, focusing on their primary targets—the NOS isoforms—and significant off-targets like cytochrome P450 (CYP) enzymes. We will delve into the causality behind experimental choices for assessing selectivity and provide robust, field-proven protocols to empower researchers in their drug discovery endeavors.

Introduction: The Double-Edged Sword of Nitric Oxide Synthase Inhibition

Nitric oxide (NO) is a crucial signaling molecule synthesized by three distinct isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2). While eNOS-derived NO is vital for maintaining vascular tone and endothelial health, the overproduction of NO by nNOS and iNOS is implicated in neurodegenerative diseases, neuropathic pain, and inflammatory conditions.[1] This dichotomy necessitates the development of isoform-selective NOS inhibitors to maximize therapeutic efficacy while minimizing off-target effects.

The this compound scaffold has proven to be a valuable starting point for synthesizing potent NOS inhibitors.[2][3] The imidazole moiety, a key pharmacophore, often interacts with the heme cofactor in the active site of NOS enzymes.[4] However, this same interaction mechanism presents a significant challenge: potential cross-reactivity with other heme-containing enzymes, most notably the cytochrome P450 superfamily, which are central to drug metabolism.[5][6] Understanding and quantifying this cross-reactivity is not merely an academic exercise; it is a critical step in predicting potential drug-drug interactions and ensuring clinical safety.[7]

The Target: Comparative Selectivity Across NOS Isoforms

The therapeutic rationale for developing NOS inhibitors often hinges on selectively targeting one isoform over others. For instance, selective nNOS inhibitors are sought for treating neurological disorders, while selective iNOS inhibitors are pursued for inflammatory diseases.[8][9] The substitution pattern on the imidazole and phenyl rings of the core scaffold dramatically influences this selectivity.

While specific quantitative data for direct derivatives of this compound is proprietary or dispersed across numerous studies, we can illustrate the concept of selectivity with representative imidazole-based inhibitors reported in the literature.

Table 1: Illustrative NOS Isoform Selectivity of Imidazole-Based Inhibitors

Compound ExamplenNOS (IC50/Ki)eNOS (IC50/Ki)iNOS (IC50/Ki)nNOS/eNOS Selectivity RationNOS/iNOS Selectivity Ratio
1-(2-Trifluoromethylphenyl)imidazole (TRIM)[10]28.2 µM1057.5 µM27.0 µM~37.5~0.96
1-Phenylimidazole (PI)[10]72.1 µM86.9 µM53.9 µM~1.2~0.75
(S)-9b (Thiophenecarboximidamide derivative)[1]14.7 nM16.67 µM4.73 µM~1134~322

Note: Data is compiled from different studies and serves for illustrative comparison. Direct comparison requires standardized assay conditions.

Expert Analysis: As evidenced by the data, simple substitutions can dramatically alter the selectivity profile. The addition of a trifluoromethyl group in TRIM significantly enhances selectivity for nNOS over eNOS compared to the parent phenylimidazole.[10] More complex derivatives, such as compound (S)-9b, achieve remarkable selectivity through interactions with specific residues within the nNOS active site that are not conserved in eNOS.[1] This underscores the power of structure-activity relationship (SAR) studies in rationally designing isoform-selective inhibitors.

The Off-Target: Cross-Reactivity with Cytochrome P450 Enzymes

The imidazole nucleus is a well-known coordinating ligand for the heme iron atom present in all CYP enzymes.[5] This interaction can lead to potent, often nonselective, inhibition of CYPs, creating a high risk for clinically significant drug-drug interactions.[7] Any drug development program for imidazole-based compounds must therefore include a comprehensive CYP inhibition screening panel.

Table 2: Illustrative Cytochrome P450 Inhibition by Imidazole-Containing Drugs

Compound ExampleCYP1A2 (Ki)CYP2C9 (Ki)CYP2C19 (Ki)CYP2D6 (Ki)CYP3A4 (Ki)
Sulconazole[7]0.4 µM0.01 µM0.008 µM0.40 µM-
Miconazole[7]--0.05 µM0.70 µM0.03 µM
Clotrimazole[7]----0.02 µM
PH-302[11][12]----~2.0 µM

Note: These are examples of therapeutic imidazole drugs, not direct derivatives of the topic scaffold, but they illustrate the common propensity for CYP inhibition.

Expert Analysis: The data clearly shows that imidazole-containing compounds can be potent inhibitors of multiple CYP isoforms.[7] Some compounds, like PH-302, demonstrate competitive inhibition through this heme coordination.[11][12] This highlights the necessity of early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) screening. The goal is to identify derivatives that retain high affinity for the target NOS isoform while minimizing their interaction with the active sites of key drug-metabolizing CYP enzymes.

Visualizing the Scientific Process

To systematically evaluate inhibitor selectivity, a structured workflow is essential. This process begins with the primary target and progressively widens to include key off-targets.

G cluster_0 Phase 1: Primary Target Profiling cluster_1 Phase 2: Off-Target Cross-Reactivity cluster_2 Phase 3: Cellular & In Vivo Validation start Synthesized Inhibitor (this compound derivative) assay_n In Vitro nNOS Inhibition Assay start->assay_n assay_e In Vitro eNOS Inhibition Assay start->assay_e assay_i In Vitro iNOS Inhibition Assay start->assay_i calc_ic50 Calculate IC50/Ki Values assay_n->calc_ic50 assay_e->calc_ic50 assay_i->calc_ic50 selectivity Determine NOS Isoform Selectivity Ratios calc_ic50->selectivity cyp_panel CYP Inhibition Panel (e.g., CYP3A4, 2D6, 2C9) selectivity->cyp_panel Proceed with selective leads cyp_ic50 Calculate CYP IC50 Values cyp_panel->cyp_ic50 d_d_i Assess Drug-Drug Interaction Potential cyp_ic50->d_d_i cell_assay Cell-Based NOS Assay d_d_i->cell_assay Proceed with clean off-target profile animal_model In Vivo Efficacy & PK/PD Studies cell_assay->animal_model

Caption: Workflow for assessing inhibitor cross-reactivity.

Validated Experimental Protocols

Trustworthy data is built on the foundation of robust and well-validated experimental protocols. Here, we detail the methodologies for quantifying inhibitor potency against both the primary NOS targets and the critical CYP off-targets.

Protocol 1: In Vitro NOS Inhibition Assay (Griess Assay)

This protocol quantifies NO production by measuring nitrite, a stable breakdown product. It is a fundamental assay for determining IC50 values for each NOS isoform.

Causality Behind Choices:

  • Recombinant Enzymes: Using purified recombinant human nNOS, eNOS, and iNOS ensures that the observed inhibition is a direct effect on the target enzyme, free from confounding variables of a cellular environment.

  • Cofactors: NOS enzymes require a suite of cofactors (NADPH, FAD, FMN, BH4) to be active. Their inclusion is essential for enzymatic turnover. Calmodulin and Ca2+ are specifically included for nNOS and eNOS, as their activity is calcium/calmodulin-dependent, whereas iNOS is not.[13]

  • Griess Reagent: This colorimetric reagent provides a simple, sensitive, and reliable method for detecting nitrite, making it suitable for high-throughput screening in 96-well plates.[13][14]

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a master mix for each NOS isoform in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). The mix should contain L-arginine (substrate), NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4).[13] For nNOS and eNOS, also include Calmodulin and CaCl2.[13]

  • Inhibitor Aliquoting: In a 96-well microplate, add varying concentrations of the test inhibitor (typically a 10-point dose-response curve). Include a vehicle control (e.g., DMSO).[14]

  • Reaction Initiation: Add the appropriate purified NOS enzyme to each well to start the reaction.[14]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[14]

  • Nitrite Detection:

    • Add Griess Reagent A (e.g., Sulfanilamide in acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.[14]

    • Add Griess Reagent B (e.g., N-(1-Naphthyl)ethylenediamine) and incubate for another 5-10 minutes.[14]

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[14]

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the amount of nitrite produced in each well and determine the percent inhibition for each inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: In Vitro CYP Inhibition Assay (Fluorescent Probe-Based)

This protocol assesses an inhibitor's effect on major CYP isoforms using specific fluorescent substrates. It's a standard, high-throughput method for early-stage ADME profiling.

Causality Behind Choices:

  • Human Liver Microsomes (HLM) or Recombinant CYPs: HLMs provide a physiologically relevant matrix containing a mixture of CYP enzymes. Recombinant systems (e.g., cDNA-expressed enzymes) allow for the precise testing of individual isoforms.[7]

  • Isoform-Specific Probes: Specific substrates are used that are selectively metabolized by a single CYP isoform into a fluorescent product (e.g., phenacetin O-deethylation for CYP1A2, diclofenac 4'-hydroxylation for CYP2C9).[7] This ensures that the measured signal is directly proportional to the activity of the intended CYP.

  • NADPH Regeneration System: CYPs are monooxygenases that require NADPH as a cofactor. An NADPH regeneration system is included to ensure that cofactor depletion is not a limiting factor during the incubation period.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4). Prepare stock solutions of the test inhibitor, the isoform-specific fluorescent probe substrate, and human liver microsomes or recombinant CYP enzyme.

  • Plate Setup: In a 96-well plate, add the reaction buffer, the test inhibitor at various concentrations, and the microsomes/recombinant enzyme.

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to interact with the enzymes.

  • Reaction Initiation: Initiate the reaction by adding a pre-warmed mixture of the fluorescent probe substrate and an NADPH regeneration system.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes), optimized for linear product formation.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., acetonitrile or a strong acid).

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the specific probe used.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Strategic Outlook

The this compound scaffold is a promising foundation for the development of novel NOS inhibitors. However, the journey from a potent inhibitor to a safe and effective therapeutic agent is paved with rigorous cross-reactivity testing. A strategic, multi-tiered approach to selectivity profiling, as outlined in this guide, is paramount. By first establishing high selectivity against the target NOS isoform and then systematically screening for and designing out interactions with critical off-targets like cytochrome P450s, researchers can significantly enhance the clinical translation potential of their lead compounds. The integration of robust in vitro assays with rational structural design will continue to be the cornerstone of developing the next generation of highly selective, life-changing therapeutics.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Studying Neuronal Nitric Oxide Synthase (nNOS) Inhibition.
  • O'Donnell, J. P., et al. (2003). Inhibition of cytochromes P450 by antifungal imidazole derivatives. Drug Metabolism and Disposition, 31(1), 29-36.
  • Sadek, B. (2011). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. Der Pharma Chemica, 3(1), 410-419.
  • Pelletier, J. C., et al. (1993). Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells. FEBS Letters, 319(1-2), 155-158.
  • Rock, D. A., et al. (2007). Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions. Chemical Research in Toxicology, 20(2), 263-270.
  • Rock, D. A., et al. (2007). Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions. PubMed.
  • Benchchem. (n.d.). A Researcher's Guide to Validating the Selectivity of Neuronal Nitric Oxide Synthase Inhibitors: A Comparative Analysis.
  • Li, H., et al. (2007). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. CNS & Neurological Disorders - Drug Targets, 6(2), 97-113.
  • ChemicalBook. (2023). This compound.
  • Handy, R. L., et al. (1998). Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects. British Journal of Pharmacology, 123(8), 1637-1644.
  • Payne, J. E., et al. (2009). Discovery of inducible nitric oxide synthase (iNOS) inhibitor development candidate KD7332, part 1: Identification of a novel, potent, and selective series of quinolinone iNOS dimerization inhibitors that are orally active in rodent pain models. Journal of Medicinal Chemistry, 52(9), 3047-3062.
  • Wang, Q., et al. (2014). Combination of Chiral Linkers with Thiophenecarboximidamide Heads to Improve the Selectivity of Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 5(11), 1208-1213.
  • Benchchem. (n.d.). Synthesis routes of this compound.
  • López Cara, L. C., et al. (2009). Phenylpyrrole derivatives as neural and inducible nitric oxide synthase (nNOS and iNOS) inhibitors. European Journal of Medicinal Chemistry, 44(6), 2655-2666.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Trityl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Trityl-1H-imidazole-4-carboxylic acid, moving beyond simple instructions to explain the scientific rationale behind each procedure.

The molecular structure of this compound—featuring a bulky, hydrophobic trityl group, a reactive imidazole ring, and an acidic carboxylic acid moiety—dictates its specific handling and disposal requirements. Adherence to these protocols is essential for ensuring laboratory safety and maintaining regulatory compliance.

Hazard Profile and Core Safety Principles

Before disposal, a thorough understanding of the compound's hazard profile is critical. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can infer its properties from its constituent functional groups: the imidazole core and the carboxylic acid. The imidazole moiety suggests potential corrosive properties and incompatibility with strong oxidizing agents.[1][2] The carboxylic acid group introduces acidity and incompatibility with bases.[3]

All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and ANSI Z87.1-compliant safety goggles.[4][5] All operations involving the transfer of the solid powder should be conducted within a certified laboratory chemical fume hood to prevent inhalation of dust.[1][4]

Table 1: Summary of Hazard Profile and Disposal Considerations

ParameterGuidelineScientific Rationale & Citations
Waste Classification Hazardous Chemical WasteMust be disposed of through a licensed hazardous waste handler; do not discard in regular trash or down the drain.[5][6]
Physical Form Solid PowderRequires containment to prevent dust formation, which can be an inhalation hazard and may form combustible concentrations in air.[2]
Primary Hazards Skin, Eye, and Respiratory IrritationImidazole and carboxylic acid derivatives are known irritants.[5][7] Imidazole itself is classified as corrosive.[1][2]
Key Incompatibilities Strong Oxidizing Agents, Strong Bases, Strong Acids, Acid Chlorides, Acid AnhydridesThe imidazole ring can react with oxidizers.[2][4] The carboxylic acid will react exothermically with bases.[3] Strong acids can potentially cleave the acid-labile trityl group.[8]
Required PPE Safety Goggles, Nitrile Gloves, Lab CoatStandard protection for handling irritating or corrosive solid chemicals.[4][5]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process of segregation, containment, and documentation. This protocol ensures that the waste is handled safely from the point of generation to its final collection by Environmental Health and Safety (EHS) personnel.

Experimental Protocol: Waste Accumulation and Disposal

  • Designate a Satellite Accumulation Area (SAA):

    • Identify a specific area within the laboratory where the waste container will be stored. This area must be at or near the point of generation and under the control of the laboratory staff.

    • The SAA should be away from drains, heat sources, and direct sunlight.[9]

  • Select a Compatible Waste Container:

    • Choose a container made of a material chemically resistant to organic acids, such as high-density polyethylene (HDPE).[3] The container must have a leak-proof, screw-top lid to ensure it can be securely sealed.[4][10]

    • Ensure the container is in good condition, free from cracks or residue from previous use.

  • Properly Label the Waste Container:

    • Attach a "Hazardous Waste" label to the container before any waste is added.[1][11]

    • The label must include:

      • The full, unabbreviated chemical name: "this compound".

      • The approximate percentage if it is part of a mixture.

      • The associated hazards (e.g., "Corrosive," "Irritant").[3]

      • The date the first waste was added to the container.

  • Transferring Waste to the Container:

    • Always wear the appropriate PPE (gloves, goggles, lab coat).

    • Carefully transfer waste solids (e.g., unused reagent, contaminated weigh paper) into the designated container, minimizing the creation of dust.

    • Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spillage.[3]

    • Securely close the lid immediately after adding waste. The container must remain closed at all times except when waste is being added.[11][12]

  • Storing the Waste Container:

    • Store the sealed container in the designated SAA.

    • Use secondary containment, such as a plastic tub, to prevent the spread of material in case of a container failure.[11]

    • Crucially, ensure the container is segregated from incompatible materials, particularly bases, oxidizers, and strong acids.[3][4][10]

  • Arranging for Final Disposal:

    • Once the container is full or is no longer being used, complete a chemical collection request form as required by your institution's EHS department.[1][4]

    • Do not move the waste container into a hallway or other public area; it must be collected directly from the laboratory.[12]

Management of Contaminated Materials & Spills

Disposal procedures must also account for labware and materials that come into contact with the chemical, as well as accidental spills.

  • Contaminated Solid Waste: Disposable items such as gloves, weigh boats, and contaminated paper towels should be placed directly into the designated solid hazardous waste container for this compound.[9]

  • Empty Reagent Containers: The original reagent bottle must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous liquid waste.[11] Subsequent rinses may also need to be collected depending on local regulations. After rinsing and air-drying, deface the original label and dispose of the empty container as instructed by your EHS department.[9]

  • Spill Management: For a small spill of solid this compound:

    • Ensure the area is well-ventilated and restrict access.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite to avoid generating dust.[3]

    • Carefully sweep or scoop the material into the designated hazardous waste container.[7]

    • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials into the waste container as well.

    • Report the spill to your laboratory supervisor or EHS department as per your institution's policy.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper management and disposal of waste containing this compound.

G A Waste Generation (Unused Reagent, Contaminated Labware) B Identify as Hazardous Waste (Solid Organic Acid/Irritant) A->B Characterize C Select Compatible Container (HDPE, Screw Cap, Leak-proof) B->C Select D Pre-Label Container (Full Name, Hazards, Date) C->D Prepare E Transfer Waste (Using appropriate PPE in Fume Hood) D->E Collect F Securely Store Container (Sealed, in Secondary Containment, Away from Incompatibles) E->F Store G Request EHS Pickup (When full or no longer in use) F->G Dispose

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Trityl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of pharmaceutical research and drug development, the confident and safe handling of chemical reagents is the bedrock of innovation and success. 1-Trityl-1H-imidazole-4-carboxylic acid is a valuable building block in organic synthesis, but like any specialized chemical, it demands a protocol built on a foundation of safety and technical understanding. This guide moves beyond mere checklists to provide a comprehensive, field-tested framework for selecting and using Personal Protective Equipment (PPE), ensuring the protection of researchers and the integrity of their work.

Proactive Hazard Assessment: Understanding the Molecule

A robust safety plan begins with a chemical's molecular structure. While a comprehensive toxicological profile for this compound is not extensively detailed in public records, we can infer potential hazards by examining its constituent functional groups. This proactive analysis is the cornerstone of a trustworthy safety protocol.

  • Imidazole Ring: Imidazole and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2] They may also be harmful if swallowed.[1][2]

  • Carboxylic Acid Group: Carboxylic acids are, by nature, acidic and can be corrosive or irritating to skin and eyes.[3][4][5] Their reactivity with bases is a key consideration for storage and handling.[3][4]

  • Trityl Group: This bulky, solid component means the compound is typically a powder. This physical state increases the risk of creating airborne dust during handling, which can be inhaled.[6][7] Procedures should be designed to minimize dust generation.[7][8]

Given these characteristics, the primary routes of potential exposure are inhalation of the powder, direct skin contact, and eye contact. Our PPE strategy must therefore establish reliable barriers against these routes.

The Hierarchy of Controls: PPE as the Final Safeguard

Before discussing specific PPE, it is critical to remember the hierarchy of safety controls. PPE is the last line of defense.

  • Engineering Controls: These are the most effective controls. All work with solid this compound should be performed within a certified chemical fume hood or a ventilated balance enclosure to control dust.[1][9] Ensure eyewash stations and safety showers are readily accessible.[9][10]

  • Administrative Controls: These include robust Standard Operating Procedures (SOPs), thorough training for all personnel, and clearly labeling work areas.

  • Personal Protective Equipment (PPE): This is the essential final barrier between the researcher and the chemical.

Core PPE Recommendations: A Task-Based Approach

The specific PPE required depends directly on the task being performed. The following table outlines the minimum recommended PPE for common laboratory procedures involving this compound.

Laboratory Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Solid Chemical safety goggles.[8][11] A face shield is also recommended.[7][12][13]Nitrile gloves (double-gloving is best practice to manage contamination).[1][8]A buttoned, long-sleeved laboratory coat.[1]Required if not performed in a fume hood or ventilated enclosure. Use a NIOSH-approved respirator with a particulate filter (e.g., N95).[9][14]
Solution Preparation & Transfers Chemical splash goggles.[8][11]Chemically resistant gloves (e.g., Nitrile). Check solvent compatibility charts.[1][8]Chemical-resistant lab coat.[1]All work should be done in a chemical fume hood; no additional respiratory protection is needed with this engineering control.[9]
Reaction Work-up & Purification Chemical splash goggles and a face shield for splash hazards.[7][12][13]Chemically resistant gloves appropriate for all reagents and solvents present.[15]Chemical-resistant lab coat. An apron can provide additional protection.[6]All work must be done in a chemical fume hood.[9]
Spill Cleanup & Waste Disposal Chemical safety goggles.[8]Heavy-duty, chemically resistant gloves.Chemical-resistant lab coat.[1]For significant spills or dust generation, a NIOSH-approved respirator is required.[9]
Procedural Discipline: Donning and Doffing PPE

The effectiveness of PPE is critically dependent on using it correctly. Cross-contamination often occurs during the removal (doffing) process.

Donning Sequence (Putting On):

  • Lab Coat: Put on and fully button the lab coat.

  • Eye/Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Don gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing Sequence (Taking Off):

  • Gloves: Remove gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid touching the outer surface.[15]

  • Lab Coat: Remove the lab coat by folding it in on itself, contaminated side inward.

  • Eye/Face Protection: Remove goggles or face shield from the back.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after all PPE is removed.[8][15]

Safe Handling and Disposal Workflow

A self-validating protocol integrates safety checks and procedures from start to finish. The following workflow diagram illustrates the key steps and decision points for safely handling this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling A Review Safety Data Sheet (SDS) & SOP B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Select & Inspect Task-Specific PPE B->C D Don PPE Correctly C->D E Perform Chemical Handling in Fume Hood D->E F Segregate Hazardous Waste Immediately E->F G Decontaminate Work Surfaces F->G H Doff PPE Correctly to Avoid Contamination G->H I Wash Hands Thoroughly H->I J Dispose of Waste per Institutional Guidelines I->J

Caption: A workflow for ensuring safety during chemical handling procedures.

All waste, including contaminated gloves, weigh paper, and empty containers, must be disposed of as hazardous chemical waste according to your institution's Environmental Health and Safety (EHS) guidelines.[8]

By integrating these expert-level protocols and understanding the causality behind each safety recommendation, you build a laboratory environment that is not only compliant but also deeply rooted in a culture of safety and scientific excellence.

References

  • Safety Data Sheet: Imidazole. Carl ROTH. [Link]

  • Safety Data Sheet IMIDAZOLE. (2023-09-25). ChemSupply Australia. [Link]

  • Standard Operating Procedure for Imidazole. (2025-02-28). University of Washington. [Link]

  • Imidazole - SAFETY DATA SHEET. (2010-02-04). [Link]

  • Material Safety Data Sheet TRITYL CHLORIDE, 99%. [Link]

  • MSDS CXZ017 Trityl chloride.pdf - Safety Data Sheet. [Link]

  • 1-Trityl-1H-imidazole-4-carboxaldehyde | Chemical Properties, Synthesis, Uses & Safety Data. Quinoline. [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • MSDS of this compound. (2020-04-09). Capot Chemical. [Link]

  • Cas 191103-80-7,this compound. LookChem. [Link]

  • Student safety sheets 23 Ethanoic (acetic) acid. CLEAPSS Science. [Link]

  • Material Safety Data Sheet - 1H-imidazole-4-carboxylic acid, 97%. Cole-Parmer. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.